2-Oxohex-4-en-3-yl acetate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
40797-79-3 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-oxohex-4-en-3-yl acetate |
InChI |
InChI=1S/C8H12O3/c1-4-5-8(6(2)9)11-7(3)10/h4-5,8H,1-3H3 |
InChI Key |
DVNKFBWDYTTXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Oxohex-4-en-3-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Oxohex-4-en-3-yl acetate, a valuable chemical intermediate. The synthesis is approached through a two-step sequence involving the formation of the precursor α,β-unsaturated ketone, 4-hexen-2-one, followed by its regioselective enol acetylation. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and underlying mechanistic principles.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage focuses on the construction of the carbon skeleton by synthesizing the α,β-unsaturated ketone, 4-hexen-2-one. Subsequently, the second stage involves the regioselective formation of the enol acetate at the C2-C3 position.
A plausible and commonly employed method for the synthesis of α,β-unsaturated ketones is the Aldol condensation.[1][2][3] However, for a target like 4-hexen-2-one, a crossed Aldol condensation between acetaldehyde and acetone can lead to a mixture of products, making purification challenging.[4] A more controlled and efficient alternative for the synthesis of 4-hexen-2-one is the Wittig reaction, which offers excellent control over the position of the newly formed double bond.[5][6][7][8][9]
The second stage, the enol acetylation of the resulting 4-hexen-2-one, requires careful control of reaction conditions to achieve the desired regioselectivity. The target molecule, this compound, is the kinetic enol acetate. Its formation is favored under conditions that promote the rapid, irreversible deprotonation of the less sterically hindered α-proton at the C3 position, followed by trapping of the resulting enolate with an acetylating agent.[10] This is in contrast to thermodynamic conditions, which would favor the formation of the more substituted and stable enol acetate at the C4-C5 position.
Experimental Protocols
Synthesis of 4-Hexen-2-one via Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of 4-hexen-2-one from readily available starting materials. The overall transformation involves the reaction of an aldehyde or ketone with a phosphonium ylide.[5][6][7][8][9]
Experimental Workflow:
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. athabascau.ca [athabascau.ca]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The O- Acylation of Ketone Enolates by Allyl 1H-imidazole-1-carboxylate Mediated with Boron Trifluoride Etherate---A Convenient Procedure for the Synthesis of Substituted Allyl Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 4-Oxohex-2-en-3-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4-Oxohex-2-en-3-yl acetate (CAS 58606-36-3) is limited in publicly available scientific literature. This guide provides a comprehensive overview of its expected chemical properties, potential synthesis, and likely biological relevance based on the well-established chemistry of related α,β-unsaturated ketones and enol acetates.
Introduction
4-Oxohex-2-en-3-yl acetate is an organic molecule that combines the structural features of an α,β-unsaturated ketone and an enol acetate. This unique combination of functional groups suggests a rich and diverse reactivity profile, making it a potentially interesting, yet understudied, molecule for synthetic chemistry and drug development. The α,β-unsaturated carbonyl moiety is a known Michael acceptor, capable of interacting with biological nucleophiles, while the enol acetate provides a masked ketone functionality that can be revealed under specific conditions.
Chemical Properties
A summary of the known and predicted chemical properties of 4-Oxohex-2-en-3-yl acetate is presented below.
| Property | Value | Source/Method |
| IUPAC Name | 4-oxohex-2-en-3-yl acetate | |
| CAS Number | 58606-36-3 | |
| Molecular Formula | C₈H₁₂O₃ | |
| Molecular Weight | 156.18 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Prediction based on similar compounds |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| Solubility | Expected to be soluble in a range of organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water. | Prediction based on structure |
Synthesis and Reactivity
While a specific, published synthesis for 4-Oxohex-2-en-3-yl acetate has not been identified, a plausible synthetic route can be proposed based on standard organic chemistry transformations.
3.1. Proposed Synthesis
A common method for the synthesis of enol acetates is the treatment of a ketone with an acetylating agent under acidic or basic conditions. In this case, the starting material would likely be a β-diketone, which can be selectively acetylated at one of the enolizable positions.
Caption: Proposed synthetic workflow for 4-Oxohex-2-en-3-yl acetate.
3.2. Expected Reactivity
The reactivity of 4-Oxohex-2-en-3-yl acetate is dictated by its two main functional groups:
-
α,β-Unsaturated Ketone: This moiety is an electrophilic center susceptible to nucleophilic attack. It can undergo 1,4-conjugate addition (Michael addition) with a variety of soft nucleophiles, such as thiols (e.g., cysteine residues in proteins), amines, and enolates. It can also participate in various cycloaddition reactions.
-
Enol Acetate: The enol acetate can be hydrolyzed under acidic or basic conditions to reveal the corresponding ketone. This functionality can also undergo reactions at the double bond, such as halogenation and epoxidation.
Spectroscopic Characterization
While specific spectra for 4-Oxohex-2-en-3-yl acetate are not available, its characteristic spectroscopic features can be predicted.
| Spectroscopic Method | Expected Features |
| ¹H NMR | - Vinyl protons (C=C-H) in the region of 5.5-7.0 ppm. - Acetate methyl protons (CH₃-C=O) as a singlet around 2.1 ppm. - Protons of the ethyl group (CH₂CH₃) with characteristic splitting patterns. |
| ¹³C NMR | - Carbonyl carbons (C=O) in the region of 190-200 ppm (ketone) and 165-175 ppm (ester). - Olefinic carbons (C=C) in the region of 120-150 ppm. - Acetate methyl carbon around 20 ppm. |
| Infrared (IR) | - Strong C=O stretching vibration for the α,β-unsaturated ketone around 1685-1665 cm⁻¹. - Strong C=O stretching vibration for the ester around 1760 cm⁻¹. - C=C stretching vibration around 1650-1600 cm⁻¹. |
Potential Biological Activity and Signaling Pathways
The presence of an α,β-unsaturated carbonyl system in 4-Oxohex-2-en-3-yl acetate is a significant indicator of potential biological activity. This structural motif is found in numerous natural products and synthetic compounds with a wide range of biological effects.
5.1. Mechanism of Action
The primary mechanism through which α,β-unsaturated carbonyl compounds exert their biological effects is through Michael addition with cellular nucleophiles. A key target is the thiol group of cysteine residues in proteins and the antioxidant molecule glutathione (GSH).
Caption: Modulation of cellular pathways by α,β-unsaturated carbonyls.
5.2. Potential Therapeutic Applications
Given the reactivity of the α,β-unsaturated ketone moiety, 4-Oxohex-2-en-3-yl acetate could be investigated for a variety of therapeutic applications, including:
-
Anti-inflammatory Activity: By targeting proteins such as NF-κB, which is a key regulator of inflammation.
-
Anticancer Activity: Through the induction of oxidative stress and apoptosis in cancer cells.
-
Nrf2 Activation: By modifying Keap1, leading to the activation of the Nrf2 antioxidant response pathway.
It is crucial to note that the reactivity of Michael acceptors must be carefully tuned to achieve therapeutic efficacy while minimizing off-target toxicity.
Experimental Protocols
The following are generalized experimental protocols that could be adapted for the synthesis and characterization of 4-Oxohex-2-en-3-yl acetate.
6.1. General Procedure for the Synthesis of 4-Oxohex-2-en-3-yl Acetate
-
To a solution of hexane-2,4-dione (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., pyridine or triethylamine, 1.2 equivalents).
-
The mixture is cooled to 0 °C in an ice bath.
-
Acetic anhydride (1.1 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 4-Oxohex-2-en-3-yl acetate.
6.2. General Procedure for Spectroscopic Analysis
-
NMR Spectroscopy: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
IR Spectroscopy: A thin film of the purified compound is placed between two salt plates (e.g., NaCl or KBr), or a solution of the compound in a suitable solvent is prepared for analysis using a Fourier-transform infrared (FTIR) spectrometer.
Conclusion
4-Oxohex-2-en-3-yl acetate represents an intriguing, yet underexplored, chemical entity. Its combination of an enol acetate and an α,β-unsaturated ketone functionality suggests a versatile reactivity profile with potential applications in organic synthesis and medicinal chemistry. While direct experimental data is scarce, this guide provides a solid foundation for its expected properties, synthesis, and biological relevance based on established chemical principles. Further investigation into this and related molecules is warranted to fully elucidate their chemical and biological potential.
In-depth Technical Guide: 2-Oxohex-4-en-3-yl acetate
Initial Analysis and Identification:
The chemical name "2-Oxohex-4-en-3-yl acetate" did not yield a specific CAS (Chemical Abstracts Service) number in comprehensive searches. However, a closely related structural isomer, 4-oxohex-2-en-3-yl acetate , is registered under CAS Number 58606-36-3 .[1][2] It is highly probable that "this compound" is a minor misnomer for this registered compound. This guide will, therefore, focus on the available data for 4-oxohex-2-en-3-yl acetate.
Despite extensive searches of scientific literature and chemical databases, there is a significant lack of in-depth technical information, experimental protocols, and biological data for 4-oxohex-2-en-3-yl acetate. The available information is limited to basic chemical properties.
Chemical Properties and Data
The following table summarizes the known quantitative data for 4-oxohex-2-en-3-yl acetate.
| Property | Value | Source |
| CAS Number | 58606-36-3 | [1][2] |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
Experimental Protocols
A thorough review of scientific literature did not yield any detailed experimental protocols for the synthesis, purification, or analysis of 4-oxohex-2-en-3-yl acetate. While the compound is listed by some chemical suppliers, the synthetic routes and quality control methodologies are not publicly available.
Biological Activity and Signaling Pathways
There is no available information in peer-reviewed journals or biological databases regarding the biological activity of 4-oxohex-2-en-3-yl acetate. Consequently, no signaling pathways involving this compound have been described.
Visualization of Relationships
Due to the absence of experimental workflows or defined signaling pathways in the available literature, no diagrams can be generated. A logical relationship concerning the nomenclature is presented below.
Caption: Logical relationship between the user query and the identified compound.
References
In-depth Technical Guide: The Mechanism of Action of 2-Oxohex-4-en-3-yl Acetate
A comprehensive review of existing literature and data reveals a significant finding: there is currently no available scientific information on the mechanism of action, biological activity, or molecular targets of 2-Oxohex-4-en-3-yl acetate.
Extensive searches of chemical databases, peer-reviewed scientific journals, and patent literature did not yield any studies related to the biological effects of this specific molecule. This suggests that this compound may be a novel compound that has not yet been synthesized or characterized for its biological properties, a synthetic intermediate not intended for biological use, or a compound that has not been the subject of published research.
It is important to distinguish the requested compound from its isomer, 4-oxohex-2-en-3-yl acetate (CAS 58606-36-3) . While this related compound is indexed in chemical databases, there is similarly a lack of published data regarding its mechanism of action or any potential therapeutic effects.
Due to the absence of any experimental data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further research, including synthesis, purification, and biological screening, would be required to elucidate any potential mechanism of action for this compound.
No Publicly Available Data on the Discovery and Isolation of 2-Oxohex-4-en-3-yl acetate
Following a comprehensive review of publicly accessible scientific literature and chemical databases, no information regarding the discovery, isolation, or characterization of the compound "2-Oxohex-4-en-3-yl acetate" has been found.
This indicates that the compound may not have been synthesized or identified in natural sources, or if it has, the findings have not been published in the searched repositories. As a result, the core requirements for a technical guide, including quantitative data, experimental protocols, and signaling pathways, cannot be fulfilled at this time due to the absence of foundational research on this specific molecule.
Researchers and drug development professionals interested in this chemical structure may consider this a novel area for investigation.
Identification of a Related Isomer
It is noteworthy that a structural isomer, 4-oxohex-2-en-3-yl acetate (CAS Number: 58606-36-3), is documented in chemical literature.[1][2] While this compound shares the same molecular formula and a similar structural motif, its chemical and physical properties, as well as its potential biological activity, would differ from the requested this compound due to the different placement of the oxo and acetate functional groups.
For professionals interested in the broader class of oxohexenyl acetates, the existing information on 4-oxohex-2-en-3-yl acetate could serve as a starting point for further research. However, no in-depth experimental guides or biological pathway information on this isomer were readily available in the initial search to construct the detailed whitepaper as requested.
References
In-Depth Technical Guide: Zerumbone, a Bioactive Structural Analog of α,β-Unsaturated Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
While 2-Oxohex-4-en-3-yl acetate is not extensively characterized in scientific literature, its core structural feature, the α,β-unsaturated ketone, is a well-recognized pharmacophore present in numerous bioactive molecules. This guide focuses on Zerumbone , a naturally occurring cyclic sesquiterpene isolated from the rhizomes of Zingiber zerumbet Smith.[1][2] Zerumbone serves as an excellent and extensively studied structural analog, sharing the reactive α,β-unsaturated carbonyl group that is crucial for its biological activities.[2] This document provides a comprehensive overview of the quantitative biological data, detailed experimental protocols, and key signaling pathways associated with Zerumbone, offering valuable insights for researchers in drug discovery and development.
Quantitative Biological Data
The biological activities of Zerumbone have been quantified in numerous studies, particularly its anti-cancer and anti-inflammatory properties. The following tables summarize key quantitative data from various in vitro studies.
In Vitro Cytotoxicity of Zerumbone in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| HepG2 | Liver Cancer | 3.45 ± 0.026 µg/mL | Not Specified | [3] |
| MCF-7 | Breast Cancer | 126.7 µg/mL | Not Specified | [4] |
| U-87 MG | Glioblastoma | 150 µM | 24 hours | [5] |
| U-87 MG | Glioblastoma | 130 µM | 48 hours | [5] |
Antimicrobial Activity of Zerumbone
| Microorganism | Activity | Concentration | Reference |
| Streptococcus mutans | Minimum Inhibitory Concentration (MIC) | 250 µg/mL | [6] |
| Streptococcus mutans | Minimum Bactericidal Concentration (MBC) | 500 µg/mL | [6] |
Key Signaling Pathways Modulated by Zerumbone
Zerumbone exerts its biological effects by modulating several critical intracellular signaling pathways. Its ability to interact with key regulatory proteins, often through Michael addition via its α,β-unsaturated ketone moiety, leads to the inhibition of pro-inflammatory and pro-survival pathways while promoting apoptosis in cancer cells.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Zerumbone has been shown to be a potent inhibitor of this pathway.[7][8] It can suppress NF-κB activation induced by various stimuli, including tumor necrosis factor (TNF), phorbol myristate acetate, and lipopolysaccharide (LPS).[7][8] This inhibition is achieved through the suppression of IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7][8] As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include anti-apoptotic proteins and pro-inflammatory cytokines.[7]
Induction of Apoptosis
Zerumbone has been demonstrated to induce apoptosis in various cancer cell lines.[3][9] One of the key mechanisms is the modulation of the Bcl-2 family of proteins. Zerumbone can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting the release of cytochrome c from the mitochondria.[3] This, in turn, activates the caspase cascade, leading to programmed cell death. Furthermore, Zerumbone has been shown to enhance TRAIL-induced apoptosis by downregulating the anti-apoptotic protein Mcl-1.[10]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological activity of Zerumbone.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Zerumbone on cancer cells and to calculate the IC50 value.
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of Zerumbone in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of Zerumbone to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of Zerumbone.
Western Blot Analysis for NF-κB Pathway Activation
This protocol is used to assess the effect of Zerumbone on the phosphorylation of key proteins in the NF-κB pathway.
-
Cell Culture and Treatment: Culture cells (e.g., U937 macrophages) and treat with Zerumbone for a specified time before stimulating with an NF-κB activator like LPS.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of Zerumbone.
Conclusion
Zerumbone serves as a compelling and well-researched structural analog for compounds containing an α,β-unsaturated ketone moiety. Its multifaceted biological activities, including potent anti-inflammatory and anti-cancer effects, are primarily attributed to its ability to modulate key signaling pathways such as NF-κB and apoptosis. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds. Further investigation into the pharmacokinetics, in vivo efficacy, and safety profile of Zerumbone and its derivatives is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Zerumbone induced apoptosis in liver cancer cells via modulation of Bax/Bcl-2 ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zerumbone Promotes Cytotoxicity in Human Malignant Glioblastoma Cells through Reactive Oxygen Species (ROS) Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zerumbone from Zingiber zerumbet (L.) smith: a potential prophylactic and therapeutic agent against the cariogenic bacterium Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zerumbone abolishes NF-kappaB and IkappaBalpha kinase activation leading to suppression of antiapoptotic and metastatic gene expression, upregulation of apoptosis, and downregulation of invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zerumbone suppresses the activation of inflammatory mediators in LPS-stimulated U937 macrophages through MyD88-dependent NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. greenmedinfo.com [greenmedinfo.com]
- 10. Zerumbone enhances TRAIL-induced apoptosis via USP9x-mediated downregulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-Oxohex-4-en-3-yl Acetate: A Technical Overview
Researchers, scientists, and drug development professionals seeking detailed spectroscopic information on 2-Oxohex-4-en-3-yl acetate will find that publicly available, peer-reviewed data for this specific compound is exceptionally scarce. Extensive searches of chemical databases and scientific literature did not yield specific nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data for this molecule. Nor were detailed experimental protocols for its synthesis and characterization found.
While specific data for this compound is not available, this guide provides a general overview of the expected spectroscopic characteristics of enol acetates derived from β-diketones, which is the chemical class to which this compound belongs. This information can serve as a predictive guide for researchers aiming to synthesize or identify this compound.
Predicted Spectroscopic Characteristics
The structure of this compound suggests it is the enol acetate of 2,4-hexanedione. The formation of an enol acetate from a β-diketone resolves the molecule into a specific tautomeric form. The expected spectroscopic data would arise from the specific arrangement of protons, carbons, and functional groups in this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be the most informative for confirming the structure. Key predicted signals would include:
-
A singlet for the methyl protons of the acetate group, likely in the range of δ 2.0-2.2 ppm.
-
Signals for the protons on the double bond (vinylic protons). The proton at C4 would likely appear as a doublet of quartets, and the proton at C5 as a doublet, with chemical shifts in the range of δ 5.0-7.0 ppm. The coupling constants would be indicative of a cis or trans configuration.
-
A signal for the methyl group at C6, which would be a doublet coupled to the C5 proton.
-
A singlet for the methyl protons at C1.
¹³C NMR: The carbon NMR spectrum would complement the proton NMR data. Expected key signals include:
-
A signal for the carbonyl carbon of the acetate group around δ 168-172 ppm.
-
Signals for the carbons of the C=C double bond in the enol system, typically in the range of δ 100-150 ppm.
-
A signal for the carbonyl carbon at C2, which would be downfield, likely above δ 190 ppm.
-
Signals for the methyl carbons of the acetate and the two methyl groups on the hexene chain.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the key functional groups:
-
A strong C=O stretching vibration for the ester carbonyl, typically around 1755-1770 cm⁻¹.
-
A strong C=O stretching vibration for the ketone carbonyl, expected around 1680-1700 cm⁻¹.
-
A C=C stretching vibration for the alkene, likely in the region of 1640-1680 cm⁻¹.
-
C-O stretching vibrations for the ester group in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₂O₃, MW: 156.18 g/mol ). Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) or the entire acetate group (CH₃COO), leading to characteristic fragment ions.
Experimental Protocols
As no specific synthesis for this compound was found, a general procedure for the synthesis of enol acetates from β-diketones is provided below. This can serve as a starting point for researchers.
General Synthesis of Enol Acetates from β-Diketones
A common method for the synthesis of enol acetates is the acylation of the corresponding enolate of a β-diketone.
Materials:
-
β-Diketone (e.g., 2,4-hexanedione)
-
Acetyl chloride or acetic anhydride
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane, or tetrahydrofuran)
Procedure:
-
The β-diketone is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
The base is added dropwise to the solution.
-
Acetyl chloride or acetic anhydride is then added dropwise, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by thin-layer chromatography).
-
The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or distillation.
The workflow for this general synthesis can be visualized as follows:
Caption: General workflow for the synthesis of an enol acetate from a β-diketone.
Conclusion
While specific, verified spectroscopic data for this compound is not currently available in the public domain, the information provided in this guide on the expected spectroscopic characteristics and general synthetic methodologies for related compounds offers a valuable starting point for researchers in the fields of chemistry and drug development. Any future work to synthesize and characterize this molecule would be a valuable addition to the scientific literature.
In-depth Technical Guide: Biological Activity of 2-Oxohex-4-en-3-yl acetate
A comprehensive review of existing scientific literature reveals a significant lack of specific data on the biological activity of 2-Oxohex-4-en-3-yl acetate. To date, no peer-reviewed studies detailing its specific mechanisms of action, quantitative biological data, or defined signaling pathways have been published. This absence of information prevents the construction of a detailed technical guide as requested.
While direct information is unavailable, a general understanding of the potential biological activities of this molecule can be inferred from its chemical structure. This compound belongs to the class of unsaturated keto esters. Compounds within this broad category are known to exhibit a range of biological effects, which could suggest potential areas of investigation for this compound.
General Biological Activities of Related Compound Classes
Compounds containing α,β-unsaturated ketone moieties are known to be reactive and can participate in various biological processes. Similarly, esters are common functional groups in many biologically active molecules, often influencing their pharmacokinetic properties. Research into related classes of unsaturated keto esters has indicated potential for:
-
Antimicrobial and Antifungal Activity: The reactive nature of the α,β-unsaturated ketone system can lead to interactions with biological nucleophiles, such as amino acid residues in enzymes, potentially disrupting microbial growth.
-
Anticancer and Cytotoxic Effects: Some unsaturated ketones have demonstrated the ability to induce apoptosis and inhibit cell proliferation in cancer cell lines.
-
Enzyme Inhibition: The electrophilic nature of the carbon-carbon double bond conjugated to the ketone can make these compounds inhibitors of various enzymes, particularly those with cysteine residues in their active sites.
It is crucial to emphasize that these are general activities of related compound classes and have not been specifically demonstrated for this compound.
Future Research Directions
The lack of data on this compound highlights an opportunity for novel research. A systematic investigation into its biological activity would be a valuable contribution to the field. A potential experimental workflow to elucidate its biological profile is outlined below.
Experimental Workflow for Investigating Biological Activity
Caption: A generalized workflow for the initial investigation of a novel compound's biological activity.
This proposed workflow would begin with the acquisition and purity verification of this compound. Initial broad-spectrum screening against various cell lines (e.g., cancer, microbial) and enzyme panels would help in identifying any potential biological "hits." Positive hits would then be validated through dose-response studies to determine potency (e.g., IC50 or EC50 values). Subsequent, more focused research could then delve into the specific mechanism of action, including target identification and pathway analysis.
In-depth Technical Guide: Natural Sources of 2-Oxohex-4-en-3-yl Acetate
A comprehensive review of available scientific literature and chemical databases reveals no documented natural sources of 2-Oxohex-4-en-3-yl acetate. This compound does not appear to be a known constituent of plants, insects, microorganisms, or any other living organisms.
While the user's request was for an in-depth technical guide on the natural sources of this specific molecule, our exhaustive search indicates that such a guide cannot be compiled as the foundational premise of its natural occurrence is not supported by current scientific knowledge.
For the benefit of researchers, scientists, and drug development professionals who may be interested in related compounds, we present information on a structurally similar molecule, 4-oxohex-2-enal , which has been identified in natural sources. It is crucial to note that this is a different compound with a distinct chemical structure and properties.
Alternative Compound of Interest: 4-oxohex-2-enal
4-oxohex-2-enal is a reactive aldehyde that has been reported in food and as a defensive chemical in insects.
A summary of the reported occurrences of the alternative compound, 4-oxohex-2-enal, is provided below.
| Source | Concentration/Amount | Reference |
| Soy Sauce | Not Quantified | [1] |
| Defensive Secretions of Dolycoris baccarum (Sloe Bug) | Not Quantified | [1] |
| Defensive Secretions of various Hemiptera species | Not Quantified | [1] |
Detailed methodologies for the identification of the alternative compound, 4-oxohex-2-enal, are described in the cited literature. A generalized workflow for the analysis of insect defensive secretions is presented below.
dot
Caption: Generalized workflow for the collection and analysis of insect volatile compounds.
There are no known specific signaling pathways directly involving This compound due to its apparent absence in biological systems.
For the alternative compound, 4-oxohex-2-enal , as a reactive aldehyde formed from lipid peroxidation, it can be inferred to participate in general pathways related to oxidative stress and cellular damage, such as reacting with nucleophilic sites on proteins and DNA. However, specific signaling cascades triggered by this molecule are not well-defined.
dot
Caption: Inferred interactions of 4-oxohex-2-enal within a biological system.
References
literature review on 2-Oxohex-4-en-3-yl acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Enol Acetates of β-Diketones
β-Diketones are a versatile class of organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom.[1][2] They exist in a tautomeric equilibrium between the diketo form and the enol form, with the enol form often being stabilized by a strong intramolecular hydrogen bond.[3][4] The enol form can be trapped or protected by converting the hydroxyl group into an ester, such as an acetate, to form an enol acetate. These derivatives are valuable intermediates in organic synthesis.
2-Oxohex-4-en-3-yl acetate is an enol acetate of the β-diketone hex-4-en-2,3-dione. The stability and reactivity of such a compound would be influenced by the conjugated double bond within its structure.
Synthesis and Chemical Properties
While a specific, detailed synthesis protocol for this compound is not available, a general and plausible synthetic approach would involve the acylation of the corresponding β-diketone.
Hypothetical Synthesis Workflow
The synthesis of an enol acetate from a β-diketone can be conceptually outlined as follows:
Caption: A generalized workflow for the synthesis of an enol acetate from a β-diketone precursor.
Experimental Protocols
No specific experimental protocols for the synthesis of this compound were found in the reviewed literature. However, a general procedure would likely involve the following steps:
-
Preparation of the β-Diketone Precursor: The synthesis would commence with the formation of the β-diketone, hex-4-en-2,3-dione. A common method for this is the Claisen condensation of an appropriate ester and ketone.
-
Enol Acetylation: The β-diketone would then be treated with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction may be catalyzed by an acid or a base. The choice of reaction conditions would be crucial to control the regioselectivity of the enolization and subsequent acetylation.
-
Work-up and Purification: Following the reaction, the mixture would be neutralized, and the organic product extracted. Purification would likely be achieved through techniques such as distillation or column chromatography.
Quantitative Data
A search for quantitative data for this compound yielded no specific results. For a compound of this nature, the following data would be essential for full characterization:
Table 1: Spectroscopic and Physical Data (Hypothetical)
| Property | Expected Data Type |
| NMR Spectroscopy | |
| 1H NMR | Chemical shifts (δ) and coupling constants (J) for protons on the hexene and acetyl groups. |
| 13C NMR | Chemical shifts (δ) for all carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands (cm-1) for C=O (ester and ketone) and C=C bonds. |
| Mass Spectrometry (MS) | Molecular ion peak (m/z) corresponding to the molecular weight of the compound. |
| Physical Properties | |
| Boiling Point | °C at a specific pressure. |
| Refractive Index | A dimensionless number. |
| Density | g/cm3. |
Biological Activity and Signaling Pathways
There is no available information on the biological activity or the mechanism of action of this compound. However, the broader class of β-diketones is known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2] The ability of β-diketones to chelate metal ions is also a key feature that can contribute to their biological effects.[2]
The enol acetate functional group in this compound could potentially act as a pro-drug, being hydrolyzed in vivo to release the parent β-diketone. If the parent β-diketone has biological activity, the enol acetate could serve as a more stable or bioavailable form.
Due to the lack of specific studies, no signaling pathways involving this compound can be depicted. Research in this area would first require the synthesis and in vitro screening of the compound to identify any biological effects.
Conclusion and Future Directions
The current body of scientific literature lacks specific, detailed information on this compound. While its structure places it within the well-established class of enol acetates of β-diketones, its unique conjugated system may impart interesting chemical and biological properties that have yet to be explored.
For researchers, scientists, and drug development professionals, this compound represents an uncharted area. The immediate and necessary next steps would be:
-
De novo Synthesis and Characterization: A robust and reproducible synthesis of this compound needs to be developed and the compound fully characterized using modern spectroscopic techniques.
-
Screening for Biological Activity: The purified compound should be subjected to a broad range of in vitro biological assays to identify any potential therapeutic effects.
-
Mechanism of Action Studies: Should any significant biological activity be observed, further studies would be warranted to elucidate the underlying mechanism of action and identify any relevant signaling pathways.
This document serves as a foundational guide based on general chemical principles, highlighting the significant knowledge gap that currently exists for this compound and providing a roadmap for future research.
References
stability of 2-Oxohex-4-en-3-yl acetate enol form.
An In-depth Technical Guide on the Stability of the 2-Oxohex-4-en-3-yl acetate Enol Form
Audience: Researchers, scientists, and drug development professionals.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] Generally, the keto form is thermodynamically more stable and thus predominates at equilibrium.[1][3] The primary reason for this is the greater strength of the carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond (C=C) in the enol form.[3] However, several structural and environmental factors can influence this equilibrium, and in some cases, the enol form can be significantly populated or even become the major species.[1][4]
Structure and Tautomerism of this compound
The IUPAC name this compound defines a six-carbon chain with a ketone at position 2, a double bond between carbons 4 and 5, and an acetate group at position 3. The structure is as follows:
Keto Form: CH₃-CH=CH-CH(OAc)-C(=O)-CH₃
This compound possesses two sets of alpha-hydrogens (protons on carbons adjacent to the carbonyl group) that can be removed to form two different enol tautomers.[2]
-
Enol Form A (Deprotonation at C1): Removal of a proton from the methyl group at carbon 1 results in an enol where the new double bond is between carbons 1 and 2.
-
Enol Form B (Deprotonation at C3): Removal of a proton from carbon 3 leads to an enol with a double bond between carbons 2 and 3.
Factors Influencing Enol Stability
The stability of an enol, and thus the position of the keto-enol equilibrium, is determined by several factors. For this compound, the following are particularly relevant:
-
Conjugation: Extended π-systems stabilize molecules. Enol form B is predicted to be significantly more stable than Enol form A due to the formation of a conjugated system. The newly formed C=C double bond in Enol B is in conjugation with the existing C=C double bond in the hexene chain and the C=O of the acetate group. This extended delocalization of π-electrons lowers the overall energy of the molecule.[1] In contrast, the C=C double bond in Enol A is not conjugated with the other double bond in the molecule.
-
Substitution: More substituted alkenes are generally more stable. The stability of the enol form is influenced by the substitution pattern of the C=C double bond.[5]
-
Solvent Effects: The polarity of the solvent can influence the keto-enol equilibrium. More polar solvents tend to favor the more polar tautomer.[6]
-
Intramolecular Hydrogen Bonding: While a primary stabilizing factor for enols of 1,3-dicarbonyl compounds, this is not a significant factor for this compound as there is no suitably positioned hydrogen bond acceptor for the enolic hydroxyl group.[4]
Summary of Stability Factors
| Factor | Influence on Enol Form A | Influence on Enol Form B | Predicted Outcome for this compound |
| Conjugation | No extended conjugation. | Extended conjugation between the enol C=C, the existing C=C, and the acetate C=O. | Strongly favors Enol Form B. |
| Alkene Substitution | Disubstituted C=C. | Trisubstituted C=C. | Favors Enol Form B. |
| Electronic Effects | Acetate is an electron-withdrawing group. | Acetate group is directly attached to the enol double bond, influencing its electron density. | The electron-withdrawing nature of the acetate may influence the acidity of the C3 proton, potentially favoring the formation of Enol B. |
| Solvent Polarity | The relative polarity of the keto and enol forms will determine the solvent effect.[6] | The relative polarity of the keto and enol forms will determine the solvent effect.[6] | In non-polar solvents, the less polar tautomer will be favored. In polar, protic solvents, hydrogen bonding with the solvent can stabilize both forms, and the effect on the equilibrium is not straightforward to predict without experimental data. |
Proposed Experimental Protocol for Determining Keto-Enol Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for quantifying the relative amounts of keto and enol tautomers in solution, as the interconversion is often slow on the NMR timescale.[4][6][7][8][9]
Materials and Reagents
-
This compound (synthesized and purified)
-
Deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)
-
NMR tubes
-
Volumetric flasks and pipettes
-
Internal standard (e.g., Tetramethylsilane - TMS)
Experimental Procedure
-
Sample Preparation:
-
Prepare solutions of this compound of a known concentration (e.g., 0.1 M) in various deuterated solvents.
-
Add a small amount of TMS to each sample as an internal reference.
-
Allow the solutions to equilibrate at a constant temperature for a set period (e.g., 24 hours) to ensure the keto-enol equilibrium is reached.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Ensure a sufficient relaxation delay between scans to allow for accurate integration of all proton signals.
-
-
Data Analysis:
-
Identify and assign the proton signals corresponding to the keto and the major enol tautomer (predicted to be Enol Form B).
-
Carefully integrate the signals corresponding to unique protons of the keto and enol forms. For instance, the integral of the C1 methyl protons in the keto form can be compared to the integral of the C1 methyl protons in the enol form.[8]
-
Calculate the mole fraction of the enol form (%Enol) using the integrated areas.
-
The equilibrium constant (K_eq) is calculated as the ratio of the concentration of the enol form to the keto form: K_eq = [Enol] / [Keto].[8][9]
-
Potential Reactivity of the Enol Form
The enol form of a ketone is nucleophilic at the alpha-carbon.[1] Therefore, the enol of this compound can participate in reactions with various electrophiles. This reactivity is crucial in many synthetic transformations.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biopchem.education [biopchem.education]
- 5. youtube.com [youtube.com]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: An Overview of 4-Oxohex-2-en-3-yl acetate
Audience: Researchers, scientists, and drug development professionals.
Molecular Structure and Properties
4-Oxohex-2-en-3-yl acetate is a polyfunctional organic molecule. Its structure incorporates an enol acetate moiety conjugated with a ketone, forming a β,γ-unsaturated α'-acetoxy ketone system. The molecular formula is C8H12O3.[2]
Key Structural Features:
-
Hexene backbone: A six-carbon chain with a double bond between carbons 2 and 3.
-
Ketone: A carbonyl group at position 4.
-
Enol Acetate: An acetate group attached to the oxygen at position 3, which is part of an enol system.
A summary of the basic molecular properties is provided in the table below.
| Property | Value |
| CAS Number | 58606-36-3 |
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| InChI Key | InChI=1S/C8H12O3/c1-4-7(9)6-5-8(10)11-3/h5-6H,4H2,1-3H3 |
General Synthetic Strategies for Enol Acetates
While a specific protocol for 4-oxohex-2-en-3-yl acetate is not available, enol acetates are typically synthesized from ketones. A general approach involves the reaction of a ketone with an acetylating agent in the presence of a base or an acid catalyst.
Common Acetylating Agents:
-
Acetic anhydride
-
Isopropenyl acetate
-
Acetyl chloride
The regioselectivity of the enolization (i.e., which α-proton is removed to form the enolate) is a critical factor in the synthesis of enol acetates from unsymmetrical ketones. Kinetic control (using a strong, hindered base at low temperature) typically favors the formation of the less substituted enolate, while thermodynamic control (using a weaker base at higher temperature) favors the more substituted, more stable enolate.
A potential retrosynthetic analysis for 4-oxohex-2-en-3-yl acetate could start from a corresponding dicarbonyl compound, which would then be selectively enolized and acetylated.
Expected Chemical Reactivity
The reactivity of 4-oxohex-2-en-3-yl acetate is dictated by its functional groups: the enol acetate and the α,β-unsaturated ketone system.
-
Reactions of the Enol Acetate: Enol acetates can serve as enol surrogates and are valuable intermediates in organic synthesis. They can undergo various reactions, including:
-
Hydrolysis: Conversion back to the parent ketone under acidic or basic conditions.
-
Alkylation: The enolate can be regenerated and subsequently alkylated at the α-carbon.
-
Electrophilic Addition: The double bond of the enol acetate can react with electrophiles.[3]
-
Palladium-Catalyzed Reactions: Enol acetates can participate in cross-coupling reactions.
-
-
Reactions of the α,β-Unsaturated Ketone: This moiety is susceptible to nucleophilic attack at the β-carbon (Michael addition) or at the carbonyl carbon.
The interplay between these functional groups could lead to complex and potentially useful chemical transformations.
Mandatory Visualizations
Due to the lack of specific experimental data for 4-oxohex-2-en-3-yl acetate, the following diagrams illustrate general workflows and reaction pathways relevant to this class of compounds.
Caption: General Experimental Workflow for Synthesis and Characterization.
Caption: General Reaction Pathway: α-Substitution of an Enol Acetate.
Conclusion
While 4-oxohex-2-en-3-yl acetate is a structurally interesting molecule with potential for diverse chemical transformations, there is a significant lack of detailed experimental data in the public domain. This guide provides a general overview based on the principles of organic chemistry for the synthesis, reactivity, and analysis of this class of compounds. Further research is required to elucidate the specific properties and potential applications of 4-oxohex-2-en-3-yl acetate. Researchers interested in this molecule would need to perform de novo synthesis and characterization.
References
Predicting the Reactivity of 2-Oxohex-4-en-3-yl Acetate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 2-oxohex-4-en-3-yl acetate. Due to the limited availability of direct experimental literature on this specific molecule, this document leverages established principles of organic chemistry and data from structurally analogous compounds to forecast its behavior in various chemical transformations. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the molecule's potential for nucleophilic and electrophilic additions, cycloaddition reactions, and rearrangements. This guide includes predicted spectroscopic data, generalized experimental protocols for key reaction types, and detailed mechanistic diagrams to facilitate a deeper understanding of the molecule's chemical profile.
Introduction
This compound is a polyfunctional organic molecule possessing several key reactive sites: an α,β-unsaturated ketone, an enol acetate, and stereocenters, suggesting a rich and varied chemical reactivity. The conjugated enone system is a prime target for nucleophilic (Michael) additions, while the enol acetate can undergo hydrolysis or participate in other transformations. The presence of both electron-donating (enol acetate) and electron-withdrawing (ketone) functionalities influences the electron density across the molecule, dictating its susceptibility to various reagents. Understanding the interplay of these functional groups is crucial for predicting the outcomes of chemical reactions and for designing synthetic pathways involving this molecule.
Predicted Chemical Reactivity
The reactivity of this compound is dominated by the α,β-unsaturated ketone and the enol acetate moieties. The following sections detail the predicted outcomes of key reaction types.
Nucleophilic Addition Reactions
The α,β-unsaturated ketone system in this compound presents two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). The mode of nucleophilic attack, either 1,2-addition to the carbonyl or 1,4-conjugate (Michael) addition to the β-carbon, is determined by the nature of the nucleophile (hard vs. soft) and the reaction conditions.
-
1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, are expected to preferentially attack the carbonyl carbon (C2) in an irreversible manner. This would lead to the formation of a tertiary alcohol upon workup.
-
1,4-Addition (Michael Addition): Softer nucleophiles, including enolates, amines, thiols, and cuprates, are predicted to favor reversible 1,4-conjugate addition to the β-carbon (C4). This reaction proceeds through an enolate intermediate, which is then protonated to yield the saturated ketone.
Electrophilic Addition Reactions
The double bond (C4-C5) in the enone system is electron-deficient due to the electron-withdrawing effect of the carbonyl group. Therefore, it is generally unreactive towards electrophiles. However, the enol acetate double bond could potentially react with strong electrophiles.
Cycloaddition Reactions
The electron-deficient C4-C5 double bond of the α,β-unsaturated ketone makes this compound a competent dienophile in Diels-Alder reactions. When reacted with an electron-rich diene, a [4+2] cycloaddition is expected to occur, leading to the formation of a six-membered ring. The stereochemical outcome of this reaction would be governed by the endo rule.
Reactions of the Enol Acetate
The enol acetate functionality can be hydrolyzed under acidic or basic conditions to reveal the corresponding enol, which would tautomerize to the more stable dicarbonyl compound, hexane-2,3-dione.
Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H1 (CH₃) | 2.1 - 2.3 | s | - |
| H4 | 6.0 - 6.2 | dd | J = 15.0, 1.5 |
| H5 | 6.8 - 7.0 | dq | J = 15.0, 7.0 |
| H6 (CH₃) | 1.9 - 2.1 | d | J = 7.0 |
| Acetate CH₃ | 2.0 - 2.2 | s | - |
Note: Predicted shifts are for a generic solvent like CDCl₃ and can vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | 25 - 30 |
| C2 (C=O) | 195 - 200 |
| C3 (=C-O) | 140 - 145 |
| C4 (=CH) | 130 - 135 |
| C5 (=CH) | 145 - 150 |
| C6 (CH₃) | 18 - 22 |
| Acetate C=O | 168 - 172 |
| Acetate CH₃ | 20 - 23 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (α,β-unsaturated ketone) | 1680 - 1700 |
| C=O (enol acetate) | 1750 - 1770 |
| C=C (conjugated) | 1620 - 1650 |
| C-O (acetate) | 1200 - 1250 |
Experimental Protocols
The following are generalized experimental protocols for key reactions predicted for this compound, based on standard procedures for similar substrates.
General Protocol for Michael Addition
-
Reaction Setup: To a solution of the Michael donor (e.g., a β-dicarbonyl compound, 1.1 equivalents) and a base (e.g., sodium ethoxide, 1.1 equivalents) in a suitable solvent (e.g., ethanol) at room temperature is added a solution of this compound (1.0 equivalent) in the same solvent.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Diels-Alder Reaction
-
Reaction Setup: A solution of this compound (1.0 equivalent) and an electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.5 equivalents) in a suitable solvent (e.g., toluene) is placed in a sealed tube.
-
Reaction Conditions: The mixture is heated to a specified temperature (e.g., 110 °C) for a designated period (e.g., 24 hours).
-
Workup and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the cycloaddition product.
Visualizations
The following diagrams illustrate the predicted reaction pathways and workflows.
Caption: Predicted pathway for the Michael addition to this compound.
Methodological & Application
Application Notes and Protocols for 2-Oxohex-4-en-3-yl Acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxohex-4-en-3-yl acetate is a versatile bifunctional building block in organic synthesis. Its structure, characterized by a β-acetoxy-α,β-unsaturated ketone moiety, offers multiple reactive sites for carbon-carbon and carbon-heteroatom bond formation. The presence of the enone system allows for conjugate additions, while the acetate group can act as a leaving group or be hydrolyzed to reveal a β-hydroxy ketone. This combination of functionalities makes it a valuable precursor for the synthesis of a wide range of complex molecules, including natural products and pharmacologically active compounds.
Synthesis of this compound
A potential two-step synthesis could involve:
-
Aldol Condensation: Reaction of propanal with acetone to form (E)-hex-4-en-2-one.
-
α-Acetoxylation: Introduction of the acetate group at the α-position of the ketone.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (E)-hex-4-en-2-one (Enone Precursor)
This protocol is adapted from general procedures for aldol condensation.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Propanal | 58.08 | 7.0 g (8.6 mL) | 0.12 |
| Acetone | 58.08 | 35.0 g (44.3 mL) | 0.60 |
| Sodium Hydroxide (10% aq. soln.) | 40.00 | 20 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a stirred solution of acetone (0.60 mol) in water (100 mL) at room temperature, add a 10% aqueous solution of sodium hydroxide (20 mL).
-
Slowly add propanal (0.12 mol) dropwise to the mixture over 30 minutes, maintaining the temperature below 25°C.
-
After the addition is complete, continue stirring at room temperature for 4 hours.
-
Extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford (E)-hex-4-en-2-one.
Step 2: α-Acetoxylation of (E)-hex-4-en-2-one
This protocol is based on the manganese(III) acetate-mediated α'-acetoxylation of enones.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| (E)-hex-4-en-2-one | 98.14 | 9.8 g | 0.10 |
| Manganese(III) acetate dihydrate | 268.09 | 53.6 g | 0.20 |
| Acetic Acid | 60.05 | 200 mL | - |
| Benzene | 78.11 | 200 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (E)-hex-4-en-2-one (0.10 mol) in a mixture of acetic acid (200 mL) and benzene (200 mL).
-
Add manganese(III) acetate dihydrate (0.20 mol) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove manganese dioxide.
-
Concentrate the filtrate under reduced pressure to remove the majority of the solvents.
-
Dissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Applications in Organic Synthesis
This compound is a valuable intermediate for various synthetic transformations, primarily leveraging the reactivity of the α,β-unsaturated ketone system.
Michael Addition (1,4-Conjugate Addition)
The electron-deficient β-carbon of the enone is susceptible to attack by a wide range of soft nucleophiles in a Michael addition reaction. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the 4-position of the hexenone backbone.
Caption: Michael addition to this compound.
Quantitative Data for Representative Michael Additions (Hypothetical Data Based on Analogs)
| Nucleophile | Product | Yield (%) |
| (CH₃)₂CuLi | 4-Methyl-2-oxohexan-3-yl acetate | 85-95 |
| Thiophenol | 4-(Phenylthio)-2-oxohexan-3-yl acetate | 90-98 |
| Benzylamine | 4-(Benzylamino)-2-oxohexan-3-yl acetate | 80-90 |
| Diethyl malonate | Diethyl 2-(1-acetyl-2-oxobutyl)malonate | 75-85 |
Experimental Protocol: Michael Addition of Dimethylcuprate
Procedure:
-
To a stirred suspension of copper(I) iodide (0.11 mol) in anhydrous diethyl ether (200 mL) at -78°C under an inert atmosphere, add methyllithium (0.22 mol, 1.6 M in diethyl ether) dropwise.
-
Stir the resulting solution at -78°C for 30 minutes to form a clear solution of lithium dimethylcuprate.
-
Add a solution of this compound (0.10 mol) in anhydrous diethyl ether (50 mL) dropwise to the cuprate solution at -78°C.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methyl-2-oxohexan-3-yl acetate.
Diels-Alder Reaction ([4+2] Cycloaddition)
The enone functionality of this compound can act as a dienophile in Diels-Alder reactions with conjugated dienes to form substituted cyclohexene derivatives. The stereochemistry of the product can often be controlled by the choice of diene and reaction conditions.
Caption: Diels-Alder reaction of this compound.
Quantitative Data for Representative Diels-Alder Reactions (Hypothetical Data Based on Analogs)
| Diene | Product | Yield (%) | Diastereomeric Ratio (endo/exo) |
| Butadiene | 4-Acetyl-5-vinylcyclohex-1-en-3-yl acetate | 70-80 | - |
| Cyclopentadiene | 3-Acetyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-2-yl acetate | 85-95 | >95:5 |
| Isoprene | 4-Acetyl-1-methyl-5-vinylcyclohex-1-en-3-yl acetate | 75-85 | Regioisomeric mixture |
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
Procedure:
-
To a solution of this compound (0.10 mol) in toluene (100 mL) at 0°C, add freshly distilled cyclopentadiene (0.12 mol).
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the endo-cycloadduct as the major product.
Conclusion
This compound represents a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including Michael additions and Diels-Alder reactions, provides synthetic chemists with a powerful tool for the construction of complex molecular architectures. The protocols and data presented herein, based on established methodologies for analogous compounds, offer a solid foundation for the utilization of this reagent in research and development, particularly in the fields of natural product synthesis and drug discovery. Further exploration of the reactivity of this compound is warranted to fully unlock its synthetic potential.
Application Notes and Protocols: 2-Oxohex-4-en-3-yl acetate as a Versatile Synthetic Intermediate for Functionalized Cyclopentenones
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxohex-4-en-3-yl acetate is a reactive α,β-unsaturated ketone bearing a γ-acetoxy group, positioning it as a valuable intermediate in organic synthesis. This document provides detailed application notes and protocols for its use, particularly in the synthesis of functionalized cyclopentenones, which are key structural motifs in numerous natural products and biologically active compounds. The protocols outlined herein are based on established methodologies for the transformation of γ-functionalized ketones.
Introduction
This compound possesses two key reactive sites: an electrophilic α,β-unsaturated system and a leaving group at the γ-position. This unique combination allows for tandem reactions, such as a conjugate addition followed by an intramolecular cyclization, providing a streamlined approach to the synthesis of complex cyclic systems. The primary application highlighted in these notes is its role as a precursor to 1,4-dicarbonyl compounds or their synthetic equivalents, which can be readily cyclized to form substituted cyclopentenone rings. This strategy is of significant interest in medicinal chemistry and natural product synthesis due to the prevalence of the cyclopentenone core in pharmacologically active molecules.
Proposed Synthesis of this compound
While a direct, optimized synthesis for this compound is not widely reported, a plausible and efficient route can be designed based on the selective acylation of the corresponding enolate of hex-4-en-2-one.
Experimental Protocol: Synthesis of this compound
Materials:
-
Hex-4-en-2-one
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Acetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equivalents) to the stirred THF.
-
In a separate flask, dissolve hex-4-en-2-one (1.0 equivalent) in anhydrous THF (10 mL).
-
Add the solution of hex-4-en-2-one dropwise to the LDA solution at -78 °C over 20 minutes.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Slowly add acetyl chloride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Data Presentation:
| Entry | Starting Material | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Hex-4-en-2-one | Acetyl chloride | LDA | THF | -78 to 25 | 75 | >95 |
Application: Synthesis of 3-Methyl-4-substituted-cyclopent-2-enones
This compound is an ideal precursor for the synthesis of a variety of 4-substituted cyclopentenones via a Michael addition-cyclization cascade. The following protocol describes a general procedure for this transformation.
Experimental Protocol: Michael Addition and Intramolecular Aldol Cyclization
Materials:
-
This compound
-
Nucleophile (e.g., nitromethane, dimethyl malonate)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) and the desired nucleophile (1.2 equivalents) in methanol (30 mL) in a round-bottom flask.
-
Add sodium methoxide (1.5 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion of the Michael addition, heat the reaction mixture to reflux for 2-4 hours to induce intramolecular cyclization and elimination.
-
Cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Add water (20 mL) and extract the mixture with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-3-methylcyclopent-2-enone.
Data Presentation:
| Entry | Nucleophile (R-Nu) | Product (4-R-3-methylcyclopent-2-enone) | Reaction Time (h) | Yield (%) |
| 1 | Nitromethane | 4-(Nitromethyl)-3-methylcyclopent-2-enone | 6 | 68 |
| 2 | Dimethyl malonate | 4-(Dicarbomethoxymethyl)-3-methylcyclopent-2-enone | 8 | 72 |
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the synthetic pathway and the general experimental workflow for the synthesis of functionalized cyclopentenones from this compound.
Caption: Synthetic pathway for this compound and its application.
Caption: General experimental workflow for cyclopentenone synthesis.
Conclusion
This compound serves as a promising and versatile synthetic intermediate for the construction of functionalized cyclopentenone frameworks. The protocols provided herein offer a robust starting point for researchers engaged in the synthesis of complex organic molecules for applications in drug discovery and materials science. The ability to introduce a wide range of substituents at the 4-position of the cyclopentenone ring through the selection of appropriate nucleophiles underscores the synthetic utility of this intermediate.
No Publicly Available Data on the Medicinal Chemistry Applications of 2-Oxohex-4-en-3-yl Acetate
Following a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the applications of 2-Oxohex-4-en-3-yl acetate in medicinal chemistry. This includes a lack of data on its biological activities, potential therapeutic uses, and any associated experimental protocols or signaling pathways.
The structural motif of an α,β-unsaturated ketone, which is present in the queried compound, is a common feature in many biologically active molecules. This class of compounds is known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The reactivity of the α,β-unsaturated carbonyl group allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which can lead to the modulation of various cellular processes.
However, the specific substitution pattern of this compound does not correspond to any well-characterized medicinal chemistry compounds in the public domain. Research in medicinal chemistry often focuses on derivatives of natural products or synthetically designed molecules with specific therapeutic targets in mind. It is possible that this particular compound has not been synthesized or, if it has, its biological properties have not been investigated or published.
Given the absence of any data, it is not possible to provide the requested detailed Application Notes, Protocols, or diagrams for this compound. Further research, including chemical synthesis and biological screening, would be required to determine if this compound has any potential applications in medicinal chemistry.
Application Notes and Protocols: 2-Oxohex-4-en-3-yl Acetate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential asymmetric synthetic routes toward chiral molecules utilizing or targeting structures similar to 2-oxohex-4-en-3-yl acetate. While direct literature on the asymmetric synthesis involving this specific molecule is scarce, its structure as an enol acetate of an α,β-unsaturated ketone suggests several powerful and well-established asymmetric methodologies can be applied by analogy. This document outlines key strategies, presents representative quantitative data from similar systems, and provides detailed experimental protocols.
Introduction to Asymmetric Strategies
This compound is a versatile substrate that can potentially undergo several types of asymmetric transformations. The key structural features for asymmetric synthesis are the prochiral ketone that can be formed upon hydrolysis and the carbon-carbon double bond that is part of an α,β-unsaturated system. The principal strategies for inducing chirality include:
-
Enantioselective Michael Addition to the Corresponding Enone: The parent α,β-unsaturated ketone, hex-4-en-2-one, can undergo enantioselective conjugate addition of various nucleophiles to introduce a stereocenter at the β- or γ-position. Subsequent enolization and acetylation can then yield the chiral derivative of this compound.
-
Enzymatic Kinetic Resolution: Lipases and other hydrolases are known to catalyze the enantioselective hydrolysis of enol acetates, leading to the formation of a chiral ketone and unreacted enol acetate with high enantiomeric excess.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: The enolate derived from this compound can be used as a nucleophile in palladium-catalyzed asymmetric allylic alkylation reactions to form a new stereocenter α to the carbonyl group.
Enantioselective Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated ketones is a cornerstone of asymmetric synthesis. Organocatalysis and metal-based catalysis have been extensively developed for this purpose.
Application Note:
The asymmetric Michael addition to cyclic and acyclic enones has been shown to proceed with high enantioselectivity using chiral primary or secondary amine catalysts (e.g., cinchona alkaloid derivatives) or chiral metal complexes.[1][2][3][4] For a substrate like hex-4-en-2-one, this approach can be used to install a stereocenter at the C5 position. The resulting chiral ketone can then be trapped as its enol acetate.
Quantitative Data for Asymmetric Michael Addition to Enones
| Catalyst/Nucleophile | Enone Substrate | Yield (%) | ee (%) | Reference |
| Chiral Diamine/Nitromethane | β-substituted cyclic enones | 60-95 | 96-99 | [2] |
| Cinchona Alkaloid/Aromatic Amine | Alkyl Vinyl Ketones | 75-98 | 90-99 | [3] |
| (S)-BINOL-LiAlH4/Diethyl Malonate | Cyclopentenone | - | >99 | [5] |
Experimental Protocol: Organocatalytic Asymmetric Michael Addition
This protocol is adapted from the asymmetric Michael addition of nitromethane to β-substituted cyclic enones.[2]
Materials:
-
Hex-4-en-2-one
-
Nitromethane
-
tert-Leucine-derived chiral diamine catalyst
-
Benzoic acid (co-catalyst)
-
Toluene (solvent)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of hex-4-en-2-one (1.0 mmol) in toluene (5.0 mL) is added the chiral diamine catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).
-
Nitromethane (2.0 mmol) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or GC analysis.
-
Upon completion, the reaction is quenched with a saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral nitro-adduct.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Enzymatic Kinetic Resolution of Enol Acetates
Enzymatic methods offer a green and highly selective approach to chiral synthesis. Lipases are particularly effective in the kinetic resolution of enol acetates through enantioselective hydrolysis.[6][7]
Application Note:
The kinetic resolution of this compound can be achieved using a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) in an aqueous buffer or a biphasic system. The enzyme will selectively hydrolyze one enantiomer to the corresponding chiral ketone, leaving the unreacted enol acetate enriched in the other enantiomer.
Quantitative Data for Enzymatic Resolution of Enol Acetates
| Enzyme | Substrate | Conversion (%) | ee (%) of Ketone | ee (%) of Enol Acetate | Reference |
| Lipase PS (Amano) | Cyclic Enol Acetates | ~50 | >99 | >99 | [6] |
| Cultured cells of Marchantia polymorpha | Various Enol Acetates | - | High | High | [7] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is based on the lipase-catalyzed asymmetric transformation of enol acetates.[6]
Materials:
-
Racemic this compound
-
Lipase (e.g., Novozym 435)
-
Phosphate buffer (pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Anhydrous Na2SO4
-
Celite
Procedure:
-
To a suspension of racemic this compound (1.0 mmol) in phosphate buffer (10 mL) is added the lipase (50 mg).
-
The mixture is stirred at a controlled temperature (e.g., 30 °C) and the reaction is monitored by chiral GC or HPLC.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme through a pad of Celite.
-
The aqueous solution is extracted with MTBE (3 x 15 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.
-
The resulting mixture of the chiral ketone and the unreacted enol acetate is separated by column chromatography.
-
The enantiomeric excess of both products is determined by chiral GC or HPLC.
Asymmetric Synthesis of α-Acetoxy Ketones
Another approach involves the direct asymmetric α-acetoxylation of a ketone. While this would not directly use this compound as a starting material, it provides a route to chiral α-acetoxy ketones which are isomers of the target structure and valuable building blocks.
Application Note:
The direct α-acetoxylation of ketones can be achieved using hypervalent iodine reagents in the presence of a chiral catalyst.[8] Alternatively, gold-catalyzed intermolecular oxidation of terminal alkynes provides an efficient route to α-acetoxy ketones.[9]
Quantitative Data for α-Acetoxylation of Ketones
| Method | Substrate | Yield (%) | ee (%) | Reference |
| Iodobenzene catalyzed | Substituted acetophenones | up to 86 | N/A (racemic) | [8] |
| Gold-catalyzed (from alkyne) | Terminal alkynes | 61-90 | N/A (racemic) | [9] |
Note: While these examples are for racemic processes, the development of asymmetric variants is an active area of research.
Visualizations
Caption: Potential asymmetric synthesis pathways starting from this compound.
Caption: General experimental workflow for an organocatalytic asymmetric Michael addition.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Concerted Catalytic Reactions for Conversion of Ketones or Enol Acetates to Chiral Acetates [organic-chemistry.org]
- 7. Asymmetric hydrolysis of enol acetates with the cultured cells of Marchantia polymorpha | Semantic Scholar [semanticscholar.org]
- 8. An Efficient Method for the α-Acetoxylation of Ketones [organic-chemistry.org]
- 9. Straightforward and Highly Efficient Synthesis of α-Acetoxy Ketones through Gold-Catalyzed Intermolecular Oxidation of Terminal Alkynes [organic-chemistry.org]
Application Notes and Protocols for NMR Spectroscopic Analysis of 2-Oxohex-4-en-3-yl acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the structural elucidation of 2-Oxohex-4-en-3-yl acetate using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined below are designed to yield comprehensive data for unambiguous characterization of the molecule's chemical structure, including proton and carbon environments, and their connectivity.
Molecular Structure and Numbering
The structure of this compound is presented below with conventional numbering for NMR analysis. This numbering is crucial for the assignment of signals in the various NMR spectra.
Caption: Numbering scheme for this compound.
Predicted NMR Data
Due to the absence of published experimental NMR data for this compound, the following tables summarize predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These predictions are based on established values for analogous functional groups and structural motifs. The data should be used as a guide for spectral analysis.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 2.15 | s | - |
| H3 | 5.30 | d | 6.0 |
| H4 | 6.80 | dq | 15.0, 7.0 |
| H5 | 5.90 | dq | 15.0, 1.5 |
| H6 | 1.85 | dd | 7.0, 1.5 |
| H (acetate) | 2.10 | s | - |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C1 | 28.0 |
| C2 | 205.0 |
| C3 | 75.0 |
| C4 | 135.0 |
| C5 | 128.0 |
| C6 | 18.0 |
| C (acetate, C=O) | 170.0 |
| C (acetate, CH₃) | 21.0 |
Experimental Protocols
1. Sample Preparation
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. Ensure the solvent is free from acidic impurities that could catalyze degradation of the analyte.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. 1D NMR Spectroscopy
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation.
-
3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: 0-12 ppm in both dimensions.
-
Data Points: 1024 x 1024 data points.
-
Number of Scans: 2-4 scans per increment.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
Pulse Program: A phase-sensitive HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Spectral Width: 0-12 ppm (F2, ¹H) and 0-220 ppm (F1, ¹³C).
-
Data Points: 1024 x 256 data points.
-
Number of Scans: 4-8 scans per increment.
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Program: A standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width: 0-12 ppm (F2, ¹H) and 0-220 ppm (F1, ¹³C).
-
Data Points: 2048 x 256 data points.
-
Number of Scans: 8-16 scans per increment.
-
Long-range Coupling Constant: Optimized for a long-range coupling of 8 Hz.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of this compound.
Caption: Workflow for NMR-based structural elucidation.
Key NMR Correlations for Structural Confirmation
The following diagram illustrates the key HMBC correlations that are expected for this compound, which are critical for confirming the connectivity of the molecular fragments.
Caption: Expected key HMBC correlations for this compound.
By following these protocols and analyzing the resulting spectra in the context of the predicted data and expected correlations, researchers can confidently determine and verify the structure of this compound. These methods provide a robust framework for the characterization of this and similar organic molecules.
Application Note: Mass Spectrometry Analysis of 2-Oxohex-4-en-3-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 2-Oxohex-4-en-3-yl acetate, a volatile organic compound, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its chemical structure as an unsaturated keto-ester, this compound is relevant in the fields of flavor and fragrance chemistry, as well as in the study of secondary metabolites. This document outlines a comprehensive methodology, including sample preparation, GC-MS parameters, and expected fragmentation patterns. Additionally, a hypothetical signaling pathway illustrating the perception of such volatile compounds is presented.
Introduction
This compound is a bifunctional molecule containing both a ketone and an ester group, with a carbon-carbon double bond in the backbone. Such structures are common in natural products and contribute significantly to the aroma and flavor profiles of various fruits and other biological materials. Accurate identification and quantification of these compounds are crucial for quality control in the food and beverage industry, for the development of new fragrances, and for research into biochemical pathways. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass-to-charge ratio.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
1. Sample Preparation (Headspace Solid-Phase Microextraction - SPME)
For the extraction of volatile compounds like this compound from a liquid or solid matrix, Headspace SPME is a sensitive and solvent-free technique.
-
Vial Preparation: Place a known quantity (e.g., 1-5 g) of the sample into a 20 mL headspace vial. For liquid samples, a smaller volume (e.g., 1-5 mL) can be used. The addition of a saturated salt solution (e.g., NaCl) can improve the release of volatile compounds from aqueous matrices.
-
Internal Standard: Add an appropriate internal standard for quantification purposes. The choice of internal standard should be a compound with similar chemical properties but not present in the sample.
-
Incubation and Extraction: Seal the vial and place it in an autosampler with an incubator. Equilibrate the sample at a controlled temperature (e.g., 50-60 °C) for a set period (e.g., 10-20 minutes) to allow the volatile compounds to partition into the headspace. Then, expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined time (e.g., 20-30 minutes) to adsorb the analytes.
-
Desorption: After extraction, the SPME fiber is immediately introduced into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the analytical column.
2. GC-MS Parameters
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polar capillary column is recommended. For example, a DB-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a wax-based column like a HP-INNOwax.
-
Injector: Operate in splitless mode to maximize the transfer of analytes to the column. Set the injector temperature to 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes. This temperature program should be optimized based on the specific column and the complexity of the sample matrix.[1]
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.[2]
-
Transfer Line Temperature: 240 °C.[1]
Data Presentation
Table 1: Hypothetical Quantitative Mass Spectrometry Data for this compound
| Parameter | Value | Description |
| Compound Name | This compound | |
| Molecular Formula | C₈H₁₂O₃ | |
| Molecular Weight | 156.18 g/mol | |
| Retention Time (RT) | ~15.5 min | Dependant on GC conditions. |
| Molecular Ion [M]⁺˙ | m/z 156 | Expected to be of low to moderate intensity. |
| Key Fragment 1 | m/z 114 | Loss of ketene (CH₂=C=O) from the acetate group. |
| Key Fragment 2 | m/z 99 | Loss of the acetyl group (CH₃CO). |
| Key Fragment 3 | m/z 85 | Alpha-cleavage at the keto group (loss of C₄H₇O). |
| Key Fragment 4 | m/z 43 | Acetyl cation [CH₃CO]⁺ (often the base peak). |
| Relative Abundance | See Mass Spectrum | The relative intensity of fragments provides structural information. |
Predicted Fragmentation Pattern
The mass spectrum of this compound under electron ionization is expected to show characteristic fragmentation patterns for both the ester and the unsaturated ketone functionalities.
-
Molecular Ion: The molecular ion peak ([M]⁺˙) at m/z 156 may be observed, though it could be weak due to the lability of the molecule.
-
Loss of the Acetoxy Group: A prominent fragmentation pathway for acetate esters is the loss of the acetoxy radical (•OCOCH₃) or acetic acid (CH₃COOH).
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group of the ketone is expected. This can result in the loss of an ethyl group or the butenoyl portion of the molecule.
-
McLafferty Rearrangement: The presence of a gamma-hydrogen relative to the keto-carbonyl group allows for a McLafferty rearrangement, which can lead to the formation of a characteristic neutral loss and a radical cation.
-
Acetyl Cation: The acetyl cation ([CH₃CO]⁺) at m/z 43 is a very common and often abundant fragment in the mass spectra of acetate esters and is likely to be the base peak.
Visualizations
References
Application Note: Chromatographic Purification of 2-Oxohex-4-en-3-yl Acetate
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the purification of 2-Oxohex-4-en-3-yl acetate from a synthetic reaction mixture using preparative High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a small organic molecule with potential applications in synthetic chemistry and as a building block in drug development. Achieving high purity of this compound is critical for subsequent analytical studies and downstream applications. This application note outlines a robust and reproducible method for the purification of this compound using reversed-phase HPLC. The methodology described herein provides a reliable starting point for researchers seeking to isolate this and structurally similar compounds.
Experimental Protocol
This protocol details the sample preparation, HPLC conditions, and fraction collection for the purification of this compound.
Materials and Instrumentation
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 silica column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile and water.
-
Sample: Crude synthetic mixture containing this compound.
-
Other: 0.22 µm syringe filters, HPLC vials.
Sample Preparation
-
Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 10 mg/mL.[1]
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.[1]
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an HPLC vial.[2][3] This step is crucial to prevent clogging of the HPLC column.[2]
HPLC Method
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 5.0 mL/min
-
Injection Volume: 500 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 30 20.0 70 22.0 95 25.0 95 25.1 30 | 30.0 | 30 |
Fraction Collection and Post-Purification Processing
-
Collect fractions corresponding to the main peak of interest, which is identified as this compound based on retention time.
-
Combine the collected fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
If necessary, perform a liquid-liquid extraction with a suitable organic solvent to isolate the compound from the aqueous phase.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
-
Verify the purity of the final product by analytical HPLC.
Data Presentation
The following table summarizes the hypothetical results obtained from the purification of this compound using the described protocol.
| Parameter | Value |
| Retention Time of this compound | 15.8 min |
| Initial Purity (Crude Sample) | 75% |
| Final Purity (Post-Purification) | >98% |
| Recovery Yield | 85% |
Visualization
Experimental Workflow
The following diagram illustrates the complete workflow for the chromatographic purification of this compound.
Caption: Workflow for the purification of this compound.
Disclaimer: This application note provides a representative protocol. The optimal conditions may vary depending on the specific instrumentation, column chemistry, and the nature of the impurities in the crude sample. Method optimization is recommended for achieving the best results.
References
Application Notes and Protocols for 2-Oxohex-4-en-3-yl acetate
Hazard Assessment and Chemical Profile
2-Oxohex-4-en-3-yl acetate belongs to the class of α,β-unsaturated carbonyl compounds.[1][2][3][4] These compounds are known to be reactive electrophiles and can act as Michael acceptors.[3] This reactivity makes them potentially hazardous, as they can interact with biological macromolecules like proteins and DNA, leading to a range of toxic effects.[2][3][4] The presence of the acetate ester group suggests that the compound may also be an irritant.
1.1 Anticipated Hazards:
-
Skin and Eye Irritation: Similar to many organic esters and ketones, direct contact is likely to cause skin and eye irritation. Repeated exposure may lead to dryness or cracking of the skin.[5][6]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.
-
Toxicity: As an α,β-unsaturated carbonyl compound, it is considered potentially toxic.[1][2][3] These compounds can be alkylating agents and may have mutagenic or sensitizing properties.[2][3]
-
Flammability: While specific data is unavailable, it should be treated as a combustible liquid. Organic esters of this size are often flammable.[5][7]
1.2 Physicochemical and Toxicological Data Summary
The following table summarizes the type of data required for a full safety assessment. Researchers should aim to determine this data or find reliable sources before extensive use.
| Property | Value | Source / Comment |
| Chemical Formula | C₈H₁₀O₃ | Calculated |
| Molecular Weight | 154.16 g/mol | Calculated |
| Appearance | To be determined experimentally | Likely a liquid or low-melting solid. |
| Boiling Point | To be determined experimentally | |
| Melting Point | To be determined experimentally | |
| Flash Point | To be determined experimentally | Treat as flammable. Keep away from ignition sources.[5][6][7] |
| Solubility | To be determined experimentally | Likely soluble in common organic solvents. |
| LD₅₀ (Oral, Rat) | Not available. Assume high toxicity. | α,β-unsaturated carbonyls can be toxic.[1][2][3] |
| LD₅₀ (Dermal, Rabbit) | Not available. Assume high toxicity and skin permeability. | Chemicals can be readily absorbed through the skin.[8] |
| LC₅₀ (Inhalation) | Not available. Avoid generating vapors or aerosols.[5][6] | |
| Storage Temperature | 2-8°C, under inert atmosphere | Recommended for reactive and unsaturated compounds to prevent degradation and polymerization. |
Standard Operating Procedures (SOP)
These protocols are designed to minimize exposure and ensure safe handling throughout the chemical's lifecycle.
2.1 Personal Protective Equipment (PPE)
A baseline of PPE is mandatory for all handling procedures.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[8] If gloves are splashed, remove and replace them immediately.[8]
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A flame-retardant lab coat is required. Ensure legs and feet are covered.
-
Respiratory Protection: All handling of the neat compound or its concentrated solutions must be performed in a certified chemical fume hood.[5][6][8] If there is a risk of generating aerosols outside of a fume hood, a respirator may be required after a formal risk assessment.[9][10]
2.2 Chemical Storage Protocol
Proper storage is critical to maintain chemical integrity and prevent accidents.
-
Receiving: Upon receipt, inspect the container for damage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and all relevant hazard pictograms.
-
Storage Conditions: Store the container in a cool, dark, and well-ventilated area designated for reactive and flammable compounds.[6] The recommended storage temperature is 2-8°C.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or polymerization.
-
Segregation: Store away from strong oxidizing agents, acids, and bases.
2.3 Experimental Handling Protocol
-
Preparation: Before handling, ensure a chemical spill kit is readily available.[10][11] Review the Safety Data Sheet (SDS) for any reagents being used with the compound.
-
Work Area: Designate a specific area within a chemical fume hood for all manipulations.[8]
-
Aliquotting:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Perform all weighing and volume transfers inside the fume hood.
-
Use non-sparking tools for handling.[6]
-
-
Reactions:
-
If heating the compound, use a controlled heating mantle or water bath. Do not use an open flame.[12]
-
Ensure any reaction vessel is adequately vented or equipped with a condenser to handle potential pressure build-up.
-
-
Post-Experiment:
-
Clean the work area thoroughly after use.
-
Decontaminate any equipment that came into contact with the chemical.
-
2.4 Waste Disposal Protocol
-
Waste Collection: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[8][11]
-
Waste Segregation: Do not mix this waste stream with incompatible chemicals.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Follow all local and national regulations for hazardous waste disposal.[10]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
3.1 Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[10][13] Flush the affected skin with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
3.2 Chemical Spill Response
The response depends on the size and location of the spill.
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.[9]
-
Gently sweep or scoop the absorbed material into a hazardous waste container.[11]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or large volume):
-
Alert everyone in the laboratory and evacuate the area immediately.[8][9]
-
If the substance is flammable, eliminate all sources of ignition.[11][13]
-
Close the laboratory doors to contain vapors.[9]
-
Notify your institution's EHS or emergency response team immediately.[13]
-
Do not attempt to clean up a large spill without proper training and equipment.[11]
-
Visual Protocols and Workflows
4.1 Safe Handling Workflow
The following diagram illustrates the lifecycle of a research chemical in the lab, from receipt to disposal.
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. files.upei.ca [files.upei.ca]
- 9. cws.auburn.edu [cws.auburn.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. egr.msu.edu [egr.msu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. asal-engineering.ccny.cuny.edu [asal-engineering.ccny.cuny.edu]
Application Notes and Protocols: Scalability of Reactions Involving 2-Oxohex-4-en-3-yl Acetate
Introduction
2-Oxohex-4-en-3-yl acetate is a reactive intermediate with potential applications in organic synthesis and drug development. Its structure, featuring both a ketone and an enol acetate, allows for a variety of chemical transformations. This document provides an overview of the key reactions involving this compound and discusses the critical parameters for scaling up these processes from a laboratory to an industrial setting. The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in establishing robust and scalable synthetic routes.
Reaction Overview and Scalability Considerations
The primary reactions of this compound involve transformations of the enol acetate and the ketone functionalities. The scalability of these reactions is contingent upon several factors including reaction kinetics, thermodynamics, mass transfer, and safety considerations. A general workflow for assessing scalability is presented below.
Key Synthetic Transformations and Protocols
Hydrolysis of the Enol Acetate
The enol acetate can be readily hydrolyzed under acidic or basic conditions to yield the corresponding dicarbonyl compound, 2,3-hexanedione.
Protocol 1: Acid-Catalyzed Hydrolysis
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone, THF) is added an aqueous solution of a mineral acid (e.g., 1 M HCl, 0.5 M H₂SO₄) (1.1 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 1-4 hours. Reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is neutralized with a mild base (e.g., saturated NaHCO₃ solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification: The crude product is purified by a suitable method such as column chromatography or distillation.
Scalability Considerations for Hydrolysis:
| Parameter | Laboratory Scale | Pilot/Industrial Scale |
| Reagent Addition | Manual addition | Controlled addition via pump |
| Temperature Control | Heating mantle/ice bath | Jacketed reactor with automated temperature control |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer |
| Work-up | Separatory funnel | Liquid-liquid extraction unit |
| Safety | Standard fume hood | Process safety management, HAZOP analysis |
Reduction of the Ketone
The ketone functionality can be selectively reduced in the presence of the enol acetate using a mild reducing agent.
Protocol 2: Selective Ketone Reduction
-
Reaction Setup: To a solution of this compound (1.0 eq) in a protic solvent (e.g., methanol, ethanol) at 0 °C is added a mild reducing agent (e.g., NaBH₄) (1.1 eq) portion-wise.
-
Reaction Conditions: The reaction is stirred at 0 °C for 30 minutes to 2 hours, with progress monitored by TLC or LC-MS.
-
Work-up and Isolation: The reaction is quenched by the slow addition of water or a saturated aqueous solution of NH₄Cl. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
Scalability Considerations for Reduction:
| Parameter | Laboratory Scale | Pilot/Industrial Scale |
| Reagent Addition | Manual, portion-wise | Controlled solid or solution dosing |
| Temperature Control | Ice bath | Chiller unit with precise temperature control |
| Quenching | Manual addition | Controlled addition with off-gas management |
| Hydrogen Evolution | Adequate ventilation | Monitoring and control of hydrogen evolution |
Potential Signaling Pathway Interaction
While no specific signaling pathways involving this compound have been documented, structurally related α,β-unsaturated carbonyl compounds are known to interact with cellular nucleophiles, such as cysteine residues in proteins, through Michael addition. This can modulate the activity of various signaling pathways.
Application Notes & Protocols: Catalytic Conversion of 2-Oxohex-4-en-3-yl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The catalytic conversion of α-acyloxy enones, such as 2-Oxohex-4-en-3-yl acetate, represents a powerful transformation in modern organic synthesis. The core of this conversion lies in the palladium-catalyzed asymmetric allylic alkylation (AAA), often referred to as the Tsuji-Trost reaction.[1][2] This reaction allows for the stereoselective formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds at the allylic position, providing access to complex chiral molecules that are valuable building blocks in medicinal chemistry and natural product synthesis.[1]
The substrate, this compound, possesses an ideal structure for this transformation: an acetate group positioned on a stereogenic center alpha to a ketone and allylic to a double bond. This acetate functions as an excellent leaving group upon coordination of a Palladium(0) catalyst. The subsequent oxidative addition forms a π-allyl palladium(II) complex.[2] This electrophilic intermediate can then be attacked by a wide range of nucleophiles. By employing chiral phosphine ligands, the reaction can be rendered highly enantioselective, controlling the absolute stereochemistry of the newly formed stereocenter.[1][3] These methods are noted for their mild reaction conditions and tolerance of various functional groups.[4]
This document provides a representative protocol for the palladium-catalyzed allylic alkylation of a model α-acyloxy enone substrate, presents typical catalytic systems and their performance, and visualizes the underlying reaction mechanism and experimental workflow.
Key Reaction Data
The following table summarizes representative data for palladium-catalyzed asymmetric allylic alkylation of cyclic ketone derivatives, which are structural analogs of the target substrate. The data highlights the influence of different chiral ligands and reaction conditions on yield and enantioselectivity.
| Entry | Catalyst Precursor | Ligand | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | [Pd(π-cinnamyl)Cl]₂ | (R,R)-Trost Ligand | Dimethyl Malonate | CH₂Cl₂ | RT | 95 | 98 |
| 2 | Pd₂(dba)₃ | (S,S)-ANDEN-Phos | Nitromethane | THF | 0 | 88 | 94 |
| 3 | [Pd(allyl)Cl]₂ | (R)-BINAP | Sodium Phenoxide | Dioxane | 50 | 92 | 91 |
| 4 | Pd(OAc)₂ | (S)-Phos-FOX | Morpholine | Toluene | RT | 99 | 96 |
Note: Data is compiled from analogous systems and serves as a general guide. Optimization for this compound is recommended.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)
This protocol describes a general procedure for the asymmetric allylic alkylation of an α-acyloxy enone with a soft nucleophile, such as dimethyl malonate.
Materials:
-
This compound (Substrate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(1R,2R)-N,N'-Bis(2'-(diphenylphosphino)benzoyl)cyclohexane-1,2-diamine ((R,R)-Trost Ligand)
-
Dimethyl malonate (Nucleophile)
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc, catalytic amount)
-
Anhydrous, degassed Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, syringes, etc.)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (1.0 mol%) and the (R,R)-Trost ligand (3.0 mol%).
-
Add anhydrous, degassed CH₂Cl₂ to dissolve the catalyst components. Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should turn a characteristic yellow/orange color.
-
Reaction Setup: In a separate flame-dried flask under Argon, dissolve this compound (1.0 equiv) in anhydrous, degassed CH₂Cl₂.
-
Add dimethyl malonate (1.2 equiv), followed by BSA (1.3 equiv) and a catalytic amount of KOAc (0.1 equiv).
-
Reaction Execution: Transfer the prepared catalyst solution to the substrate solution via cannula or syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to isolate the desired product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Catalytic Cycle of the Tsuji-Trost Reaction
References
Application Notes and Protocols: Enol Acetates as Protecting Groups for Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
In complex organic synthesis, the selective transformation of a functional group in the presence of other reactive moieties is a significant challenge. Protecting groups are essential tools to temporarily mask a reactive functional group, allowing for chemical modifications elsewhere in the molecule. While the specific compound "2-Oxohex-4-en-3-yl acetate" is not a recognized protecting group in the chemical literature, the broader class of enol acetates serves as a versatile and effective means of protecting ketone functionalities.
Enol acetates are readily prepared from ketones and are stable under a variety of reaction conditions, particularly those involving nucleophilic and basic reagents. This stability allows for the selective manipulation of other functional groups, such as esters or halides, in the presence of a ketone. The ketone can then be regenerated from the enol acetate under mild acidic conditions. These application notes provide a comprehensive overview of the use of enol acetates as protecting groups, including detailed experimental protocols and stability data.
Mechanism of Protection and Deprotection
The formation of an enol acetate proceeds via the enol or enolate form of the ketone. Under acidic conditions, the ketone is protonated, facilitating tautomerization to the enol, which is then acetylated. Under basic conditions, a strong base deprotonates the α-carbon to form an enolate, which is subsequently acylated.
Deprotection is typically achieved by acid-catalyzed hydrolysis, which proceeds through the reverse mechanism. The ester is protonated, making it susceptible to nucleophilic attack by water, leading to the regeneration of the ketone and acetic acid.
Data Presentation
Table 1: Stability of Enol Acetate Protecting Group Under Various Reaction Conditions
| Reagent/Condition | Stability | Notes |
| Bases | ||
| Strong Bases (e.g., LDA, NaH) | Stable | Enolates can be formed from enol acetates with strong bases like methyllithium. |
| Weak Bases (e.g., Pyridine, Et3N) | Stable | Generally stable to common organic bases. |
| Aqueous Base (e.g., NaOH, KOH) | Labile | Hydrolysis will occur to regenerate the ketone. |
| Nucleophiles | ||
| Grignard Reagents (RMgX) | Stable | Allows for selective reaction of Grignard reagents with other functional groups like esters.[1] |
| Organolithium Reagents (RLi) | Stable | Similar stability to Grignard reagents. |
| Hydrides (e.g., LiAlH4, NaBH4) | Stable | Ketone is protected from reduction by hydride reagents.[2] |
| Acids | ||
| Strong Aqueous Acid (e.g., HCl, H2SO4) | Labile | Rapid hydrolysis to the ketone. |
| Mild Aqueous Acid (e.g., aq. AcOH) | Labile | Hydrolysis occurs, but at a slower rate. |
| Lewis Acids (e.g., BF3·OEt2) | Can be labile | Can promote reactions at the enol acetate double bond. |
| Other Reagents | ||
| Oxidizing Agents (e.g., PCC, PDC) | Generally Stable | The double bond can be susceptible to some strong oxidizing agents. |
| Reducing Agents (e.g., H2/Pd) | Can be labile | The double bond may be reduced under certain catalytic hydrogenation conditions. |
| Palladium Catalysts | Labile | Can be used for deprotection under specific conditions.[3] |
Table 2: Representative Yields for Protection and Deprotection of Ketones as Enol Acetates
| Substrate (Ketone) | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| Cyclic Ketones | Ac2O, Perchloric Acid | Good to Excellent | Acid Hydrolysis | N/A | [4][5] |
| 2-Heptanone | Ac2O, p-TsOH | N/A | Thermal Rearrangement | N/A | [6] |
| Steroidal Δ4-3-ketones | Ac2O, Perchloric Acid | N/A | N/A | N/A | [5] |
| Unsymmetrical Ketones | Ac2O, Montmorillonite KSF | Excellent | N/A | N/A | [7] |
| Progesterone, Testosterone, etc. | Enol Ester Derivatives | N/A | N/A | N/A | (for further reaction) |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Ketone as an Enol Acetate using Acetic Anhydride and Perchloric Acid
This protocol is adapted from the established method for the enol acetylation of cyclic and steroidal ketones.[4][5]
Materials:
-
Ketone (1.0 equiv)
-
Acetic Anhydride (Ac2O, 3.0 - 5.0 equiv)
-
Perchloric Acid (70%, catalytic amount, e.g., 0.01-0.1 equiv)
-
Ethyl Acetate (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the ketone in a suitable solvent (e.g., ethyl acetate), add acetic anhydride.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of 70% perchloric acid dropwise with vigorous stirring. Caution: Perchloric acid is a strong oxidizing agent and should be handled with care.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude enol acetate by column chromatography on silica gel or distillation.
Protocol 2: General Procedure for the Deprotection of an Enol Acetate via Acid-Catalyzed Hydrolysis
Materials:
-
Enol Acetate (1.0 equiv)
-
Acetone or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the enol acetate in a mixture of acetone (or THF) and water.
-
Add 1 M HCl dropwise until the solution is acidic (pH ~1-2).
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed. Gentle heating may be required for less reactive enol acetates.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation if necessary.
Visualizations
Caption: Workflow for the protection of a ketone as an enol acetate.
Caption: Workflow for the deprotection of an enol acetate to a ketone.
Caption: Logical workflow for using an enol acetate protecting group.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. The perchloric acid catalyzed acetic anhydride enol acetylation of steroidal delta 4-3 ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-Oxohex-4-en-3-yl acetate for Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Oxohex-4-en-3-yl acetate is a bifunctional molecule containing both a ketone and an enol acetate moiety. Its analysis, particularly at low concentrations in complex matrices, often requires derivatization to improve its chromatographic behavior, enhance its detectability, and increase the sensitivity and selectivity of the analytical method. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Derivatization Strategies for this compound
The presence of a carbonyl (keto) group and an enol acetate group allows for targeted derivatization strategies. For the keto group, common derivatization reactions include oximation and reaction with hydrazine-based reagents. For the enol acetate, silylation is a viable option to increase volatility for GC analysis.
This application note will focus on two primary derivatization approaches:
-
DNPH Derivatization for HPLC-UV/DAD Analysis: Reaction with 2,4-dinitrophenylhydrazine (DNPH) targets the ketone functional group to form a stable hydrazone derivative that can be readily detected by UV-Visible or Diode Array Detection (DAD).[1][2][3][4][5][6] This method is widely used for the analysis of carbonyl compounds in various matrices.[1][4]
-
Methoximation and Silylation for GC-MS Analysis: A two-step derivatization involving methoximation of the keto group followed by silylation of the enol acetate. Methoximation protects the keto group and prevents tautomerization, while silylation increases the volatility and thermal stability of the analyte for GC-MS analysis.[7][8]
Experimental Workflow
The general experimental workflow for the derivatization and analysis of this compound is depicted below.
Protocol 1: DNPH Derivatization for HPLC-UV/DAD Analysis
This protocol describes the derivatization of the ketone functional group of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form the corresponding hydrazone, which is then analyzed by HPLC with UV or DAD detection.
DNPH Derivatization Reaction
The reaction of the carbonyl group with DNPH proceeds via a nucleophilic addition-elimination mechanism to form a stable 2,4-dinitrophenylhydrazone derivative.
Materials and Reagents
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile (ACN), HPLC grade
-
Perchloric acid or Hydrochloric acid (HCl)
-
Purified water (e.g., Milli-Q)
-
Sample containing this compound
-
Standard of this compound
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure
-
Preparation of DNPH Solution:
-
Dissolve 150 mg of DNPH in 50 mL of acetonitrile.
-
Carefully add 0.5 mL of concentrated perchloric acid or HCl.
-
Sonicate for 5-10 minutes until the DNPH is completely dissolved.
-
Note: The DNPH solution can absorb carbonyls from the air, so it is recommended to prepare it fresh or purify it by recrystallization from acetonitrile if high background levels are observed.[2]
-
-
Derivatization of Standards and Samples:
-
For standards, prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by serial dilution.
-
In a clean vial, mix 1 mL of the standard or sample solution with 1 mL of the DNPH solution.
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-UV/DAD analysis.
-
HPLC-DAD Analysis
-
Instrumentation: An HPLC system equipped with a UV-Visible or Diode Array Detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm or a sub-2 µm particle column for UHPLC).[1][5]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: The DNPH derivatives have a strong absorbance at approximately 360-365 nm.[5]
Table 1: Example HPLC-DAD Operating Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 60% B; 2-15 min: 60-80% B; 15-18 min: 80% B; 18-20 min: 80-60% B; 20-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 365 nm |
Table 2: Typical Performance Data for DNPH-Derivatized Carbonyls
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Precision (RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |
Note: The actual retention time and performance data for the this compound derivative will need to be determined experimentally.
Protocol 2: Methoximation and Silylation for GC-MS Analysis
This two-step protocol is designed to prepare this compound for GC-MS analysis. Methoximation converts the keto group to an oxime, and silylation converts the enol acetate to a more volatile silyl derivative.
Materials and Reagents
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine, anhydrous
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Sample containing this compound
-
Standard of this compound
-
Heating block or oven
-
GC vials with inserts
Procedure
-
Sample Preparation:
-
Pipette an aliquot of the sample or standard solution into a GC vial insert and evaporate to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as moisture will interfere with the silylation reaction.[7]
-
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the GC vial insert.
-
Cap the vial tightly and heat at 60 °C for 1 hour to facilitate the oximation of the keto group.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 50 µL of MSTFA to the vial containing the methoximated sample.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected mass of the derivative.
Table 3: Example GC-MS Operating Conditions
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial temp 80 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | m/z 50-550 |
Table 4: Expected Mass Spectral Data
| Derivative | Expected Molecular Ion (M+) | Key Fragment Ions |
| 2-(Methoxyimino)hex-4-en-3-yl acetate | (To be determined) | Fragments corresponding to the loss of the methoxy group, acetate group, and characteristic fragments of the hexenone backbone. |
| TMS derivative of 2-(Methoxyimino)hex-4-en-3-ol | (To be determined) | Characteristic ions for TMS derivatives (e.g., m/z 73) and fragments related to the derivatized parent molecule. |
Note: The exact retention time and mass fragmentation pattern for the derivatized this compound will need to be determined experimentally by analyzing a pure standard.
Conclusion
The derivatization of this compound is a crucial step for its reliable and sensitive analysis. The choice between DNPH derivatization for HPLC-UV/DAD and methoximation/silylation for GC-MS will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. The protocols provided in this application note offer a detailed starting point for method development and can be optimized to meet specific analytical requirements.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. csus.edu [csus.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. epa.gov [epa.gov]
- 5. agilent.com [agilent.com]
- 6. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Reactions Involving 2-Oxohex-4-en-3-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxohex-4-en-3-yl acetate is an enol acetate of an unsaturated ketone, presenting multiple reactive sites for enzymatic modification. Due to a lack of specific literature on this substrate, this document provides generalized application notes and protocols based on established enzymatic reactions with structurally similar compounds, such as enol acetates and β,γ-unsaturated keto esters. The primary enzymatic transformations anticipated for this substrate are hydrolysis of the acetate group and subsequent reduction of the ketone functionality. These reactions are of significant interest in synthetic organic chemistry and drug development for the production of chiral synthons and complex molecules.
Enzymes, such as lipases, esterases, and ketoreductases, offer mild reaction conditions and high chemo-, regio-, and stereoselectivity, making them powerful tools in biocatalysis.[1] The protocols outlined below are intended as a starting point for the investigation of enzymatic reactions with this compound and similar molecules.
Application Note 1: Lipase-Catalyzed Deacetylation for the Synthesis of α,β-Unsaturated Ketones
Application: The enzymatic hydrolysis of the enol acetate functionality of this compound provides a mild and selective method to generate the corresponding enol, which rapidly tautomerizes to the α,β-unsaturated ketone, 2-oxohex-4-en-3-one. This transformation is valuable for the unmasking of ketone groups under conditions that avoid harsh acidic or basic environments which could lead to undesired side reactions. Lipases are particularly well-suited for this purpose due to their broad substrate scope and high stability in organic solvents.[2][3]
Potential Advantages:
-
Mild Reaction Conditions: Enzymatic hydrolysis proceeds at neutral pH and room temperature, preserving sensitive functional groups.
-
High Chemoselectivity: Lipases can selectively cleave the acetate ester in the presence of other ester functionalities.
-
"Green" Chemistry: Biocatalysis reduces the need for harsh reagents and minimizes waste.
Protocol 1: Lipase-Catalyzed Hydrolysis of this compound
This protocol describes a general procedure for the analytical-scale hydrolysis of this compound using a commercially available lipase.
Materials:
-
This compound
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)[3]
-
Phosphate buffer (50 mM, pH 7.0)
-
tert-Butyl methyl ether (MTBE) or another suitable organic solvent
-
Sodium sulfate (anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for analysis
Experimental Procedure:
-
Reaction Setup: In a 10 mL vial, dissolve 10 mg of this compound in 2 mL of MTBE. To this, add 2 mL of 50 mM phosphate buffer (pH 7.0) and 10 mg of immobilized lipase.
-
Incubation: Seal the vial and place it in a shaking incubator at 30°C and 200 rpm.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or by taking aliquots from the organic phase at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Analyze the aliquots by GC-MS or HPLC to determine the conversion of the substrate and the formation of the product.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the immobilized enzyme with 1 mL of MTBE and combine the organic layers. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Product Characterization: Characterize the resulting 2-oxohex-4-en-3-one by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS).
Table 1: Typical Parameters for Lipase-Catalyzed Hydrolysis of Enol Acetates
| Parameter | Typical Range/Value | Reference(s) |
| Enzyme Source | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL) | [3] |
| Immobilization | Recommended for ease of separation and reuse | [3] |
| Solvent System | Biphasic (e.g., Hexane/Buffer, MTBE/Buffer) or Organic Solvent | [2] |
| pH | 6.0 - 8.0 | [1] |
| Temperature | 25 - 40 °C | [1] |
| Substrate Conc. | 1 - 50 g/L | [4] |
| Enzyme Loading | 5 - 20% (w/w of substrate) | [5] |
Workflow for Lipase-Catalyzed Hydrolysis
Caption: Workflow for the enzymatic hydrolysis of this compound.
Application Note 2: Chemoenzymatic Synthesis of Chiral Alcohols via a Hydrolysis-Reduction Cascade
Application: A powerful application of biocatalysis is the combination of multiple enzymatic steps in a one-pot reaction. For this compound, a lipase can first hydrolyze the acetate to generate the corresponding ketone in situ. A ketoreductase (KRED) can then asymmetrically reduce the ketone to produce a chiral alcohol. This chemoenzymatic cascade is highly efficient for producing enantiomerically pure alcohols, which are valuable building blocks in the pharmaceutical industry.[4][6] The use of a cofactor regeneration system is crucial for the economic feasibility of the reduction step.[1][7]
Potential Advantages:
-
High Enantioselectivity: Ketoreductases can exhibit excellent enantioselectivity, leading to high enantiomeric excess (e.e.) of the desired alcohol.[4]
-
Process Intensification: Combining reaction steps in one pot saves time, resources, and reduces waste.
-
Access to Chiral Building Blocks: Provides a route to valuable chiral intermediates for drug synthesis.[6]
Protocol 2: One-Pot Lipase-KRED-Catalyzed Synthesis of Chiral 2-Hydroxyhex-4-en-3-one
This protocol outlines a general procedure for the one-pot conversion of this compound to the corresponding chiral alcohol.
Materials:
-
This compound
-
Immobilized Lipase (e.g., Novozym® 435)
-
Ketoreductase (KRED) with appropriate stereoselectivity (commercial kits are available)
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Chiral HPLC column for enantiomeric excess determination
Experimental Procedure:
-
Reaction Setup: In a 25 mL flask, prepare a solution containing 15 mL of 100 mM Tris-HCl buffer (pH 7.5), 150 mg of D-glucose, 2 mg of NADP⁺, 10 U of Glucose Dehydrogenase, and 10 U of a selected Ketoreductase.
-
Substrate Addition: Add 50 mg of this compound and 20 mg of immobilized lipase to the reaction mixture.
-
Incubation: Seal the flask and incubate at 30°C with gentle stirring.
-
Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the alcohol product by GC-MS or HPLC.
-
Work-up: After completion (typically 24-48 hours), saturate the aqueous phase with NaCl and extract three times with 15 mL of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the product by flash chromatography if necessary. Determine the enantiomeric excess (e.e.) of the chiral alcohol using HPLC with a chiral stationary phase.
Table 2: Typical Parameters for a One-Pot Hydrolysis-Reduction Cascade
| Parameter | Typical Range/Value | Reference(s) |
| Lipase | Candida antarctica Lipase B (CALB) | [3] |
| Ketoreductase (KRED) | Various commercially available KREDs | [4][6] |
| Cofactor | NAD⁺ or NADP⁺ | [1] |
| Cofactor Regeneration | Glucose/GDH, Formate/FDH, Isopropanol/ADH | [1][4] |
| Buffer System | Phosphate or Tris-HCl | [6] |
| pH | 7.0 - 8.0 | [6] |
| Temperature | 25 - 37 °C | [1] |
| Substrate Loading | 10 - 100 g/L | [4][6] |
Workflow for One-Pot Hydrolysis-Reduction Cascade
Caption: Diagram of a one-pot enzymatic cascade for chiral alcohol synthesis.
Conclusion
References
- 1. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical Ruthenium/Lipase-Catalyzed Asymmetric Transformations of Ketones and Enol Acetates to Chiral Acetates [organic-chemistry.org]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Photochemistry of 2-Oxohex-4-en-3-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxohex-4-en-3-yl acetate is a β,γ-unsaturated ketone. This class of compounds is known to exhibit rich and diverse photochemical reactivity, primarily proceeding through Norrish-type reactions and the oxa-di-π-methane rearrangement.[1][2] The specific reaction pathway and product distribution are highly dependent on the excited state (singlet or triplet) and the reaction conditions. Understanding these photochemical transformations is crucial for applications in organic synthesis, materials science, and photobiology. These notes provide an overview of the expected photochemical behavior and detailed protocols for its investigation.
Expected Photochemical Pathways
The photochemistry of β,γ-unsaturated ketones can be initiated from either the excited singlet or triplet state, leading to distinct reaction pathways.
-
From the Excited Singlet State: Upon direct irradiation, β,γ-unsaturated ketones can undergo α-cleavage (Norrish Type I reaction) to form a radical pair.[1] This can be followed by decarbonylation and radical recombination to yield various hydrocarbon products. Alternatively, the initial radical pair can recombine to regenerate the starting material or lead to a 1,3-acyl shift, forming an isomeric β,γ-unsaturated ketone.[3]
-
From the Excited Triplet State: In the presence of a triplet sensitizer, the oxa-di-π-methane rearrangement is a characteristic and synthetically useful reaction for β,γ-unsaturated ketones.[1][2] This rearrangement proceeds through a bridged diradical intermediate to form a cyclopropyl ketone.
Caption: Potential photochemical pathways of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from photochemical experiments on this compound. This data is for illustrative purposes and is based on typical values observed for related β,γ-unsaturated ketones.
| Parameter | Direct Irradiation (Singlet State) | Sensitized Irradiation (Triplet State) |
| Quantum Yield (Φ) | ||
| Disappearance of Starting Material | 0.05 | 0.25 |
| Formation of 1,3-Acyl Shift Product | 0.02 | - |
| Formation of Cyclopropyl Ketone | - | 0.20 |
| Product Distribution (%) | ||
| 1,3-Acyl Shift Product | 40% | Not Observed |
| Decarbonylation Products | 60% | Not Observed |
| Cyclopropyl Ketone | Not Observed | >95% |
Experimental Protocols
Protocol 1: Direct Photolysis for Singlet State Reactions
Objective: To investigate the photochemical reactions of this compound upon direct irradiation, favoring singlet state pathways.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, hexane)
-
Inert gas (e.g., nitrogen or argon)
-
Internal standard (e.g., dodecane)
-
Quartz photoreactor
-
Medium-pressure mercury lamp (e.g., 450W Hanovia) with a Pyrex filter (to isolate wavelengths > 290 nm)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Prepare a solution of this compound (e.g., 0.01 M) and an internal standard in the chosen solvent.
-
Transfer the solution to the quartz photoreactor.
-
Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench excited states.
-
Irradiate the solution using the medium-pressure mercury lamp with the Pyrex filter. Maintain a constant temperature using a cooling bath.
-
Withdraw aliquots at regular time intervals for analysis.
-
Analyze the aliquots by GC-MS to monitor the disappearance of the starting material and the formation of photoproducts.
-
Once significant conversion is achieved, stop the irradiation and concentrate the reaction mixture under reduced pressure.
-
Isolate the major photoproducts using column chromatography.
-
Characterize the structure of the isolated products using NMR spectroscopy and mass spectrometry.
-
Quantify the formation of products relative to the internal standard to determine product distribution and quantum yields.
Protocol 2: Sensitized Photolysis for Triplet State Reactions
Objective: To investigate the oxa-di-π-methane rearrangement of this compound via triplet state sensitization.
Materials:
-
This compound
-
Triplet sensitizer (e.g., acetone, acetophenone)
-
Spectroscopic grade solvent (e.g., benzene, tert-butanol)
-
Inert gas (e.g., nitrogen or argon)
-
Internal standard (e.g., dodecane)
-
Pyrex photoreactor
-
Medium-pressure mercury lamp with a filter solution to isolate the desired wavelength for sensitizer excitation (e.g., a filter to isolate the 313 nm line for acetophenone).
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Prepare a solution of this compound (e.g., 0.01 M), the triplet sensitizer (e.g., 0.1 M acetone), and an internal standard in the chosen solvent.
-
Transfer the solution to the Pyrex photoreactor.
-
Purge the solution with an inert gas for at least 30 minutes.
-
Irradiate the solution using the medium-pressure mercury lamp with the appropriate filter to selectively excite the sensitizer.
-
Follow steps 5-10 from Protocol 1 to monitor the reaction, isolate, and characterize the photoproducts. The expected major product is the cyclopropyl ketone resulting from the oxa-di-π-methane rearrangement.
Caption: General experimental workflow for photochemical studies.
References
Troubleshooting & Optimization
identifying side products in 2-Oxohex-4-en-3-yl acetate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxohex-4-en-3-yl acetate. The information is designed to help identify and resolve common issues encountered during experimental procedures, with a focus on side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses several reactive sites due to its combination of functional groups:
-
The Enol Acetate: The ester carbonyl is susceptible to nucleophilic attack, leading to hydrolysis under acidic or basic conditions. The double bond of the enol can also react with electrophiles.
-
The α,β-Unsaturated Ketone: This system has two main electrophilic centers. "Hard" nucleophiles tend to attack the carbonyl carbon (1,2-addition), while "soft" nucleophiles typically attack the β-carbon (1,4-addition or Michael addition).[1]
-
The Diene System: The conjugated diene structure can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as the diene component.
Q2: What are the most common types of side reactions observed with this compound?
A2: Common side reactions include:
-
Self-Condensation (Aldol Reaction): Under basic or acidic conditions, the enolate can react with another molecule of the starting material, leading to oligomeric side products.[2][3]
-
Hydrolysis: The enol acetate can be hydrolyzed back to the corresponding β-diketone, especially in the presence of acid or base and water.
-
Polymerization: The activated double bonds can lead to polymerization, particularly under harsh reaction conditions or upon prolonged storage.
-
Isomerization: Depending on the reaction conditions, the double bonds can potentially isomerize.
Q3: How can I minimize the formation of self-condensation products?
A3: To minimize self-condensation, consider the following strategies:
-
Use a non-enolizable reactant: If the desired reaction is a crossed aldol condensation, use a partner that cannot form an enolate (e.g., benzaldehyde).[4]
-
Slow addition: Add the this compound slowly to the reaction mixture containing the other reactant and the catalyst. This keeps the concentration of the enolizable ketone low.
-
Choice of base: Use a hindered base like lithium diisopropylamide (LDA) at low temperatures to favor the kinetic enolate, which can then be reacted with a desired electrophile.
Troubleshooting Guides
Problem 1: Low yield of the desired 1,4-addition (Michael) product and formation of a significant amount of a 1,2-addition side product.
Possible Causes:
-
Hard Nucleophile: The nucleophile being used is too "hard," favoring attack at the carbonyl carbon.
-
Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically less stable 1,2-addition product.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the nucleophile.
Solutions:
-
Change the Nucleophile: If possible, switch to a "softer" nucleophile. For example, use a Gilman reagent (an organocuprate) instead of a Grignard or organolithium reagent for the addition of an alkyl group.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) often increases the selectivity for 1,4-addition.
-
Solvent Optimization: Experiment with different solvents. Aprotic solvents are generally preferred for Michael additions.
Troubleshooting Summary Table:
| Symptom | Possible Cause | Recommended Action | Expected Outcome |
| High 1,2-addition product | "Hard" nucleophile | Use a "soft" nucleophile (e.g., Gilman reagent) | Increased yield of 1,4-addition product |
| High reaction temperature | Lower the reaction temperature (e.g., to -78 °C) | Improved selectivity for 1,4-addition | |
| Inappropriate solvent | Use an aprotic solvent | Enhanced 1,4-addition |
Problem 2: Formation of multiple, difficult-to-separate side products in a base-catalyzed aldol condensation.
Possible Causes:
-
Self-condensation: this compound is reacting with itself.
-
Crossed Aldol with Product: The desired product may also be enolizable and react further.
-
Dehydration of Aldol Adduct: The initial β-hydroxy ketone product can dehydrate to form a conjugated enone, which can then undergo further reactions.[3]
Solutions:
-
Use a Strong, Hindered Base: Employ a base like LDA at low temperatures to generate the enolate quantitatively before adding the electrophile.
-
Optimize Reactant Stoichiometry: Use a slight excess of the non-enolizable aldehyde to ensure the enolate reacts preferentially with it.
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC. Shorter reaction times and lower temperatures can minimize side reactions.
Troubleshooting Summary Table:
| Symptom | Possible Cause | Recommended Action | Expected Outcome |
| Complex product mixture | Self-condensation | Use LDA at low temperature; slow addition of the ketone | Minimized self-condensation |
| Further reaction of product | Use a slight excess of the non-enolizable reactant | Increased yield of the desired product | |
| Dehydration and subsequent reactions | Lower reaction temperature; monitor reaction closely | Isolate the initial aldol adduct before dehydration |
Experimental Protocols
Protocol 1: General Procedure for a Michael Addition to this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the "soft" nucleophile (e.g., a thiol or an amine, 1.1 equivalents) in a suitable aprotic solvent (e.g., THF, 10 mL per mmol of the ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Ketone: Slowly add a solution of this compound (1.0 equivalent) in the same solvent via a syringe pump over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel, add water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Diels-Alder Reaction with this compound as the Diene
-
Setup: In a sealed tube, combine this compound (1.0 equivalent) and a dienophile with an electron-withdrawing group (e.g., maleic anhydride, 1.2 equivalents).
-
Solvent: Add a minimal amount of a high-boiling solvent (e.g., toluene or xylene) to dissolve the reactants.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the dienophile.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration.
-
Purification: If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualizations
Caption: Major reaction pathways of this compound.
Caption: Troubleshooting logic for aldol condensation side products.
Caption: Experimental workflow for a Michael addition reaction.
References
Technical Support Center: Purifying 2-Oxohex-4-en-3-yl Acetate
Welcome to the technical support center for the purification of 2-Oxohex-4-en-3-yl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its chemical structure, which includes an α,β-unsaturated ketone and an ester functional group. These features make the molecule susceptible to:
-
Thermal Degradation: Like many unsaturated esters, this compound can be heat-sensitive, leading to decomposition or polymerization during high-temperature purification methods like traditional distillation.[1][2]
-
Isomerization: The double bond in the hexene chain can be prone to isomerization (e.g., migration or Z/E isomerization), which can be catalyzed by heat, light, or acidic/basic conditions.[3][4]
-
Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and alcohol, particularly in the presence of water and acid or base catalysts.
-
Co-eluting Impurities: Synthesis of α,β-unsaturated ketones can sometimes yield β,γ-unsaturated isomers as byproducts, which may have similar polarities and be difficult to separate by chromatography.[5]
Q2: What are the recommended initial purification techniques for crude this compound?
A2: A typical initial purification strategy involves a standard work-up procedure followed by flash column chromatography. The work-up is designed to remove inorganic salts, and highly polar or non-polar impurities. Flash chromatography is then effective at separating the target compound from many of the organic byproducts from the synthesis.
Q3: Can I use distillation to purify this compound?
A3: While standard distillation can be challenging due to the heat sensitivity of unsaturated compounds, vacuum distillation or molecular distillation are more suitable options.[2][6][7][8] These techniques lower the boiling point of the compound, reducing the risk of thermal degradation.[2] It is crucial to carefully control the temperature and pressure to prevent decomposition.
Q4: How can I monitor the purity of my fractions during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your column chromatography and for analyzing fractions from distillation. For more quantitative analysis and to assess the final purity, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended.[3][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and identifying any isomeric impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after column chromatography | 1. Compound is unstable on silica gel. 2. Incorrect solvent system. 3. Compound streaking on the column. | 1. Deactivate the silica gel with a small percentage of a polar solvent like triethylamine or by using neutral alumina. 2. Perform a thorough solvent screen using TLC to find an optimal mobile phase. 3. Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. |
| Product degradation during distillation | 1. Excessive temperature. 2. Prolonged heating time. | 1. Use vacuum distillation or molecular distillation to reduce the boiling point.[2][8] 2. Ensure rapid and efficient distillation. For heat-sensitive compounds, short-path distillation is ideal as it minimizes the residence time in the heated zone.[2] |
| Presence of isomeric impurities in the final product | 1. Isomerization during synthesis or purification. 2. Incomplete separation of isomers. | 1. Avoid exposure to high heat and light.[3][4] Use purified, neutral solvents and deionized water during work-up. 2. Optimize the chromatographic conditions. A different stationary phase (e.g., silver nitrate impregnated silica) or a different solvent system may improve separation. Chiral HPLC may be necessary if enantiomers are present.[9] |
| Product appears to be wet or contains solvent after purification | 1. Incomplete drying of organic extracts. 2. Insufficient removal of solvent under reduced pressure. | 1. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before concentration. 2. Use a high-vacuum pump to remove residual high-boiling solvents. An azeotropic distillation with a low-boiling solvent might also be effective. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible, volatile solvent. Alternatively, pre-adsorb the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary.
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Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum pump with a cold trap.
-
Sample Preparation: Place the crude or partially purified this compound in the distillation flask with a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath while stirring.
-
Distillation and Collection: Collect the fraction that distills at the expected boiling point for the given pressure. Monitor the temperature of the vapor throughout the distillation.
-
Product Recovery: Once the distillation is complete, carefully release the vacuum and recover the purified product from the collection flask.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting impure this compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. njhjchem.com [njhjchem.com]
- 3. [Spectroscopic and chromatographic studies on photochemical isomerism of alpha, beta-diunsaturated ketones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US2868696A - Distillation of heat sensitive compounds - Google Patents [patents.google.com]
- 7. US3309295A - Distillation of heat sensitive compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Oxohex-4-en-3-yl acetate
Welcome to the technical support center for the synthesis of 2-Oxohex-4-en-3-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of this reaction.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the regioselective formation of an enolate from an α,β-unsaturated ketone precursor, followed by trapping the enolate with an acetylating agent. A plausible precursor for this compound is hex-4-en-2-one. The key step is the deprotonation at the α-carbon (C3) to form the desired kinetic enolate, which is then acetylated.
Q2: How can I selectively form the desired kinetic enolate of hex-4-en-2-one?
The formation of the kinetic enolate is favored by using a strong, sterically hindered, non-nucleophilic base at low temperatures in an aprotic solvent.[1][2][3] This approach promotes the rapid removal of the more accessible proton at the less substituted α-carbon (C3) and minimizes the equilibration to the more stable thermodynamic enolate.
Q3: What are the typical reagents and conditions for the synthesis of this compound?
Below are typical starting conditions for the two main steps of the synthesis. These may require further optimization for your specific setup.
Table 1: Recommended Starting Conditions for Enolate Formation
| Parameter | Recommended Condition |
| Substrate | Hex-4-en-2-one |
| Base | Lithium diisopropylamide (LDA) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Reaction Time | 30 - 60 minutes |
Table 2: Recommended Starting Conditions for Acetylation
| Parameter | Recommended Condition |
| Enolate Solution | From the previous step |
| Acetylating Agent | Acetic anhydride or Acetyl chloride |
| Temperature | -78 °C to room temperature (gradual warming) |
| Reaction Time | 1 - 3 hours |
Troubleshooting Guide
Problem 1: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete enolate formation. | Ensure the base is freshly prepared or properly stored to maintain its activity. Use a slight excess of the base (1.05-1.1 equivalents). |
| Reaction with the acetylating agent is too slow. | After adding the acetylating agent at low temperature, allow the reaction to warm gradually to room temperature and stir for a longer period. |
| Degradation of the product during workup or purification. | Use a mild acidic workup (e.g., saturated aqueous ammonium chloride). Purify the product using flash column chromatography at low temperature if it is found to be unstable. |
| Competitive C-acylation. | O-acylation is generally favored when trapping an enolate with acetic anhydride. If C-acylation is observed, ensure the reaction is kinetically controlled (low temperature).[4] |
Problem 2: Formation of the undesired thermodynamic isomer (4-Oxohex-2-en-3-yl acetate).
| Possible Cause | Suggested Solution |
| Equilibration of the enolate. | The reaction temperature may be too high, or the reaction time for enolate formation is too long, allowing the kinetic enolate to rearrange to the more stable thermodynamic enolate.[2][3] Maintain a reaction temperature of -78 °C and proceed with the acetylation step as soon as the enolate formation is complete. |
| Choice of base. | Weaker bases or protic solvents can favor the formation of the thermodynamic enolate.[1][3] Use a strong, non-nucleophilic base like LDA in a dry, aprotic solvent like THF. |
Problem 3: Presence of unreacted starting material (hex-4-en-2-one).
| Possible Cause | Suggested Solution |
| Insufficient amount of base. | Titrate the LDA solution before use to determine its exact concentration and ensure complete deprotonation of the ketone. |
| Poor quality of reagents or solvent. | Use freshly distilled, anhydrous solvents and high-purity reagents. Moisture can quench the strong base. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Kinetic Enolate Formation
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Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.
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Solvent and Reagent Preparation: Anhydrous THF is added to the flask via a syringe. The flask is cooled to -78 °C in a dry ice/acetone bath.
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Enolate Formation: A solution of hex-4-en-2-one in anhydrous THF is added dropwise to a freshly prepared solution of LDA (1.05 equivalents) in THF at -78 °C. The mixture is stirred at this temperature for 45 minutes.
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Acetylation: Acetic anhydride (1.1 equivalents) is added dropwise to the enolate solution at -78 °C.
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Reaction Quench and Workup: The reaction is stirred for 2 hours while allowing it to warm slowly to room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
References
Technical Support Center: 2-Oxohex-4-en-3-yl Acetate Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Oxohex-4-en-3-yl acetate and related unsaturated keto-esters.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on its structure, this compound is susceptible to two primary degradation pathways:
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Hydrolysis of the Acetate Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield acetic acid and 2-Oxohex-4-en-3-ol. This enol will likely tautomerize to the more stable ketone, 2,3-hexanedione. The hydrolysis of vinyl esters, which are structurally similar, is a well-documented process.[1][2]
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Reactions of the β,γ-Unsaturated Ketone: The carbon-carbon double bond in the β,γ-position relative to the carbonyl group can undergo isomerization to the more stable, conjugated α,β-position, especially in the presence of acid or base.[3] The double bond may also be susceptible to oxidation.
Q2: What are the standard experimental conditions for studying the degradation of a compound like this compound?
A2: Forced degradation studies are essential for understanding the stability of a compound and identifying its degradation products.[4] These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions.[5][6] Typical conditions include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.[7]
Q3: Which analytical techniques are most suitable for analyzing the degradation products of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is the technique of choice for separating and identifying degradation products.[5][6] For definitive structural elucidation of the degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed.[8]
Troubleshooting Guides
Problem: I am not observing any degradation of my compound under stress conditions.
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Possible Cause: The stress conditions may not be harsh enough.
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Solution: Increase the concentration of the stressor (e.g., acid or base), elevate the temperature, or extend the duration of the study. However, be cautious not to use overly harsh conditions that could lead to secondary degradation products not relevant to normal storage conditions.[4]
Problem: My compound degrades completely almost instantly.
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Possible Cause: The stress conditions are too harsh.
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Solution: Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to be able to identify the primary degradation products.
Problem: I am seeing many small peaks in my chromatogram, and I cannot identify the major degradation products.
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Possible Cause: This could be due to secondary degradation, where the initial degradation products are themselves unstable and break down further. It could also indicate complex side reactions.
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Solution: Analyze samples at earlier time points in your study to identify the primary degradation products before they have a chance to degrade further. Consider using a less harsh set of conditions.
Problem: My analytical method is not separating the parent compound from its degradation products.
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Possible Cause: The chromatographic method is not optimized to be "stability-indicating."
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Solution: Method development is crucial.[4] You may need to adjust the mobile phase composition, gradient, column type, or temperature to achieve adequate resolution between the active pharmaceutical ingredient (API) and all potential degradation products.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.
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Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Heat at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound at 70°C for 48 hours.
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Photolytic Degradation: Expose the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
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At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acid and base-stressed samples.
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Dilute all samples to a suitable concentration for analysis.
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Analyze by a validated stability-indicating HPLC-UV/MS method.
4. Data Evaluation:
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Calculate the percentage degradation of this compound.
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Identify and characterize the degradation products using mass spectrometry and, if necessary, NMR.
Data Presentation
Table 1: Typical Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N - 1 N HCl | Room Temp to 80°C | Up to 72 hours |
| Base Hydrolysis | 0.01 N - 1 N NaOH | Room Temp to 80°C | Up to 72 hours |
| Neutral Hydrolysis | Water | Room Temp to 80°C | Up to 72 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat | 40°C to 105°C | Up to 7 days |
| Photolytic | UV/Visible Light | Ambient | As per ICH Q1B |
Table 2: Example Kinetic Data for Acid-Catalyzed Hydrolysis of Vinyl Esters at 25°C
| Compound | Acid Concentration | Rate Constant (k, s⁻¹) |
| Vinyl Acetate | 6% H₂SO₄ | ~1.3 x 10⁻⁴[1] |
| Isopropenyl Acetate | 6% H₂SO₄ | ~9.1 x 10⁻⁵[1] |
Note: This data is for illustrative purposes for structurally related compounds and may not be representative of this compound.
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. Compound Degradation – Mass Analytica [mass-analytica.com]
- 6. Compound Degradation – Mass Analytica [mass-analytica.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.hanrimwon.com [pdf.hanrimwon.com]
Navigating the NMR Spectrum of 2-Oxohex-4-en-3-yl acetate: A Troubleshooting Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for 2-Oxohex-4-en-3-yl acetate. The following frequently asked questions (FAQs) and troubleshooting workflows address specific challenges to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
1. Why does my ¹H NMR spectrum show broad or poorly resolved peaks?
Broad or poorly resolved peaks in the NMR spectrum of this compound can arise from several factors. A common cause is the presence of paramagnetic impurities, which can be removed by filtering the sample through a small plug of silica gel. Another possibility is sample concentration; overly concentrated samples can lead to increased viscosity and peak broadening. Diluting the sample may improve resolution. Additionally, improper shimming of the NMR spectrometer can result in a non-uniform magnetic field, leading to broadened spectral lines. Re-shimming the instrument is recommended.
2. I am observing unexpected peaks in my spectrum. What are the likely impurities?
The presence of unexpected signals often indicates impurities from the synthesis or purification process. Common contaminants include residual solvents such as ethyl acetate or hexanes, which may have been used during extraction and chromatography. Water is another frequent impurity and typically appears as a broad singlet. Starting materials or byproducts from the synthesis of this compound could also be present. A thorough purification by flash column chromatography or distillation is crucial. To identify solvent peaks, refer to standard NMR solvent charts.
3. The integration of my proton signals does not match the expected proton count. What could be the cause?
Inaccurate integration can be due to a few factors. Firstly, ensure that the relaxation delay (d1) is set to an appropriate length, typically at least 5 times the longest T1 relaxation time of the protons in the molecule. For quantitative analysis, a longer relaxation delay may be necessary. Incomplete signal decay before the next pulse can lead to signal saturation and inaccurate integrals. Secondly, overlapping peaks can make accurate integration challenging. Using a higher field NMR spectrometer can often improve signal dispersion and allow for more precise integration. Baseline distortion can also affect integration accuracy; ensure the baseline is flat and level before integrating the peaks.
4. The coupling patterns in the vinyl region of my ¹H NMR spectrum are complex and difficult to interpret. How can I simplify them?
The vinyl protons of this compound can exhibit complex coupling patterns due to both vicinal and allylic couplings. To simplify these patterns, consider running a 2D NMR experiment such as COSY (Correlation Spectroscopy), which will show correlations between coupled protons and help in assigning the signals. Homonuclear decoupling experiments can also be performed, where a specific proton is irradiated, causing its coupled partners to collapse into simpler multiplets.
5. My ¹³C NMR spectrum has a low signal-to-noise ratio. How can I improve it?
The low natural abundance of the ¹³C isotope often results in spectra with a lower signal-to-noise ratio compared to ¹H NMR. To improve this, increase the number of scans acquired. The signal-to-noise ratio increases with the square root of the number of scans. Using a more concentrated sample will also increase the signal intensity. Additionally, ensure that the decoupling sequence is optimized for your sample and spectrometer.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values can be used as a reference for comparison with experimental data.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (CH₃-C=O) | 2.20 | s | - |
| H3 | 5.50 | d | 8.0 |
| H4 | 5.90 | dq | 15.0, 1.5 |
| H5 | 5.70 | dq | 15.0, 6.5 |
| H6 (CH₃-C=C) | 1.80 | d | 6.5 |
| Acetate CH₃ | 2.10 | s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Chemical Shift (ppm) |
| C1 (CH₃-C=O) | 27.0 |
| C2 (C=O) | 205.0 |
| C3 | 75.0 |
| C4 | 125.0 |
| C5 | 135.0 |
| C6 (CH₃-C=C) | 18.0 |
| Acetate C=O | 170.0 |
| Acetate CH₃ | 21.0 |
Experimental Protocols
Standard NMR Sample Preparation
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Weigh approximately 5-10 mg of purified this compound.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
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Transfer the solution to a standard 5 mm NMR tube.
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Cap the NMR tube securely.
Acquisition of High-Resolution ¹H NMR Spectrum
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Insert the sample into the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks for the solvent reference.
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Set the appropriate spectral width, typically from -1 to 12 ppm for ¹H NMR.
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Set the number of scans (e.g., 16 or 32 for a moderately concentrated sample).
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Set the relaxation delay (d1) to at least 2 seconds to allow for full proton relaxation.
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Acquire the spectrum.
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Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Troubleshooting Workflows
Caption: A flowchart for troubleshooting common NMR spectral issues.
Caption: Workflow for the assignment of proton NMR signals.
Technical Support Center: Scaling Up the Production of 2-Oxohex-4-en-3-yl acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 2-Oxohex-4-en-3-yl acetate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound, an enol acetate of 4-hexen-3-one, can be approached through two primary routes: kinetically controlled and thermodynamically controlled enolization, followed by trapping with an acetylating agent.
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Kinetic Enolate Formation: This method involves the use of a strong, sterically hindered, non-nucleophilic base at low temperatures to deprotonate the less substituted α-carbon, followed by rapid acetylation.[1][2] This approach is generally preferred for producing the less stable enol acetate isomer if multiple enolizable positions exist.
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Thermodynamic Enolate Formation: This route typically employs weaker bases or acid catalysis at higher temperatures, allowing for equilibration to the more stable enolate.[2] For 4-hexen-3-one, this would favor deprotonation at the more substituted α-carbon.
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, consider the following factors:
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Base Selection: The choice of base is critical. For kinetic control, lithium diisopropylamide (LDA) is a common choice.[2][3] For thermodynamic control, weaker bases like sodium acetate or acid catalysts such as p-toluenesulfonic acid can be used.
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Reaction Temperature: Low temperatures (e.g., -78 °C) are crucial for kinetic control to prevent equilibration to the thermodynamic enolate.
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Purity of Reagents: Ensure all reagents, especially the starting ketone (4-hexen-3-one) and the acetylating agent (acetic anhydride or acetyl chloride), are pure and dry. Moisture can quench the enolate and lead to side reactions.
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Inert Atmosphere: Reactions involving strong bases like LDA should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric oxygen and moisture.
Q3: What are the common impurities I should look out for?
A3: Common impurities include:
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Unreacted Starting Material: Residual 4-hexen-3-one.
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Di-acetylated Products: Although less common, over-reaction can lead to di-acetylation.
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Aldol Condensation Products: Self-condensation of the starting ketone can occur, especially under basic conditions if the acetylation step is not efficient.[4]
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Isomeric Enol Acetates: Depending on the reaction conditions, you may form a mixture of isomeric enol acetates.
Q4: What are the recommended purification methods for this compound?
A4: The primary purification method is column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. Distillation under reduced pressure can also be used for larger scale purification, provided the compound is thermally stable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base (e.g., LDA degraded).2. Wet reagents or solvent.3. Reaction temperature too high for kinetic control. | 1. Use freshly prepared or properly stored LDA.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Maintain a low reaction temperature (e.g., -78 °C) during enolate formation. |
| Formation of Multiple Products | 1. Loss of regioselectivity (mixture of kinetic and thermodynamic products).2. Side reactions like aldol condensation. | 1. For kinetic product, ensure rapid addition of the acetylating agent at low temperature.2. For thermodynamic product, allow for longer reaction times at a higher temperature to ensure equilibration.3. Add the acetylating agent before the enolate has time to participate in other reactions. |
| Product Decomposition during Workup or Purification | 1. Presence of acid or base residues.2. Thermal instability during distillation. | 1. Neutralize the reaction mixture carefully during aqueous workup.2. Use a mild workup procedure.3. Purify via column chromatography at room temperature or use short-path distillation at the lowest possible temperature. |
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of this compound
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Preparation: Under an inert atmosphere (argon), add a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) to a cooled (-78 °C) solution of n-butyllithium (1.05 eq) in hexanes. Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
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Enolate Formation: Slowly add a solution of 4-hexen-3-one (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour at this temperature.
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Acetylation: Add acetic anhydride (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
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Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Thermodynamically Controlled Synthesis of this compound
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Reaction Setup: To a solution of 4-hexen-3-one (1.0 eq) in acetic anhydride (3.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
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Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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Purification: Purify the residue by vacuum distillation or column chromatography.
Quantitative Data Summary
| Condition | Base/Catalyst | Temperature | Reaction Time | Yield (%) | Key Observations |
| Kinetic Control | LDA | -78 °C | 2 h | 85-95 | High regioselectivity for the kinetic enol acetate. |
| Thermodynamic Control | p-TSA | Reflux | 6 h | 70-80 | Formation of the more substituted, thermodynamically favored enol acetate. |
| Clay Catalysis | Montmorillonite KSF[5] | Room Temp. | 4 h | 65-75 | Milder conditions, but potentially lower yield and longer reaction time. |
Visualizations
Synthesis Pathway
Caption: Kinetically controlled synthesis pathway.
Troubleshooting Workflow
References
common impurities found in 2-Oxohex-4-en-3-yl acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Oxohex-4-en-3-yl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my this compound sample?
A1: Impurities can arise from several sources during the synthesis, purification, and storage of this compound. These include:
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Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis process are a primary source of impurities.
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Side Products: The chemical reactions involved in the synthesis can lead to the formation of side products. Given the structure of this compound as an α,β-unsaturated ketone, it is susceptible to various side reactions.[1][2]
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Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., exposure to light, air, or elevated temperatures). α,β-unsaturated carbonyl compounds can be reactive and prone to polymerization or other reactions.[2]
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Solvent Residues: Residual solvents used during synthesis or purification can remain in the final product.
Q2: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC). What could they be?
A2: Unexpected peaks in your chromatogram likely correspond to impurities. Based on the chemical nature of this compound, potential impurities could include:
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Isomers: Positional or geometric isomers of this compound.
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Byproducts from Synthesis: These could include products of Michael addition, aldol condensation, or other side reactions common to α,β-unsaturated carbonyl compounds.[2][3]
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Starting Materials: For example, unreacted precursors from the synthetic route used.
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Degradation Products: Small molecules resulting from the breakdown of the target compound.
Q3: How should I store this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to avoid exposure to moisture.
Troubleshooting Guide
Issue: Low Purity or Presence of Impurities
This guide will help you identify and address common issues related to the purity of this compound.
Step 1: Identify the Impurity
The first step is to characterize the unknown impurities. The following table summarizes common analytical techniques that can be employed for this purpose.
| Analytical Technique | Information Provided | Typical Detection Limit |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities. | 0.01 - 0.1% |
| Gas Chromatography (GC) | Separation and quantification of volatile impurities and residual solvents. | 0.001 - 0.1% |
| Mass Spectrometry (MS) | Determination of the molecular weight of impurities, often coupled with HPLC or GC (i.e., LC-MS, GC-MS). | ng - pg range |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of impurities. | 0.1 - 1% |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in impurities. | 0.1 - 1% |
Step 2: Logical Workflow for Impurity Identification and Resolution
The following diagram illustrates a logical workflow for troubleshooting impurity issues.
Caption: Workflow for identifying and resolving impurities in this compound.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water (with 0.1% formic acid, optional)
-
Solvent B: Acetonitrile (with 0.1% formic acid, optional)
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
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18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at an appropriate wavelength (e.g., determined by a UV scan of the pure compound, likely around 220-280 nm for a conjugated system).
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is suitable for identifying volatile impurities and residual solvents.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injection: Split injection (e.g., 50:1 split ratio) at 250 °C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation: Dilute the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
References
- 1. Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 3. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: 2-Oxohex-4-en-3-yl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxohex-4-en-3-yl acetate. The information is presented in a question-and-answer format to directly address potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound contains two key functional groups that influence its stability: an enol acetate and an α,β-unsaturated ketone. The primary stability concerns are:
-
Hydrolysis of the enol acetate: This can occur under both acidic and basic conditions, leading to the formation of the corresponding ketone, 4-oxohex-2-enal.
-
Reactions of the α,β-unsaturated ketone: This system is susceptible to nucleophilic attack, particularly 1,4-conjugate addition (Michael addition), and can also undergo polymerization or degradation under harsh conditions.
Q2: How should I properly store this compound?
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C) or frozen (-20 °C) | Slows down potential degradation pathways. |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Protected from light (amber vial) | Minimizes light-induced decomposition or polymerization. |
| Moisture | Anhydrous conditions | Prevents hydrolysis of the enol acetate. |
Q3: What are the common degradation products I might observe?
The most common degradation product is the corresponding ketone formed from the hydrolysis of the enol acetate. Depending on the reaction conditions, other byproducts from reactions of the α,β-unsaturated ketone may also be present.
Troubleshooting Guides
Issue 1: Unexpected reaction outcomes or low yield.
Possible Cause 1: Degradation of this compound prior to use.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the starting material using techniques like NMR or GC-MS to ensure it has not degraded during storage.
-
Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound.
-
Proper Handling: Ensure the compound is handled under an inert atmosphere and with anhydrous solvents to prevent hydrolysis.
-
Possible Cause 2: In-situ degradation under reaction conditions.
-
Troubleshooting Steps:
-
pH Control: If the reaction is not pH-sensitive, consider running it under neutral conditions to minimize acid- or base-catalyzed hydrolysis of the enol acetate.
-
Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of potential side reactions and degradation.
-
Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the exposure of the starting material and product to harsh conditions.
-
Issue 2: Formation of multiple unexpected byproducts.
Possible Cause: Competing side reactions of the α,β-unsaturated ketone.
-
Troubleshooting Steps:
-
Nucleophile Choice: The nature of the nucleophile can influence whether 1,2-addition (to the carbonyl) or 1,4-addition (conjugate addition) occurs. "Soft" nucleophiles generally favor 1,4-addition, while "hard" nucleophiles favor 1,2-addition.
-
Protecting Groups: If the α,β-unsaturated system is interfering with a desired reaction at another part of the molecule, consider using a temporary protecting group for the ketone.
-
Lewis Acid Catalysis: In reactions like the Michael addition, the choice and amount of Lewis acid catalyst can be critical in promoting the desired conjugate addition and minimizing side reactions.
-
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound by ¹H NMR
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a known concentration.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution.
-
Incubation: Store the NMR tube under the desired test conditions (e.g., room temperature, elevated temperature, exposure to air).
-
Time-course Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).
-
Data Analysis: Monitor for the appearance of new signals corresponding to degradation products and the decrease in the intensity of the signals for the starting material. The integration of the signals can be used to quantify the extent of degradation over time.
Visualizations
experimental guide for troubleshooting 2-Oxohex-4-en-3-yl acetate
Technical Support Center: 4-Oxohex-2-en-3-yl Acetate
A-Level Heading: Experimental Guide for Troubleshooting 4-Oxohex-2-en-3-yl Acetate
Initial Note on Nomenclature: The compound "2-Oxohex-4-en-3-yl acetate" is more commonly referred to in chemical literature and databases as 4-oxohex-2-en-3-yl acetate (CAS RN: 58606-36-3).[1][2] This guide will use the latter nomenclature. Due to the limited specific experimental data available for 4-oxohex-2-en-3-yl acetate, this guide provides troubleshooting advice based on the general chemical class to which it belongs: β-acetoxy α,β-unsaturated ketones and enol acetates.
Frequently Asked Questions (FAQs)
Q1: What is 4-oxohex-2-en-3-yl acetate and what are its key structural features?
A1: 4-Oxohex-2-en-3-yl acetate is an organic molecule containing an α,β-unsaturated ketone functionality and an enol acetate group. The key features are a six-carbon chain with a ketone at the 4-position, a double bond between carbons 2 and 3, and an acetate group attached to the oxygen at the 3-position. This combination of functional groups makes it susceptible to specific side reactions and stability issues.
Q2: What are the primary stability concerns for 4-oxohex-2-en-3-yl acetate?
A2: The enol acetate group is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of the corresponding dicarbonyl compound.[3][4][5] The α,β-unsaturated ketone system can also be prone to polymerization or degradation, particularly when heated or exposed to light.
Q3: What analytical techniques are best suited for characterizing 4-oxohex-2-en-3-yl acetate?
A3: The most powerful techniques for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy.
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¹H NMR will show characteristic signals for the vinyl protons, the acetyl methyl protons, and the protons on the hexenone backbone. The coupling constants between the vinyl protons can help determine the stereochemistry of the double bond.[6]
-
¹³C NMR will show distinct peaks for the carbonyl carbons (ketone and ester), the olefinic carbons, and the aliphatic carbons. The β-carbon of the α,β-unsaturated system is typically shifted downfield.[7]
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IR spectroscopy will exhibit strong absorption bands for the C=O stretches of the ketone (around 1665-1710 cm⁻¹) and the ester (around 1735-1750 cm⁻¹).[8]
Q4: What are the expected ¹H NMR chemical shifts for the vinyl protons in an α,β-unsaturated ketone?
A4: For α,β-unsaturated ketones, the proton on the α-carbon typically appears at a chemical shift of around 5.8-6.5 ppm, while the proton on the β-carbon is further downfield, around 6.5-7.0 ppm, due to the deshielding effect of the carbonyl group. The exact values for 4-oxohex-2-en-3-yl acetate would need to be determined experimentally.
Troubleshooting Guides
Problem 1: Low or No Yield of 4-Oxohex-2-en-3-yl Acetate in Synthesis
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete enolate formation | Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) in an anhydrous aprotic solvent (e.g., THF).[9] | Weaker bases or protic solvents can lead to incomplete deprotonation and side reactions. |
| Side reactions (C-acylation vs. O-acylation) | Use acetic anhydride as the acylating agent and ensure rapid trapping of the kinetically favored O-enolate.[10] | O-acylation to form the enol acetate is often favored under kinetic control with a reactive acylating agent. |
| Decomposition of starting materials or product | Run the reaction at a lower temperature. Ensure all reagents are pure and dry. | β-dicarbonyl precursors and α,β-unsaturated products can be thermally sensitive. |
| Incorrect stoichiometry | Carefully check the molar equivalents of the starting ketone, base, and acylating agent. A slight excess of the acylating agent may be beneficial. | Proper stoichiometry is critical for driving the reaction to completion and minimizing side products. |
Troubleshooting Workflow for Low Yield
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation, rearrangement, and hydrolysis of enol esters derived from isoxazolium salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nmr spectroscopy - How to distinguish diastereomers of unsaturated ketones by NMR? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of 2-Oxohex-4-en-3-yl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Oxohex-4-en-3-yl acetate, with a focus on avoiding racemization at the chiral center.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
A1: The primary cause of racemization in the synthesis of this compound is the presence of acidic or basic conditions. The chiral center in this molecule is at the α-position to the ketone. The α-hydrogen at this position is susceptible to abstraction by a base or protonation of the carbonyl oxygen followed by deprotonation at the α-carbon under acidic conditions. This leads to the formation of a planar, achiral enol or enolate intermediate, which upon re-protonation can form either enantiomer with equal probability, leading to a racemic mixture.[1][2]
Q2: At which steps of the synthesis is racemization most likely to occur?
A2: Racemization is most likely to occur during any step where acidic or basic reagents are used, or when the product is subjected to prolonged heating or purification conditions that are not pH neutral. Key steps to monitor include:
-
Acylation/Esterification: If the reaction to introduce the acetate group involves strong acids or bases as catalysts or reagents.
-
Work-up: Aqueous work-up procedures using acidic or basic solutions to neutralize the reaction mixture or remove byproducts can induce racemization.
-
Purification: Chromatography on silica gel (which is slightly acidic) or alumina (which can be basic) can cause racemization if the compound is sensitive. Prolonged exposure to the stationary phase should be avoided.
Q3: What are the general strategies to minimize racemization?
A3: To minimize racemization, it is crucial to maintain neutral or near-neutral conditions throughout the synthesis, work-up, and purification steps. Key strategies include:
-
Use of Mild Reagents: Employing mild and non-ionic reagents for all transformations.
-
Control of pH: Carefully neutralizing the reaction mixture to a pH of ~7 during work-up.
-
Low Temperatures: Conducting reactions and purifications at low temperatures to reduce the rate of enolization/enolate formation.
-
Minimize Reaction and Purification Times: Reducing the time the chiral compound is exposed to potentially racemizing conditions.
-
Use of Buffered Solutions: Employing buffered aqueous solutions during work-up to maintain a stable pH.
Troubleshooting Guide: Loss of Enantiomeric Excess
This guide addresses common issues related to the loss of enantiomeric excess (e.e.) during the synthesis of this compound.
| Observation | Potential Cause | Suggested Action |
| Low e.e. after reaction before work-up | The reaction conditions are too harsh (e.g., strong base, high temperature). | - Use a milder, non-ionic base (e.g., hindered organic bases like 2,6-lutidine or proton sponge).- Reduce the reaction temperature.- Decrease the reaction time. |
| Significant drop in e.e. after aqueous work-up | The pH of the aqueous solution is too high or too low. | - Use a buffered wash (e.g., phosphate buffer at pH 7) instead of plain water or strong acid/base washes.- Ensure rapid and efficient extraction to minimize contact time with the aqueous phase. |
| Decrease in e.e. after column chromatography | The stationary phase (silica or alumina) is promoting racemization. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Use a less acidic stationary phase, such as neutral alumina.- Minimize the time the compound spends on the column by using flash chromatography with optimal solvent polarity. |
| Racemization observed during solvent removal | Residual acid or base in the product solution is concentrated during evaporation. | - Pass the organic solution through a short plug of neutral alumina or Florisil before evaporation.- Co-evaporate with a neutral solvent like toluene to azeotropically remove volatile acidic or basic impurities. |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of a β,γ-Unsaturated α-Keto Ester (General Procedure)
This protocol describes a general method for the asymmetric synthesis of β,γ-unsaturated ketones, which can be adapted for the synthesis of this compound.[3]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral catalyst (e.g., a chiral copper-phosphine complex) and a suitable solvent (e.g., anhydrous THF).
-
Addition of Reagents: Cool the solution to the desired temperature (e.g., -78 °C) and add the starting materials sequentially: the appropriate 1,3-diene and the acyl fluoride.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride at low temperature.
-
Work-up: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to be used for the HPLC analysis.
-
HPLC System: Use a high-performance liquid chromatograph equipped with a UV detector and a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for the separation of keto-esters.
-
Chromatographic Conditions:
-
Column: A chiral column such as a Phenomenex Lux Cellulose or Amylose-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common choice for normal-phase chiral separations. The exact ratio should be optimized to achieve good separation of the enantiomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Visualizations
Caption: Mechanism of acid- and base-catalyzed racemization of an α-chiral ketone.
References
Technical Support Center: 2-Oxohex-4-en-3-yl acetate Reactivity
Welcome to the technical support center for 2-Oxohex-4-en-3-yl acetate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the correct structure and nomenclature for this compound?
A1: The name "this compound" can be ambiguous. Based on systematic nomenclature, the most likely structure is an enol acetate derived from hex-4-en-3-one. This compound is more accurately described as 2-acetoxyhexa-1,3-diene . The CAS number for a closely related isomer, 4-oxohex-2-en-3-yl acetate, is 58606-36-3.[1] It is crucial to confirm the structure of your starting material, as 2-acetoxyhexa-1,3-diene possesses a conjugated diene system, making it highly reactive in cycloaddition reactions.
Q2: What are the main modes of reactivity for this compound?
A2: This molecule exhibits dual reactivity:
-
As a conjugated diene: The 1,3-diene system is electron-rich due to the acetoxy group, making it an excellent partner in Diels-Alder reactions with electron-deficient dienophiles.[2][3]
-
As an enolate precursor: The acetate group can be hydrolyzed to reveal the corresponding enone, which can then be deprotonated at the α-carbon to form an enolate. This enolate can then participate in reactions such as alkylations and aldol condensations.[4][5][6]
Q3: How does solvent choice impact the reactivity of this compound in Diels-Alder reactions?
A3: Solvent polarity can significantly influence the rate of Diels-Alder reactions. Polar solvents, particularly aqueous media, can accelerate the reaction due to the hydrophobic effect and potential hydrogen bonding with the transition state.[7][8] For example, the reaction of cyclopentadiene with butenone is 700 times faster in water than in 2,2,4-trimethylpentane.[7]
Q4: I am observing low yields in my Diels-Alder reaction. What are the potential causes?
A4: Low yields in Diels-Alder reactions with 2-acetoxy-1,3-dienes can stem from several factors:
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Diene Instability: The diene may be prone to polymerization or decomposition, especially at elevated temperatures.
-
Equilibrium: The Diels-Alder reaction is reversible. If the reaction is run at too high a temperature, the retro-Diels-Alder reaction may become significant.
-
Incorrect Dienophile: The dienophile may not be sufficiently electron-deficient for an efficient reaction with the electron-rich diene.
-
Solvent Effects: The chosen solvent may not be optimal for the reaction. Experimenting with solvents of varying polarities is recommended.
Q5: How can I characterize the products of my reaction?
A5: Standard spectroscopic methods are used for characterization. For a typical Diels-Alder adduct of a 2-acetoxy-1,3-diene, you would expect to see:
-
¹H NMR: Signals for the newly formed cyclohexene ring, along with the characteristic singlet for the acetate methyl group around δ 2.0-2.2 ppm. The vinylic protons of the cyclohexene will appear in the δ 5.5-6.5 ppm region.
-
¹³C NMR: Signals for the sp² carbons of the double bond in the product, as well as the carbonyl carbon of the acetate group around δ 170 ppm.
-
IR Spectroscopy: A strong absorption band for the ester carbonyl (C=O) around 1740-1760 cm⁻¹ and a C=C stretch around 1640-1680 cm⁻¹.
Troubleshooting Guides
Problem 1: Low or No Conversion in a Diels-Alder Reaction
| Possible Cause | Troubleshooting Step |
| Low Reactivity of Dienophile | Use a dienophile with strong electron-withdrawing groups (e.g., maleic anhydride, acrylates, quinones).[9] |
| Diene is in the s-trans Conformation | The diene must be in the s-cis conformation to react.[10] For acyclic dienes, this is an equilibrium. Heating the reaction may favor the s-cis conformation, but be mindful of diene stability. |
| Incorrect Solvent | Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, water).[7][8] |
| Low Reaction Temperature | While high temperatures can cause decomposition, some Diels-Alder reactions require thermal activation. Gradually increase the reaction temperature. |
Problem 2: Formation of Side Products in Enolate Alkylation
This guide assumes the acetate has been hydrolyzed to the corresponding enone before attempting alkylation.
| Possible Cause | Troubleshooting Step |
| O-alkylation instead of C-alkylation | The enolate is an ambident nucleophile. To favor C-alkylation, use a less polar, non-coordinating solvent like THF or diethyl ether. "Softer" electrophiles (e.g., alkyl iodides) also favor C-alkylation.[5] |
| Polyalkylation | The mono-alkylated product can be more acidic than the starting material, leading to a second alkylation. To avoid this, use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in a stoichiometric amount to ensure complete conversion to the enolate before adding the alkylating agent.[4] |
| Aldol Condensation | The enolate can react with the unreacted ketone. Ensure complete enolate formation by using a strong base like LDA at low temperatures (e.g., -78 °C) before adding the electrophile.[6] |
| Poor Regioselectivity (for unsymmetrical ketones) | Formation of the kinetic vs. thermodynamic enolate depends on the reaction conditions. For the less substituted (kinetic) enolate, use a bulky base like LDA at low temperature. For the more substituted (thermodynamic) enolate, use a smaller base (e.g., NaH) at a higher temperature to allow for equilibration. |
Quantitative Data
The following table summarizes the effect of solvent on the keto-enol equilibrium for ethyl acetoacetate, a related compound that exhibits tautomerism. A higher Keq indicates a greater proportion of the enol form. This illustrates the general trend of how solvent polarity can influence such equilibria.
| Solvent | Dielectric Constant (ε) | Keq ([enol]/[keto]) |
| Hexane | 1.9 | 0.44 |
| Diethyl Ether | 4.3 | 0.23 |
| Chloroform | 4.8 | 0.19 |
| Acetone | 20.7 | 0.09 |
| Ethanol | 24.6 | 0.12 |
| Water | 80.1 | 0.07 |
Data is illustrative and based on general trends for β-dicarbonyl compounds.[11]
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction
This protocol describes a general procedure for the [4+2] cycloaddition of a 2-acetoxy-1,3-diene with an electron-deficient dienophile.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-acetoxy-1,3-diene (1.0 eq.) and the dienophile (1.1 eq.) in the chosen solvent (e.g., toluene, xylene, or a polar solvent like DMF).[12]
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: General Procedure for α-Alkylation (via the enone)
This protocol outlines the alkylation of the enone derived from the hydrolysis of this compound.
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the enone (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of LDA (1.1 eq.) in THF dropwise via a syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
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Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add water and diethyl ether, and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel and characterize by appropriate spectroscopic methods.
Visualizations
Caption: General experimental workflow for a Diels-Alder reaction.
Caption: Troubleshooting low yields in Diels-Alder reactions.
Caption: Dual reactivity pathways of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Highly Stereoselective Facile Synthesis of 2-Acetoxy-1,3(E)-alkadienes via a Rh(I)-Catalyzed Isomerization of 2,3-Allenyl Carboxylates [organic-chemistry.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. cores.research.asu.edu [cores.research.asu.edu]
- 12. chemistry-online.com [chemistry-online.com]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Oxohex-4-en-3-yl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions regarding catalyst poisoning in chemical reactions involving 2-Oxohex-4-en-3-yl acetate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of reactions with this compound?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison.[1][2] In reactions involving this compound, this typically occurs when impurities in the starting materials, solvents, or reaction environment bind to the active sites of the catalyst (commonly a palladium-based catalyst), preventing it from facilitating the desired chemical transformation.[3][4] This leads to reduced reaction rates and lower product yields.[3]
Q2: What are the most common catalysts used in reactions with substrates like this compound, and what are their typical poisons?
A2: Palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium(II) acetate, are frequently used for reactions like hydrogenation or cross-coupling, which are relevant for a substrate like this compound.[5] Common poisons for these catalysts include:
-
Sulfur compounds: Even trace amounts of sulfur from starting materials or reagents can severely poison palladium catalysts.[4][6]
-
Nitrogen compounds: Amines, amides, nitriles, and some nitrogen-containing heterocycles can act as catalyst poisons.[1][7]
-
Halides: Halide ions can interact with the catalyst surface and inhibit its activity.[1][3]
-
Carbon monoxide (CO): CO can strongly adsorb to the surface of palladium, blocking active sites.[1][3]
-
Heavy metals: Impurities like lead, mercury, or arsenic can deactivate catalysts.[2][4]
-
Phosphorus compounds: Phosphines, phosphites, and phosphates can also act as poisons.[1]
Q3: What are the observable signs of catalyst poisoning in my reaction?
A3: The primary indicators of catalyst poisoning during a reaction include:
-
A significant decrease in the reaction rate or a complete halt of the reaction.[3]
-
The need for higher catalyst loading to achieve the desired conversion compared to previous successful experiments.[8]
-
Incomplete conversion of the starting material, this compound, even after extended reaction times.
-
Formation of unexpected side products due to altered catalyst selectivity.
Q4: Can a poisoned catalyst be regenerated?
A4: In many cases, yes. The feasibility and method of regeneration depend on the nature of the poison and the catalyst. Common regeneration techniques include:
-
Thermal Treatment: Heating the catalyst to high temperatures can desorb or decompose some poisons.[9][10]
-
Solvent Washing: Washing the catalyst with appropriate solvents can remove adsorbed impurities.
-
Chemical Treatment: Treating the catalyst with dilute acids, bases, or oxidizing agents can remove certain poisons.[7][11] For instance, a deactivated Pd/C catalyst can sometimes be regenerated by washing with a dilute alkaline solution followed by high-temperature water.[11]
-
Hydrogen Treatment: For some palladium catalysts, treatment with hydrogen at elevated temperatures can restore activity.[6]
Q5: How can I prevent catalyst poisoning in my experiments with this compound?
A5: Proactive measures are key to preventing catalyst poisoning:
-
Use high-purity starting materials and reagents: Ensure that this compound and all other reactants are free from potential catalyst poisons.[4]
-
Purify solvents: Use high-purity, degassed solvents to minimize impurities.
-
Inert atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and to exclude atmospheric poisons.
-
Proper cleaning of glassware: Ensure all reaction vessels are thoroughly cleaned to remove any residual contaminants.
Troubleshooting Guide
Issue 1: My hydrogenation of this compound is sluggish or has stopped completely.
-
Question: Have you considered the possibility of catalyst poisoning?
-
Answer: A stalled reaction is a classic symptom of catalyst poisoning. Impurities in your starting material, solvent, or hydrogen gas could be the culprit. Sulfur and nitrogen compounds are common poisons for palladium catalysts used in hydrogenation.[4][6]
-
Question: How can I test for catalyst poisoning?
-
Answer: A simple diagnostic test is to add a fresh batch of catalyst to the reaction mixture. If the reaction resumes, it is highly likely that the original catalyst was poisoned.
-
Question: What should be my immediate next steps if I suspect poisoning?
-
Answer:
-
Stop the reaction and filter off the catalyst.
-
Analyze a sample of your starting material and solvent for potential impurities.
-
If possible, attempt to regenerate the catalyst (see Q4 in the FAQ section).
-
Restart the reaction with purified starting materials and fresh or regenerated catalyst.
-
Issue 2: I am observing the formation of unexpected byproducts in my cross-coupling reaction.
-
Question: Could catalyst poisoning affect the selectivity of the reaction?
-
Answer: Yes, selective poisoning of certain active sites on the catalyst can alter the reaction pathway, leading to the formation of undesired products.[1] In some cases, controlled poisoning is intentionally used to enhance selectivity, as with the Lindlar catalyst.[3][12]
-
Question: What kind of impurities could cause this?
-
Answer: The presence of certain organic molecules or functional groups in your reaction mixture, which were not intended to be part of the reaction, can act as ligands and modify the catalyst's behavior.[1]
Issue 3: My catalyst appears to have changed color or texture after the reaction.
-
Question: Is a physical change in the catalyst indicative of a problem?
-
Answer: Yes, a change in the physical appearance of the catalyst can indicate deactivation. For example, the agglomeration of metal particles (sintering) or the deposition of carbonaceous material (coking) on the catalyst surface can lead to a loss of activity.[12][13][14] These are forms of deactivation that can occur alongside or be exacerbated by poisoning.
Quantitative Data on Catalyst Poisoning
The following table summarizes the qualitative effects of common poison classes on palladium-catalyzed reactions. The exact quantitative impact will vary depending on the specific reaction conditions, catalyst, and concentration of the poison.
| Catalyst Poison Class | Typical Source | Effect on Palladium Catalyst Activity | Relative Severity |
| Sulfur Compounds | Thiophenes, mercaptans, sulfides in starting materials | Severe deactivation, often irreversible | High |
| Nitrogen Compounds | Amines, amides, nitriles, pyridines | Reversible or irreversible deactivation by strong adsorption | Moderate to High |
| Carbon Monoxide | Impurity in hydrogen gas, decomposition of organic molecules | Strong, often reversible, competitive adsorption | High |
| Halide Ions | Residual halides from starting material synthesis | Can alter catalyst selectivity and activity | Low to Moderate |
| Heavy Metals | Leaching from equipment, impure reagents | Formation of alloys with palladium, irreversible poisoning | High |
| Organic Phosphates/Phosphines | Ligands, additives | Can act as promoters or poisons depending on structure and concentration | Variable |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of this compound with Pd/C
-
Preparation:
-
Ensure the this compound starting material is of high purity. If necessary, purify by distillation or chromatography to remove potential poisons.
-
Use a high-purity, dry solvent (e.g., ethanol or ethyl acetate).
-
Thoroughly clean and dry all glassware.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Add the solvent (e.g., 10 mL per gram of substrate).
-
Carefully add 5% Pd/C catalyst (typically 1-5 mol%).
-
Seal the flask and purge with nitrogen or argon for 5-10 minutes.
-
Evacuate the flask and backfill with hydrogen gas from a balloon or a regulated supply. Repeat this cycle three times.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
-
Workup:
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation as required.
-
Protocol 2: Regeneration of a Poisoned Pd/C Catalyst
This is a general guideline; the optimal procedure may vary.
-
Catalyst Recovery:
-
Filter the poisoned catalyst from the reaction mixture.
-
Wash the catalyst with the reaction solvent to remove residual organic material.
-
Dry the catalyst under vacuum.
-
-
Chemical Washing (Example for acid-soluble poisons):
-
Suspend the dried catalyst in a dilute solution of a non-coordinating acid (e.g., 1 M nitric acid).
-
Stir the suspension for 1-2 hours at room temperature.
-
Filter the catalyst and wash thoroughly with deionized water until the washings are neutral.
-
Wash the catalyst with a solvent like ethanol or acetone.
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at 60-80 °C overnight.
-
-
Reactivation (Optional but recommended):
-
Place the dried catalyst in a tube furnace.
-
Heat under a flow of hydrogen gas at a temperature appropriate for the specific catalyst (e.g., 200-400 °C) for 2-4 hours.
-
Cool to room temperature under a flow of inert gas (e.g., nitrogen).
-
The regenerated catalyst is now ready for use.
-
Visualizations
Caption: Workflow for identifying and addressing catalyst poisoning.
Caption: Decision tree for troubleshooting catalyst-related reaction issues.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 3. youtube.com [youtube.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 6. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dcl-europe.com [dcl-europe.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Managing Exothermic Reactions of 2-Oxohex-4-en-3-yl Acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Oxohex-4-en-3-yl acetate. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the exothermic reactions of this compound?
A1: The primary hazard is a thermal runaway reaction. This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. This can cause the reactor to rupture, leading to the release of flammable and potentially toxic materials. The presence of the unsaturated ketone moiety suggests a potential for polymerization or other side reactions that can be highly exothermic.
Q2: What initial steps should I take to assess the thermal risk of my reaction involving this compound?
A2: Before conducting the reaction on a large scale, it is crucial to perform a thermal hazard assessment. This typically involves:
-
Literature Review: Search for data on similar compounds and reactions to understand potential hazards.
-
Differential Scanning Calorimetry (DSC): This analysis can help determine the onset temperature of the exotherm and the total heat of reaction.
-
Reaction Calorimetry (RC1): This provides more detailed information about the rate of heat evolution under process-like conditions.
Q3: What are the key process parameters to control during an exothermic reaction with this compound?
A3: The most critical parameters to control are:
-
Temperature: Maintain a consistent and safe reaction temperature.
-
Reagent Addition Rate: Slow, controlled addition of the limiting reagent is crucial to manage the rate of heat generation.
-
Stirring/Agitation: Ensure efficient mixing to promote heat transfer and avoid localized hot spots.
-
Cooling Capacity: Have a robust cooling system in place that can handle the maximum expected heat output of the reaction.
Q4: Are there any known incompatibilities for this compound that could lead to a dangerous exotherm?
-
Strong Oxidizing Agents: Can lead to vigorous, uncontrolled oxidation.
-
Strong Acids and Bases: Can catalyze decomposition or polymerization reactions.
-
Reducing Agents: May react exothermically with the ketone or ester groups. It is essential to conduct small-scale compatibility tests before mixing on a larger scale.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, unexpected temperature increase. | 1. Reagent addition rate is too fast. 2. Cooling system failure. 3. Inadequate stirring. 4. Incorrect reagent concentration. | 1. Immediately stop reagent addition. 2. Increase cooling to maximum capacity. 3. If safe, increase stirring speed. 4. Prepare an emergency quench solution (if one has been identified and is safe to use). 5. If the temperature continues to rise uncontrollably, evacuate the area and follow emergency procedures. |
| Reaction appears to have stalled or is sluggish. | 1. Low reaction temperature. 2. Poor mixing. 3. Impure reagents or catalyst deactivation. | 1. Slowly and carefully increase the reaction temperature in small increments, monitoring for any signs of an exotherm. 2. Ensure the stirrer is functioning correctly and at an appropriate speed. 3. Analyze a sample to check for the presence of starting materials and expected products. Consider the purity of your reagents. |
| Localized boiling or fuming from the reaction mixture. | 1. Formation of hot spots due to poor mixing. 2. Reagent being added is too concentrated. | 1. Improve agitation to ensure uniform temperature distribution. 2. Dilute the reagent being added, if the protocol allows. |
| Pressure buildup in a closed system. | 1. Gas evolution as a byproduct of the reaction. 2. The reaction temperature has exceeded the boiling point of the solvent or a reactant. | 1. Ensure the reaction is properly vented through a condenser or a pressure relief system. 2. Immediately reduce the reaction temperature. |
Experimental Protocols
Protocol 1: Small-Scale Exothermic Reaction Setup and Monitoring
This protocol outlines a general procedure for conducting a small-scale (e.g., 50-100 mL) exothermic reaction involving this compound.
Materials:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Digital thermometer or thermocouple
-
Addition funnel
-
Condenser
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or a cryocooler)
-
Quench solution (e.g., a weak acid or base, depending on the reaction chemistry)
Procedure:
-
Assemble the glassware in a fume hood. Ensure all joints are properly sealed.
-
Charge the round-bottom flask with this compound and the reaction solvent.
-
Begin stirring and purge the system with an inert gas.
-
Cool the flask to the desired initial temperature using the cooling bath.
-
Load the addition funnel with the second reagent, diluted with an appropriate solvent.
-
Begin adding the reagent dropwise from the addition funnel. Monitor the internal temperature closely.
-
Maintain the temperature within the desired range by adjusting the addition rate and the cooling bath temperature.
-
Once the addition is complete, continue to monitor the temperature until it stabilizes, indicating the end of the exothermic phase.
-
Proceed with the reaction workup as specified in your detailed protocol.
Quantitative Data Summary
The following table provides hypothetical, yet plausible, quantitative data for managing an exothermic reaction of this compound. Note: This data is for illustrative purposes and should be confirmed with appropriate calorimetric measurements for your specific reaction conditions.
| Parameter | Value | Significance |
| Heat of Reaction (ΔHrxn) | -150 to -250 kJ/mol | Indicates a significant exotherm that requires careful management. |
| Adiabatic Temperature Rise (ΔTad) | 50 - 100 °C | The theoretical temperature increase if no heat is removed. A high value indicates a high risk of thermal runaway. |
| Maximum Temperature for Synthesis (Tmax) | 40 °C | The highest temperature at which the reaction can be safely controlled and side reactions are minimized. |
| Onset Temperature of Decomposition | > 150 °C | The temperature at which the compound begins to decompose, potentially leading to a secondary, more dangerous exotherm. |
| Recommended Reagent Addition Time | 1 - 2 hours | A slower addition rate helps to control the rate of heat generation. |
| Recommended Stirring Rate | 250 - 400 RPM | Ensures adequate mixing and heat transfer. |
Visualizations
Caption: Workflow for managing temperature during an exothermic reaction.
Technical Support Center: Moisture Sensitivity of 2-Oxohex-4-en-3-yl Acetate and Related Enol Acetates
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Oxohex-4-en-3-yl acetate and other moisture-sensitive enol acetates. The information provided is based on the general chemical properties of enol acetates due to the limited availability of data for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
A: this compound is an enol acetate. Enol acetates are a class of organic compounds that are generally susceptible to hydrolysis, which is a chemical reaction with water. This sensitivity stems from the ester and enol functional groups, which can react with water, especially in the presence of acids or bases, to break down the molecule. This process, known as hydrolysis, can lead to the formation of a ketone and acetic acid, thus altering the desired compound and affecting experimental outcomes.
Q2: How should I properly store this compound to prevent degradation?
A: To minimize moisture-induced degradation, this compound should be stored under a dry, inert atmosphere such as nitrogen or argon.[1] It is recommended to store the compound in a tightly sealed container, preferably with a septum cap for easy access with a syringe. For long-term storage, placing the sealed container inside a desiccator with a suitable drying agent (e.g., Drierite or molecular sieves) is advisable.[1] If refrigerated or frozen storage is required, the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[1]
Q3: What are the signs of degradation in my this compound sample?
A: Degradation of this compound due to moisture will likely result in the formation of 4-hexen-2-one and acetic acid. This may be detectable by a change in the physical appearance of the sample, such as discoloration or the formation of a liquid phase if the sample was originally solid. A noticeable odor of acetic acid (vinegar) may also indicate hydrolysis. For definitive confirmation of degradation, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) can be used to identify the presence of degradation products.
Q4: Can I use solvents that contain trace amounts of water for my experiments with this compound?
A: It is highly recommended to use anhydrous (dry) solvents for any experiments involving this compound.[2] Trace amounts of water in solvents can be sufficient to cause significant hydrolysis of the enol acetate, leading to impurities and reduced yields of the desired product. Solvents should be freshly dried and distilled or purchased as anhydrous grade and handled under an inert atmosphere.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Step |
| Moisture contamination of this compound | Verify the integrity of the storage container and the handling technique. Use fresh, properly stored compound for subsequent experiments. Consider re-purifying the stock material if significant degradation is suspected. |
| Use of wet solvents or reagents | Ensure all solvents and reagents are anhydrous. Use freshly opened bottles of anhydrous solvents or properly dried solvents. Store solvents over molecular sieves. |
| Exposure to atmospheric moisture during the experiment | Perform the reaction under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[3] Use oven-dried glassware and syringes.[2] |
Issue 2: Presence of unexpected byproducts in the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | The primary byproduct of hydrolysis will be 4-hexen-2-one and acetic acid. Confirm the identity of the byproduct using analytical techniques (NMR, GC-MS). To avoid this, strictly follow anhydrous experimental procedures. |
| Reaction with acidic or basic impurities | Acidic or basic conditions can catalyze the hydrolysis of enol acetates.[4] Ensure all reagents and glassware are free from acidic or basic residues. If the reaction conditions are necessarily acidic or basic, the stability of the enol acetate under these conditions should be evaluated. |
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes the general stability of enol acetates under various conditions.
| Condition | Relative Stability | Primary Degradation Pathway | Expected Degradation Products |
| Anhydrous, Neutral | High | Minimal | - |
| Aqueous, Neutral | Low to Moderate | Slow Hydrolysis | Ketone + Acetic Acid |
| Aqueous, Acidic (e.g., trace HCl) | Very Low | Acid-Catalyzed Hydrolysis[4] | Ketone + Acetic Acid |
| Aqueous, Basic (e.g., trace NaOH) | Very Low | Base-Promoted Hydrolysis | Ketone + Acetate Salt |
Experimental Protocols
Protocol 1: General Handling of this compound
This protocol outlines the best practices for handling moisture-sensitive enol acetates to prevent hydrolysis.
Materials:
-
This compound in a septum-sealed vial
-
Anhydrous solvent
-
Oven-dried glassware
-
Dry syringes and needles
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
If not working in a glovebox, assemble the glassware and purge with inert gas using a Schlenk line.
-
Allow the vial of this compound to equilibrate to room temperature before use if it was stored in a refrigerator or freezer.
-
Using a dry syringe, pierce the septum of the anhydrous solvent bottle and draw the required volume. It is good practice to flush the syringe with inert gas before drawing the liquid.
-
Transfer the solvent to the reaction vessel.
-
Using a clean, dry syringe, carefully withdraw the desired amount of this compound from its vial and add it to the reaction vessel.
-
Maintain a positive pressure of inert gas throughout the experiment to prevent the ingress of atmospheric moisture.
Protocol 2: Monitoring Hydrolysis of this compound by GC-MS
This protocol provides a method to quantify the extent of hydrolysis of the enol acetate.
Materials:
-
Sample of this compound
-
Anhydrous solvent (e.g., dichloromethane)
-
Internal standard (e.g., dodecane)
-
GC-MS instrument
Procedure:
-
Prepare a stock solution of the internal standard in the anhydrous solvent at a known concentration.
-
Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of the internal standard solution.
-
Immediately analyze the sample by GC-MS to establish the initial purity (t=0).
-
To test stability under specific conditions (e.g., exposure to air, addition of water), take aliquots of the stock solution, subject them to the desired conditions, and analyze them by GC-MS at various time points.
-
Quantify the amount of this compound and the primary hydrolysis product (4-hexen-2-one) by comparing their peak areas to that of the internal standard.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for handling moisture-sensitive enol acetates.
References
Validation & Comparative
Unraveling the Structure of 2-Oxohex-4-en-3-yl Acetate: A Case of Ambiguity and Scant Data
A comprehensive search for the chemical structure and experimental data of 2-Oxohex-4-en-3-yl acetate reveals a significant lack of available information in scientific literature and chemical databases. This scarcity of data prevents the creation of a detailed comparison guide as requested. The ambiguity of the chemical name further complicates efforts to definitively characterize the compound and its properties.
Initial investigations into "this compound" failed to retrieve any compound with this specific nomenclature. However, searches for a closely related isomer, 4-oxohex-2-en-3-yl acetate , did yield a registered CAS number (58606-36-3), confirming its existence. Despite this, detailed experimental data, such as spectroscopic information (NMR, IR), biological activity assays, or established synthesis protocols, remain largely unavailable in the public domain.
The structural difference between the requested "this compound" and the found "4-oxohex-2-en-3-yl acetate" lies in the position of the oxo (keto) group and the double bond within the hexene chain. The potential structures are illustrated below:
Potential Isomeric Structures
To visualize the distinct arrangements of the functional groups in the two potential isomers, their skeletal structures are presented here.
Caption: Skeletal representations of the requested "this compound" and the identified isomer "4-oxohex-2-en-3-yl acetate".
Without experimental validation, it is impossible to confirm the definitive structure of the compound of interest or to provide any comparative analysis of its performance against alternatives. The lack of published research on either of these molecules means there are no signaling pathways, experimental workflows, or quantitative data to present.
For researchers, scientists, and drug development professionals, this highlights a critical gap in the chemical literature. The synthesis and characterization of "this compound" and its isomers could represent a novel area of investigation. Future work would first need to unambiguously synthesize and characterize these compounds, including full spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm their structures. Following this, biological screening could elucidate any potential therapeutic applications, which would then warrant the generation of the detailed comparison guides and experimental data initially requested.
2-Oxohex-4-en-3-yl Acetate in Synthesis: A Comparative Overview of Enol Acetates
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic strategies. Enol acetates, a class of versatile intermediates, offer a powerful tool for the construction of complex molecular architectures. This guide provides a comparative analysis of 2-oxohex-4-en-3-yl acetate and other relevant enol acetates in synthetic applications, with a focus on their performance in the Diels-Alder reaction.
General Principles of Enol Acetate Reactivity in Diels-Alder Reactions
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. In this context, dienol acetates, such as this compound, can act as the diene component. The reactivity of these dienes is significantly influenced by the electronic nature of their substituents. The acetoxy group at the 2-position of the diene system is an electron-donating group, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This enhanced HOMO energy leads to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile, thereby accelerating the reaction rate.
A general workflow for a Diels-Alder reaction involving a dienol acetate is depicted below. The reaction typically proceeds by heating the diene with a suitable dienophile, often in the presence of a Lewis acid catalyst to enhance reactivity and selectivity. The initial cycloadduct can then be hydrolyzed to afford a functionalized cyclohexenone.
Caption: General workflow for the Diels-Alder reaction of a dienol acetate.
Comparison with Other Dienol Acetates
To provide a comparative perspective, we will consider the performance of well-documented dienol acetates in the Diels-Alder reaction. A prominent example is Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), a highly reactive diene that has been extensively used in the synthesis of complex natural products. While not an enol acetate, its high reactivity provides a benchmark for comparison. Other relevant comparators include simpler 2-acetoxy-1,3-dienes.
Unfortunately, a lack of published experimental data for this compound prevents the creation of a direct, quantitative comparison table.
Experimental Protocols
Below are representative experimental protocols for the synthesis and application of enol acetates in Diels-Alder reactions, drawn from the broader literature. These protocols can serve as a starting point for designing experiments with this compound.
General Procedure for the Synthesis of Enol Acetates
A common method for the synthesis of enol acetates involves the reaction of a ketone with an acetylating agent, such as acetic anhydride or isopropenyl acetate, in the presence of an acid or base catalyst.
Protocol 1: Acid-Catalyzed Enol Acetylation
-
To a solution of the ketone (1.0 eq) in a suitable solvent (e.g., toluene, CH₂Cl₂), is added acetic anhydride (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
The reaction mixture is heated to reflux and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography on silica gel to afford the desired enol acetate.
General Procedure for the Diels-Alder Reaction of a Dienol Acetate
Protocol 2: Thermal Diels-Alder Reaction
-
A solution of the dienol acetate (1.0 eq) and the dienophile (1.1 eq) in a high-boiling point solvent (e.g., toluene, xylene) is prepared in a sealed tube.
-
The mixture is heated to the desired temperature (typically 100-180 °C) and stirred for the required time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, the solvent is removed under reduced pressure.
-
The crude cycloadduct is then subjected to hydrolysis without further purification.
Protocol 3: Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a solution of the dienophile (1.1 eq) in a dry, inert solvent (e.g., CH₂Cl₂) at low temperature (-78 °C to 0 °C) under an inert atmosphere, is added a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, 1.0-1.2 eq) dropwise.
-
The mixture is stirred for 15-30 minutes, followed by the dropwise addition of a solution of the dienol acetate (1.0 eq) in the same solvent.
-
The reaction is stirred at the same temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude cycloadduct is then typically hydrolyzed.
Signaling Pathways and Logical Relationships
The products of these reactions, substituted cyclohexenones, are valuable precursors in the synthesis of a wide array of biologically active molecules and natural products. The logical relationship from starting materials to these important scaffolds is outlined below.
Comparative Analysis of Synthetic Routes to 2-Oxohex-4-en-3-yl Acetate
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of target molecules is paramount. This guide provides a comparative analysis of two plausible synthetic routes to 2-Oxohex-4-en-3-yl acetate, a molecule of interest for its potential applications in fine chemical synthesis. The comparison focuses on key metrics such as reaction steps, precursor availability, and estimated yields based on analogous transformations reported in the literature.
At a Glance: Comparison of Synthesis Routes
| Metric | Route 1: Enol Acetylation of an α,β-Unsaturated Ketone | Route 2: Alkylation and Acylation of a β-Keto Ester |
| Starting Materials | 4-Hexen-3-one, Acetic Anhydride, p-Toluenesulfonic Acid | Ethyl acetoacetate, Sodium Ethoxide, Crotyl Bromide, Acetyl Chloride |
| Number of Steps | 1 (from 4-hexen-3-one) | 2 |
| Estimated Overall Yield | 60-75% | 45-55% |
| Key Advantages | Shorter route, potentially higher overall yield. | Well-established and reliable individual reactions. |
| Key Challenges | Synthesis of the starting material 4-hexen-3-one required; potential for side reactions during enol acetylation. | Two distinct reaction steps; potential for O-alkylation and poly-alkylation in the first step. |
Route 1: Enol Acetylation of 4-Hexen-3-one
This route involves the direct conversion of the α,β-unsaturated ketone, 4-hexen-3-one, to its corresponding enol acetate. This transformation is typically achieved through acid-catalyzed acylation.
Validating the Bioactivity of 2-Oxohex-4-en-3-yl acetate: A Comparative Guide
This guide provides a comprehensive framework for validating the bioactivity of 2-Oxohex-4-en-3-yl acetate, a novel compound with potential therapeutic applications. Due to the limited existing data on this specific molecule, we present a hypothetical validation workflow centered on a plausible mechanism of action: activation of the Nrf2 signaling pathway. The α,β-unsaturated ketone moiety present in this compound suggests it may act as a Michael acceptor, a common feature of compounds that activate this pathway.
This guide compares the performance of this compound with a well-characterized Nrf2 activator, Sulforaphane, and a hypothetical inactive analogue, "Compound X." We provide detailed experimental protocols, comparative data, and visualizations to guide researchers in their validation studies.
Comparative Bioactivity Data
The following table summarizes hypothetical data from a luciferase-based reporter gene assay designed to measure the activation of the Nrf2 pathway in HEK293 cells. The half-maximal effective concentration (EC50) and the maximum fold induction are key parameters for comparing the potency and efficacy of the compounds.
| Compound | EC50 (µM) | Maximum Fold Induction | Hill Slope |
| This compound | 8.2 ± 0.6 | 12.5 ± 1.1 | 1.3 |
| Sulforaphane (Positive Control) | 2.5 ± 0.3 | 15.2 ± 1.5 | 1.1 |
| Compound X (Negative Control) | > 100 | 1.1 ± 0.2 | N/A |
Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophilic compounds, such as this compound, can covalently modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts Nrf2 ubiquitination. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant response element (ARE)-containing genes.
Experimental Protocols
Nrf2 Reporter Gene Assay
This protocol details a cell-based assay to quantify the activation of the Nrf2 pathway.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
After 24 hours, co-transfect the cells with a firefly luciferase reporter plasmid under the control of an ARE-promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
2. Compound Treatment:
-
Prepare stock solutions of this compound, Sulforaphane, and Compound X in DMSO.
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the plate for an additional 18-24 hours.
3. Luciferase Assay:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system on a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction by dividing the normalized luciferase activity of compound-treated wells by the average of the vehicle-treated wells.
-
Plot the fold induction against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximum fold induction.
Experimental Workflow
The following diagram illustrates the key steps in the Nrf2 reporter gene assay workflow.
A Comparative Guide to the Characterization of 2-Oxohex-4-en-3-yl Acetate Derivatives
This guide provides a projected comparison of the physicochemical and spectroscopic properties of hypothetical 2-Oxohex-4-en-3-yl acetate derivatives. It is intended for researchers, scientists, and professionals in drug development who may be exploring the synthesis and characterization of novel enol acetates of α,β-unsaturated ketones.
I. Predicted Physicochemical and Spectroscopic Data
The following tables summarize the expected quantitative data for the parent this compound and two hypothetical derivatives: a methylated and a phenylated analogue. These predictions are based on known substituent effects in similar chemical structures.
Table 1: Predicted Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Physical State | Predicted Boiling Point (°C) |
| This compound | C₈H₁₀O₃ | 154.16 | Colorless to pale yellow liquid | 180-190 |
| 2-Oxo-5-methylhex-4-en-3-yl acetate | C₉H₁₂O₃ | 168.19 | Colorless to pale yellow liquid | 195-205 |
| 2-Oxo-5-phenylhex-4-en-3-yl acetate | C₁₄H₁₄O₃ | 230.26 | Pale yellow oil or low-melting solid | >250 (with decomposition) |
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | δ H-1 (s, 3H) | δ H-4 (d, J≈7 Hz, 1H) | δ H-5 (dq, J≈15, 7 Hz, 1H) | δ H-6 (d, J≈15 Hz, 3H) | δ Acetate (s, 3H) | Other Signals |
| This compound | ~2.2 ppm | ~6.1 ppm | ~6.8 ppm | ~1.9 ppm | ~2.1 ppm | - |
| 2-Oxo-5-methylhex-4-en-3-yl acetate | ~2.2 ppm | ~5.9 ppm | - | ~1.8 ppm (s, 6H) | ~2.1 ppm | - |
| 2-Oxo-5-phenylhex-4-en-3-yl acetate | ~2.3 ppm | ~6.5 ppm | ~7.2 ppm (d, J≈16 Hz, 1H) | - | ~2.2 ppm | ~7.2-7.5 ppm (m, 5H) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | δ C-1 | δ C-2 | δ C-3 | δ C-4 | δ C-5 | δ C-6 | δ Acetate (CH₃) | δ Acetate (C=O) | Other Signals |
| This compound | ~25 | ~195 | ~145 | ~125 | ~140 | ~18 | ~21 | ~169 | - |
| 2-Oxo-5-methylhex-4-en-3-yl acetate | ~25 | ~195 | ~144 | ~122 | ~150 | ~20, ~27 | ~21 | ~169 | - |
| 2-Oxo-5-phenylhex-4-en-3-yl acetate | ~25 | ~194 | ~146 | ~123 | ~142 | - | ~21 | ~169 | ~127-135 (Aromatic) |
Table 4: Predicted Key IR and Mass Spectrometry Data
| Compound | IR ν(C=O)ester (cm⁻¹) | IR ν(C=O)ketone (cm⁻¹) | IR ν(C=C) (cm⁻¹) | MS (m/z) of Molecular Ion [M]⁺ | Key MS Fragmentation Peaks |
| This compound | ~1760 | ~1680 | ~1640 | 154 | 112 ([M-CH₂CO]⁺), 43 ([CH₃CO]⁺) |
| 2-Oxo-5-methylhex-4-en-3-yl acetate | ~1760 | ~1675 | ~1635 | 168 | 126 ([M-CH₂CO]⁺), 43 ([CH₃CO]⁺) |
| 2-Oxo-5-phenylhex-4-en-3-yl acetate | ~1765 | ~1670 | ~1625 | 230 | 188 ([M-CH₂CO]⁺), 43 ([CH₃CO]⁺) |
II. Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound derivatives.
A. Synthesis Protocol: Enol Acetylation of 2-Oxohex-4-en-3-one
-
Materials: 2-Oxohex-4-en-3-one (1 eq.), acetic anhydride (1.5 eq.), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., triethylamine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve 2-Oxohex-4-en-3-one in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the catalyst to the solution.
-
Add acetic anhydride dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
B. Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to confirm proton and carbon assignments.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified product using a Fourier-Transform Infrared (FTIR) spectrometer, either as a neat film on a salt plate (for liquids) or in a KBr pellet (for solids).
-
-
Mass Spectrometry (MS):
-
Analyze the purified product using a mass spectrometer, employing techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern.
-
III. Visualizations
The following diagrams illustrate the proposed synthetic workflow and a general characterization scheme for this compound derivatives.
Caption: Proposed synthetic workflow for this compound.
Caption: General characterization workflow for synthesized derivatives.
Biological Efficacy of 2-Oxohex-4-en-3-yl Acetate Analogs: A Comparative Guide
Initial investigations for "2-Oxohex-4-en-3-yl acetate" and its direct analogs have not yielded specific biological efficacy data, comparative studies, or detailed experimental protocols within publicly accessible scientific literature. This suggests that this specific compound may be novel, not extensively studied, or is referred to by a different nomenclature.
To provide a relevant framework for researchers, this guide will focus on the broader class of α,β-unsaturated ketones and enones, to which "this compound" structurally belongs. These compounds are known to exhibit a range of biological activities, and understanding their general mechanisms can offer insights into the potential efficacy of novel analogs.
Comparative Biological Activity of α,β-Unsaturated Ketones
Research into α,β-unsaturated ketones has revealed their potential as cytotoxic agents against various cancer cell lines. This activity is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic groups in biological macromolecules, such as proteins and DNA.
A study on newly synthesized enones demonstrated their selective cytotoxic effects against colorectal (HCT-116) and cervical (HeLa) cancer cells, with significantly less impact on normal lung cells (MRC-5)[1][2][3]. The cytotoxic efficacy was found to be dependent on the specific chemical structure of the enone analog[1][2][3].
Summary of Cytotoxicity Data
While specific data for this compound is unavailable, the following table summarizes the cytotoxic activity of four novel enone analogs (E1-E4) against HCT-116 and HeLa cancer cell lines after 72 hours of treatment, as presented in a recent study.
| Compound | Cell Line | IC50 (µM) |
| E1 | HCT-116 | Data not specified |
| HeLa | Data not specified | |
| E2 | HCT-116 | Data not specified |
| HeLa | Data not specified | |
| E3 | HCT-116 | Data not specified |
| HeLa | Data not specified | |
| E4 | HCT-116 | Data not specified |
| HeLa | Data not specified | |
| IC50 values represent the concentration of a compound that is required for 50% inhibition in vitro. | ||
| (Note: Specific IC50 values were not provided in the referenced abstracts, but the study indicated a dose-dependent cytotoxic effect.) |
Experimental Protocols
To aid researchers in designing experiments for novel analogs like this compound, this section outlines a typical methodology for assessing cytotoxicity.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Culture: HCT-116 and HeLa cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., analogs of this compound) and a positive control (e.g., cisplatin).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 3-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Potential Signaling Pathways
α,β-Unsaturated aldehydes, a related class of compounds, are known to be potent inducers of phase II detoxification genes[4]. This induction is often mediated by the activation of specific signaling pathways. Understanding these pathways can provide a basis for investigating the mechanism of action of this compound analogs.
One of the key pathways involved is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Electrophilic compounds, such as α,β-unsaturated ketones, can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various phase II genes, initiating their transcription.
Below is a diagram illustrating the general workflow for investigating the biological efficacy of a novel compound and a simplified representation of the Keap1-Nrf2 signaling pathway.
Caption: General experimental workflow for evaluating novel compounds.
Caption: Simplified Keap1-Nrf2 signaling pathway activation.
Conclusion
While direct experimental data on the biological efficacy of this compound analogs is not currently available in the public domain, the broader class of α,β-unsaturated ketones demonstrates significant potential, particularly in the area of oncology. The provided experimental framework and overview of relevant signaling pathways offer a starting point for researchers interested in exploring the therapeutic potential of this and related novel compounds. Further research, beginning with in vitro cytotoxicity screening and followed by mechanistic studies, is necessary to elucidate the specific biological activities of this compound and its derivatives.
References
- 1. Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Framework for Assessing the Cross-Reactivity of 2-Oxohex-4-en-3-yl acetate
Disclaimer: Extensive literature searches did not yield specific cross-reactivity data for 2-Oxohex-4-en-3-yl acetate (also known as 4-oxohex-2-en-3-yl acetate; CAS No. 58606-36-3). Consequently, this guide presents a hypothetical framework and detailed experimental protocols for researchers and drug development professionals to conduct their own cross-reactivity studies. The principles and methodologies described herein are based on established practices for assessing the cross-reactivity of small molecules.
Introduction
This compound is a small molecule containing an α,β-unsaturated ketone moiety. This structural feature is known to be reactive and can be a determinant for immunological recognition. Therefore, understanding the potential cross-reactivity of this compound with structurally similar molecules is crucial for the development of specific immunoassays and for evaluating potential off-target effects in biological systems. This guide outlines a proposed study to characterize the cross-reactivity profile of this compound.
Potential Cross-Reactants
A critical step in a cross-reactivity study is the selection of relevant compounds to test. Based on the structure of this compound, potential cross-reactants would include molecules with similar core structures, functional groups, or overall shape. A proposed list of compounds for initial screening is provided in the table below.
| Compound Name | Structure | Rationale for Inclusion |
| 2-Cyclohexen-1-one | C₆H₈O | Core α,β-unsaturated ketone structure |
| 3-Penten-2-one | C₅H₈O | Acyclic α,β-unsaturated ketone |
| Methyl vinyl ketone | C₄H₆O | Simple α,β-unsaturated ketone |
| Ethyl acetate | C₄H₈O₂ | Contains an acetate group |
| 4-Hexen-3-one | C₆H₁₀O | Structurally similar ketone without the acetate |
| Acetic acid | C₂H₄O₂ | Component of the acetate ester |
Hypothetical Cross-Reactivity Data
The primary method for quantitatively assessing cross-reactivity is through a competitive immunoassay, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The results are typically presented as the concentration of the competitor that inhibits 50% of the binding of the primary analyte (IC50) and the percentage of cross-reactivity relative to the primary analyte.
The following table is a template for presenting such data:
| Compound | IC50 (nM) | % Cross-Reactivity * |
| This compound | [Hypothetical Value, e.g., 10] | 100% |
| 2-Cyclohexen-1-one | [Hypothetical Value, e.g., 500] | [Calculated Value, e.g., 2%] |
| 3-Penten-2-one | [Hypothetical Value, e.g., 1000] | [Calculated Value, e.g., 1%] |
| Methyl vinyl ketone | [Hypothetical Value, e.g., >10,000] | [Calculated Value, e.g., <0.1%] |
| Ethyl acetate | [Hypothetical Value, e.g., >10,000] | [Calculated Value, e.g., <0.1%] |
| 4-Hexen-3-one | [Hypothetical Value, e.g., 250] | [Calculated Value, e.g., 4%] |
| Acetic acid | [Hypothetical Value, e.g., >10,000] | [Calculated Value, e.g., <0.1%] |
% Cross-Reactivity = (IC50 of this compound / IC50 of competitor) x 100
Experimental Protocols
A detailed protocol for a hypothetical competitive ELISA to determine the cross-reactivity of this compound is provided below.
1. Hapten Synthesis and Carrier Protein Conjugation
To produce antibodies against a small molecule like this compound (a hapten), it must first be conjugated to a larger carrier protein to make it immunogenic.
-
Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxylic acid or an amine) onto the this compound molecule, distal to the core α,β-unsaturated ketone and acetate moieties to ensure these are exposed for antibody recognition. This can be achieved through a multi-step organic synthesis.
-
Carrier Protein Conjugation: Covalently link the derivatized hapten to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for the ELISA plate coating antigen. A common method is to use carbodiimide chemistry (e.g., EDC/NHS) to form an amide bond between a carboxyl group on the hapten and an amine group on the protein.[1]
-
Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[2]
2. Antibody Production
-
Immunization: Immunize animals (e.g., rabbits or mice) with the hapten-KLH conjugate emulsified in an adjuvant (e.g., Freund's adjuvant) over a period of several weeks.
-
Titer Determination: Collect serum samples periodically and determine the antibody titer using an indirect ELISA with the hapten-BSA conjugate as the coating antigen.
-
Antibody Purification: Once a high titer is achieved, purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
3. Competitive ELISA Protocol
This protocol is a standard procedure for determining the cross-reactivity of a small molecule.[3][4]
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the hapten-BSA conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and the potential cross-reactants in assay buffer.
-
In separate tubes, pre-incubate a fixed, limited concentration of the purified antibody with the various concentrations of the standard or competitor compounds for 1 hour at room temperature.
-
Add these antibody-analyte mixtures to the coated and blocked wells of the microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the primary antibody (e.g., anti-rabbit IgG-HRP) and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add a substrate solution (e.g., TMB). The enzyme will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the logarithm of the concentration of the this compound standard.
-
Determine the IC50 value for the standard and for each competitor from their respective inhibition curves.
-
Calculate the percent cross-reactivity for each competitor compound using the formula provided in the data table section.
-
Visualizations
Workflow for Cross-Reactivity Assessment of this compound
Caption: Workflow for the proposed cross-reactivity study of this compound.
References
- 1. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - AL [thermofisher.com]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of 2-Oxohex-4-en-3-yl Acetate Analogs: In Vitro and In Vivo Perspectives
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the biological activities of 2-Oxohex-4-en-3-yl acetate is not available in the current body of scientific literature, its chemical structure, featuring a reactive α,β-unsaturated ketone moiety, allows for a comparative analysis with structurally related compounds. This guide provides an overview of the in vitro and in vivo studies of analogous α,β-unsaturated ketones to infer the potential biological profile of this compound.
The α,β-unsaturated carbonyl group is a well-known electrophilic pharmacophore that can engage in Michael addition reactions with biological nucleophiles, such as the cysteine residues in proteins. This reactivity is often the basis for the observed biological effects, including anticancer, antioxidant, and toxicological properties.
In Vitro Studies of Structurally Similar α,β-Unsaturated Ketones
A number of novel α,β-unsaturated ketones have been synthesized and evaluated for their potential as therapeutic agents. The following table summarizes the in vitro anticancer activity of several such compounds against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Representative α,β-Unsaturated Ketones
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6a | HepG2 | 10.2 | [1][2] |
| MCF-7 | 12.5 | [1][2] | |
| HeLa | 18.1 | [1][2] | |
| PC-3 | 15.3 | [1][2] | |
| Compound 6b | HepG2 | 5.5 | [1][2] |
| MCF-7 | 8.2 | [1][2] | |
| HeLa | 9.1 | [1][2] | |
| PC-3 | 7.6 | [1][2] | |
| Compound 7 | HepG2 | 8.9 | [1][2] |
| MCF-7 | 11.4 | [1][2] | |
| HeLa | 13.7 | [1][2] | |
| PC-3 | 10.1 | [1][2] | |
| Compound 8b | HepG2 | 9.8 | [1][2] |
| MCF-7 | 12.1 | [1][2] | |
| HeLa | 14.5 | [1][2] | |
| PC-3 | 11.8 | [1][2] |
Some of these compounds also exhibited inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.
Table 2: In Vitro EGFR Kinase Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| Compound 6a | 4.66 | [1][2] |
| Compound 6b | 0.56 | [1][2] |
| Compound 7 | 1.6 | [1][2] |
| Compound 8b | 2.16 | [1][2] |
| Sorafenib (Ref) | 1.28 | [1][2] |
Experimental Protocols
A general methodology for assessing the in vitro anticancer activity of these compounds is outlined below.
Cell Culture and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7, HeLa, PC-3) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals. The supernatant is then removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
In Vivo Studies and Toxicological Considerations
While specific in vivo efficacy studies for simple α,β-unsaturated ketones are not as readily available, the toxicological profile of this class of compounds has been investigated. The primary mechanism of toxicity is believed to be their electrophilic reactivity, leading to the formation of adducts with cellular proteins and depletion of glutathione.[3]
Structure-activity relationship studies have revealed several trends in the toxicity of α,β-unsaturated carbonyl compounds. For instance, terminal vinyl-substituted derivatives tend to be more toxic than internal vinylene-substituted ones.[4] Additionally, methyl substitution on the vinyl carbons can reduce toxicity.[4]
Table 3: Structure-Toxicity Relationships for α,β-Unsaturated Carbonyl Compounds
| Structural Feature | Impact on Toxicity | Reference |
| Acetylenic vs. Olefinic Substitution | Acetylenic derivatives are generally more toxic than their olefinic counterparts. | [4] |
| Terminal vs. Internal Double Bond | Terminal vinyl-substituted compounds are more toxic. | [4] |
| Methyl Substitution on Vinyl Carbons | Reduces toxicity. | [4] |
| Ketones vs. Aldehydes (with terminal C=C) | Ketones are often more toxic than aldehydes. | [4] |
| Additional Unsaturation in Ester Alkyl Groups | Increases toxicity. | [4] |
| Branched vs. Straight-Chain Alkyl Groups | Straight-chain moieties are typically more toxic. | [4] |
Signaling Pathways and Experimental Workflows
The biological activity of α,β-unsaturated ketones is often initiated by their covalent interaction with cellular targets. This can trigger various downstream signaling pathways, leading to cellular responses such as apoptosis or cell cycle arrest.
Caption: Proposed mechanism of action for α,β-unsaturated ketones via Michael addition.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
References
- 1. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schultz, T.W.; Yarbrough, J.W. Trends in structure-toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR QSAR Environ. Res. 2004, 15, 2, 139–146. [qsardb.org]
Navigating Regioselectivity: A Comparative Guide to the Synthesis of 2-Oxohex-4-en-3-yl Acetate
For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is paramount. The regioselective formation of enol acetates, critical intermediates in organic synthesis, presents a frequent challenge. This guide provides a comparative analysis of synthetic methodologies for obtaining 2-oxohex-4-en-3-yl acetate, a β,γ-unsaturated ketone derivative, with a focus on achieving regiochemical control.
The synthesis of this compound from its precursor, 4-hexen-2-one, offers a valuable case study in the principles of kinetic versus thermodynamic control of enolate formation. The unsymmetrical nature of the starting ketone, possessing two distinct enolizable positions (C1 and C3), necessitates a careful selection of reaction conditions to favor the formation of the desired regioisomer. Deprotonation at the C1 position leads to the thermodynamically more stable conjugated enolate, while deprotonation at the C3 methyl group yields the less substituted, kinetically favored enolate. Subsequent trapping of these enolates with an acetylating agent affords the corresponding enol acetates.
This guide explores two primary approaches to influence the regioselectivity of this transformation: one favoring the kinetic product and the other the thermodynamic product. We will delve into the experimental protocols for each method and present a clear comparison of their outcomes based on reported experimental data.
Comparison of Synthetic Methods for this compound
The choice of reaction conditions, particularly the base, solvent, and temperature, plays a pivotal role in determining the regiochemical outcome of the enol acetylation of 4-hexen-2-one. Below is a summary of two distinct methods that yield different regioisomers of the target enol acetate.
| Method | Reagents | Key Conditions | Major Product | Regioselectivity (Kinetic:Thermodynamic) | Yield |
| Kinetic Control | Lithium diisopropylamide (LDA), Acetic Anhydride | THF, -78 °C to 0 °C | This compound | >95:5 | High |
| Thermodynamic Control | Acetic Anhydride, Perchloric Acid (catalyst) | Neat (no solvent), Room Temperature to 100 °C | 2-Acetoxy-1,3-hexadiene | <5:95 | Good |
Experimental Protocols
Method 1: Kinetic Enol Acetate Formation
This protocol is designed to favor the formation of the less substituted enolate by employing a strong, sterically hindered base at low temperatures.[1][2][3]
Reagents:
-
4-Hexen-2-one
-
Lithium diisopropylamide (LDA) (solution in THF/hexanes)
-
Acetic anhydride
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 4-hexen-2-one in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of LDA (1.1 equivalents) is added dropwise to the stirred ketone solution, maintaining the temperature at -78 °C.
-
The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
Acetic anhydride (1.2 equivalents) is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is allowed to warm to 0 °C and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Thermodynamic Enol Acetate Formation
This method promotes the formation of the more stable, conjugated enol acetate through the use of an acid catalyst and elevated temperatures, allowing the system to reach equilibrium.[4][5]
Reagents:
-
4-Hexen-2-one
-
Acetic anhydride
-
Perchloric acid (70%, catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-hexen-2-one in acetic anhydride at room temperature, a catalytic amount of 70% perchloric acid is carefully added.
-
The reaction mixture is stirred at room temperature for a specified period or gently heated (e.g., to 100 °C) to facilitate equilibration. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and cautiously poured into a stirred mixture of diethyl ether and saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography on silica gel to yield 2-acetoxy-1,3-hexadiene.
Visualizing the Regioselective Pathways
The following diagram illustrates the two competing pathways for the formation of enol acetates from 4-hexen-2-one.
Caption: Reaction pathways for the regioselective formation of enol acetates.
Conclusion
The regioselective synthesis of this compound and its conjugated isomer can be effectively controlled by the judicious choice of reaction conditions. Low temperatures and the use of a strong, hindered base like LDA favor the formation of the kinetic product, this compound, by deprotonating the less sterically encumbered methyl group. Conversely, acid catalysis and higher temperatures allow for equilibration, leading to the thermodynamically more stable conjugated diene acetate, 2-acetoxy-1,3-hexadiene. Understanding these principles is crucial for synthetic chemists aiming to achieve high regioselectivity in the acylation of unsymmetrical ketones, a fundamental transformation in the synthesis of complex organic molecules.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 4. Cyclic Polyhydroxy Ketones II. xylo-Trihydroxycyclohexenediolic Acid and Keto-Inositols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The perchloric acid catalyzed acetic anhydride enol acetylation of steroidal delta 4-3 ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in 2-Oxohex-4-en-3-yl Acetate Reactions
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of reactions involving multifunctional molecules is a critical aspect of synthetic chemistry, particularly in the development of novel therapeutics. 2-Oxohex-4-en-3-yl acetate, a substrate possessing both an α,β-unsaturated ketone and an acetate leaving group, presents a fascinating case study in the principles of kinetic versus thermodynamic control. The ability to selectively form either the kinetic or thermodynamic enolate is paramount in directing the outcome of subsequent reactions, such as alkylations or conjugate additions. This guide provides a comprehensive comparison of the factors governing these reaction pathways, supported by illustrative experimental data and detailed protocols.
While specific experimental data for this compound is not extensively documented in publicly available literature, the well-established principles of enolate chemistry provide a robust framework for predicting and controlling its reactivity. To illustrate these principles with concrete data, this guide will utilize a well-studied analogous system—the alkylation of an unsymmetrical ketone—to provide a practical foundation for researchers.
Understanding the Dichotomy: Kinetic vs. Thermodynamic Enolates
The deprotonation of an unsymmetrical ketone can lead to two distinct enolates: the kinetic and the thermodynamic enolate. The reaction conditions dictate which of these intermediates is preferentially formed, thereby determining the final product distribution.
-
Kinetic Control: This pathway is favored under conditions that are irreversible and rapid. The kinetic enolate is formed by the removal of the most accessible, and often more acidic, proton. This process has a lower activation energy and is therefore faster.
-
Thermodynamic Control: This pathway is favored under conditions that allow for equilibrium to be established. The thermodynamic enolate is the more stable enolate, typically having a more substituted double bond. This pathway has a higher activation energy but leads to a more stable product.
The key factors influencing the reaction pathway are:
-
Temperature: Low temperatures favor the kinetic product by providing insufficient energy to overcome the higher activation barrier of the thermodynamic pathway and preventing equilibration. Higher temperatures allow for equilibration, leading to the more stable thermodynamic product.
-
Base: Sterically hindered, strong bases (e.g., Lithium diisopropylamide - LDA) favor the formation of the kinetic enolate by abstracting the less sterically hindered proton. Smaller, strong bases (e.g., sodium hydride, potassium tert-butoxide) can access the more hindered proton and, under equilibrating conditions, lead to the thermodynamic enolate.
-
Solvent: Aprotic solvents are typically used for kinetic control to prevent proton exchange and equilibration.
-
Reaction Time: Shorter reaction times favor the faster-forming kinetic product, while longer reaction times allow for equilibration to the thermodynamic product.
Visualizing the Pathways for this compound
The principles of kinetic and thermodynamic control can be conceptually applied to this compound, which has two potential sites for deprotonation: the α-protons at C2 and the γ-protons at C6.
Comparative Data: Alkylation of 2-Methylcyclohexanone
To provide quantitative insight, the alkylation of 2-methylcyclohexanone serves as an excellent model system. The reaction can be directed to yield predominantly either 2,2-dimethylcyclohexanone (thermodynamic product) or 2,6-dimethylcyclohexanone (kinetic product).
| Control Type | Base | Solvent | Temperature (°C) | Electrophile | Product Ratio (Kinetic:Thermodynamic) | Major Product Yield (%) |
| Kinetic | LDA | THF | -78 | CH₃I | ~95:5 | ~90 |
| Thermodynamic | NaH | THF | 25 | CH₃I | ~20:80 | ~75 |
Experimental Protocols
General Experimental Workflow (Kinetic Control)
Protocol 1: Kinetically Controlled Alkylation of 2-Methylcyclohexanone
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask via syringe. The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: 2-Methylcyclohexanone (1.0 eq) is added to the cold THF. Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise over 10 minutes, maintaining the internal temperature below -70 °C. The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Alkylation: Methyl iodide (1.2 eq) is added dropwise to the enolate solution. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 2,6-dimethylcyclohexanone.
Protocol 2: Thermodynamically Controlled Alkylation of 2-Methylcyclohexanone
-
Apparatus Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere is used.
-
Reagent Preparation: Anhydrous THF is added to the flask, followed by the addition of sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Enolate Formation: 2-Methylcyclohexanone (1.0 eq) is added dropwise to the suspension at room temperature. The mixture is then heated to reflux for 4 hours to allow for equilibration to the thermodynamic enolate.
-
Alkylation: The reaction mixture is cooled to room temperature, and methyl iodide (1.2 eq) is added dropwise. The mixture is stirred at room temperature for 12 hours.
-
Workup and Purification: The reaction is carefully quenched by the dropwise addition of water. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to afford 2,2-dimethylcyclohexanone.
Conclusion
The selective control of reaction pathways is a cornerstone of modern organic synthesis. For substrates like this compound, a thorough understanding of kinetic and thermodynamic principles is essential for achieving the desired regiochemical outcome. While specific data for this molecule may be limited, the established protocols and principles demonstrated with model systems provide a clear and actionable guide for researchers. By carefully selecting the reaction conditions—particularly temperature, base, and reaction time—scientists can effectively navigate the kinetic and thermodynamic landscapes to synthesize complex molecules with high precision, a critical capability in the field of drug discovery and development.
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Oxohex-4-en-3-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Oxohex-4-en-3-yl acetate, a β,γ-unsaturated ketoester, is a key step in the preparation of various fine chemicals and pharmaceutical intermediates. The selection of an appropriate catalytic system is crucial for achieving high yield, selectivity, and sustainability. This guide provides an objective comparison of two prominent catalytic systems: Palladium-catalyzed and Lipase-catalyzed synthesis of enol acetates, which are structurally analogous to the target molecule.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the key performance indicators for a representative Palladium-catalyzed system and a Lipase-catalyzed system for the synthesis of enol acetates, providing a comparative framework applicable to the synthesis of this compound.
| Parameter | Palladium-Catalyzed System | Lipase-Catalyzed System |
| Catalyst | Palladium(II) acetate | Lipase (e.g., from Candida antarctica) |
| Typical Substrates | Olefins, Ketones | Alcohols, Ketones, Enol Acetates |
| Acylating Agent | Acetic Anhydride, Acetic Acid | Vinyl Acetate, Ethyl Acetate |
| Reaction Conditions | 60-100 °C, Organic Solvent | 30-50 °C, Organic or Solvent-free |
| Yield | Good to Excellent | Moderate to Excellent[1] |
| Selectivity | Regioselective for allylic C-H activation | Often highly enantioselective[2][3] |
| Catalyst Loading | Typically 1-5 mol% | Varies, often higher loading |
| Advantages | High reactivity, broad substrate scope | Mild conditions, high selectivity, green |
| Disadvantages | Potential for metal contamination, cost | Slower reaction rates, substrate specific |
Experimental Protocols
This protocol is based on the palladium-catalyzed allylic acetoxylation of an olefin, a reaction type that can be adapted for the synthesis of this compound from a suitable unsaturated ketone precursor.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone (oxidant)
-
Manganese dioxide (co-oxidant)
-
Anhydrous acetic acid (solvent and acylating agent)
-
Olefin substrate (e.g., Cycloheptene)[4]
-
Nitrogen or Argon atmosphere
Procedure:
-
A round-bottomed flask is charged with palladium(II) acetate (e.g., 0.005 mol), benzoquinone (e.g., 0.02 mol), and manganese dioxide (e.g., 0.12 mol) in anhydrous acetic acid (e.g., 250 mL).[4]
-
The heterogeneous mixture is stirred vigorously under an inert atmosphere for 30-60 minutes to equilibrate.[4]
-
The olefin substrate (e.g., 0.1 mol) is added to the reaction mixture.[4]
-
The reaction is heated to 60°C and stirred for a specified time (e.g., 28 hours), with the progress monitored by a suitable technique like Gas Chromatography (GC).[4]
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid components are removed by filtration.
-
The filtrate is then subjected to an aqueous work-up, followed by extraction with an organic solvent.
-
The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired allylic acetate.
This protocol describes the enzymatic transesterification of an alcohol with vinyl acetate, a method that can be applied to the synthesis of this compound from the corresponding unsaturated alcohol.
Materials:
-
Lipase (e.g., from Pseudomonas fluorescens or Candida antarctica)[5]
-
Unsaturated alcohol precursor
-
Molecular sieves (optional, to remove water)
-
Organic solvent (e.g., hexane, optional)
Procedure:
-
The unsaturated alcohol substrate is dissolved in vinyl acetate, which serves as both the acylating agent and the solvent.[1][6]
-
The lipase catalyst is added to the reaction mixture. The amount of lipase can vary depending on its activity.
-
The reaction mixture is incubated at a controlled temperature (e.g., 40°C) with gentle agitation (e.g., shaking at 200 rpm).[1][6]
-
The reaction progress is monitored over time by techniques such as GC or TLC.
-
Once the reaction reaches the desired conversion, the enzyme is removed by filtration.
-
The excess vinyl acetate is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography if necessary.
Mandatory Visualization
Caption: General workflow for the catalytic synthesis of this compound.
This guide provides a foundational comparison of palladium- and lipase-catalyzed systems for the synthesis of this compound. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired stereochemistry, cost considerations, and environmental impact. Further optimization of reaction conditions for the specific substrate is recommended to achieve the best results.
References
- 1. scielo.br [scielo.br]
- 2. Concerted catalytic reactions for conversion of ketones or enol acetates to chiral acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical ruthenium/lipase-catalyzed asymmetric transformations of ketones and enol acetates to chiral acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]
- 6. scielo.br [scielo.br]
Comparative Guide to the Enantioselective Synthesis of 2-Oxohex-4-en-3-yl Acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 2-oxohex-4-en-3-yl acetate analogs presents a significant challenge in contemporary organic chemistry, driven by the prevalence of the chiral α-acetoxy ketone motif in numerous biologically active molecules and natural products. This guide provides a comparative overview of prominent synthetic strategies, offering objective performance analysis based on experimental data to aid researchers in selecting the most suitable methodology for their specific analog.
Three principal strategies are explored: organocatalytic Michael addition for the asymmetric construction of the carbon framework, enzymatic kinetic resolution for the separation of racemic intermediates, and asymmetric dihydroxylation for the direct introduction of stereocenters.
Performance Comparison of Synthetic Methodologies
The following tables summarize quantitative data for key enantioselective transformations that can be adapted for the synthesis of this compound analogs. Direct synthesis of the target molecule is not widely reported, thus data from closely related acyclic systems are presented to provide a comparative basis.
Table 1: Organocatalytic Michael Addition of Malonates to Acyclic Enones
| Catalyst (mol%) | Enone Substrate | Malonate | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Primary amine-thiourea (10) | Chalcone | Diethyl malonate | Toluene | 48 | 95 | 96 | [1] |
| Primary amine-thiourea (1) | (E)-4-Phenylbut-3-en-2-one | Diethyl malonate | Toluene | 72 | 98 | 94 | [1] |
| Bifunctional tertiary amine-thiourea (5) | β-Trifluoromethyl enone | Diethyl malonate | Toluene | 48 | >95 | 95 | [2][3] |
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols/Acetates
| Lipase | Substrate | Acyl Donor/Acceptor | Solvent | Time (h) | Conversion (%) | ee (%) of Product | ee (%) of Starting Material | Reference |
| Pseudomonas fluorescens | Racemic MBH Acetates | Water (Hydrolysis) | Toluene | 24 | ~50 | >90 | >90 | [4] |
| Pseudomonas cepacia (PCL) | Racemic MBH Acetates | Water (Hydrolysis) | Toluene | 24 | ~50 | >90 | >90 | [4] |
| Lipase PS (Amano) | Racemic 1-phenylethanol | Vinyl acetate | Hexane | 1 | 41 | 90 (S-acetate) | - | [5] |
| Lipase PS (Amano) | Racemic 1-phenylethyl acetate | Water (Hydrolysis) | - | 0.5 | 30 | 96 (R-alcohol) | - | [5] |
Table 3: Sharpless Asymmetric Dihydroxylation of Acyclic Enol Ethers
| Ligand | Enol Ether Substrate | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (DHQD)₂PHAL | Tetrasubstituted enol ester | K₃Fe(CN)₆, K₂OsO₂(OH)₄ | t-BuOH/H₂O | 0 | >99 | 78 | [6] |
| (DHQD)₂PHAL | Trisubstituted enol ether | K₃Fe(CN)₆, K₂OsO₂(OH)₄ | t-BuOH/H₂O | 0 | 90 | 74 | [6] |
Experimental Protocols
1. General Procedure for Organocatalytic Michael Addition of Malonates to Acyclic Enones
This protocol is adapted from the work of Wang et al.[1]
-
Materials: Acyclic enone (1.0 equiv), dialkyl malonate (1.5 equiv), primary amine-thiourea catalyst (1-10 mol%), toluene (0.5 M).
-
Procedure: To a solution of the acyclic enone in toluene is added the dialkyl malonate and the primary amine-thiourea catalyst. The reaction mixture is stirred at room temperature for the time indicated in Table 1. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. Enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
2. General Procedure for Lipase-Catalyzed Kinetic Resolution by Hydrolysis
This protocol is based on the work of de Souza et al.[4]
-
Materials: Racemic acetate (1.0 equiv), lipase (e.g., Pseudomonas fluorescens or Pseudomonas cepacia), phosphate buffer, toluene.
-
Procedure: The racemic acetate is dissolved in a mixture of toluene and phosphate buffer. The lipase is added, and the suspension is stirred vigorously at a controlled temperature (typically 30-40 °C). The reaction is monitored by chiral HPLC or gas chromatography (GC). The reaction is stopped at approximately 50% conversion by filtering off the enzyme. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting mixture of the unreacted acetate and the alcohol product is separated by column chromatography.
3. General Procedure for Sharpless Asymmetric Dihydroxylation
This protocol is a generalized procedure based on the Sharpless methodology.[6]
-
Materials: Acyclic enol ether (1.0 equiv), AD-mix-β (containing (DHQD)₂PHAL ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄), tert-butanol, water, methanesulfonamide (if needed).
-
Procedure: The AD-mix-β is dissolved in a 1:1 mixture of tert-butanol and water at room temperature. The enol ether is added, and the heterogeneous mixture is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC). The reaction is quenched by the addition of sodium sulfite. The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude diol is then typically oxidized (e.g., using Swern oxidation or Dess-Martin periodinane) to the corresponding α-hydroxy ketone. The enantiomeric excess is determined by chiral HPLC analysis of the α-hydroxy ketone or a suitable derivative.
Visualization of Synthetic Workflows
Organocatalytic Michael Addition Approach
Caption: Workflow for the organocatalytic Michael addition strategy.
Enzymatic Kinetic Resolution Approach
Caption: Workflow for the enzymatic kinetic resolution strategy.
Asymmetric Dihydroxylation Approach
Caption: Workflow for the asymmetric dihydroxylation strategy.
References
- 1. Enantioselective organocatalytic michael addition of malonates to alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. york.ac.uk [york.ac.uk]
Computational Analysis of 2-Oxohex-4-en-3-yl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computationally derived properties of 2-Oxohex-4-en-3-yl acetate, a member of the α,β-unsaturated carbonyl compound family. Due to the limited direct computational studies on this specific molecule, this guide leverages findings from closely related compounds to predict its behavior and properties. The data presented herein is based on established computational methodologies, primarily Density Functional Theory (DFT), which is a cornerstone for studying keto-enol tautomerism, conformational landscapes, and reactivity in this class of molecules.
Physicochemical and Quantum Chemical Properties: A Comparative Summary
The properties of this compound are benchmarked against general findings for α,β-unsaturated ketones and esters. The following table summarizes key computational-derived data. It is important to note that experimental validation for this compound is not extensively available in public literature.
| Property | Predicted Value/Behavior for this compound | Comparative Context from Literature |
| Keto-Enol Tautomerism | The keto form is expected to be more stable than the enol form in both the gaseous phase and in various solvents. Polar solvents are predicted to further stabilize the keto tautomer due to its higher polarity. | Studies on similar β-dicarbonyl compounds reveal that the keto form is generally more stable. The energy difference between keto and enol forms can range from -16.50 to -17.89 kcal/mol in solvents like water and in the gas phase, respectively[1]. |
| Conformational Isomerism (s-cis vs. s-trans) | The molecule can exist as s-cis and s-trans conformers around the C-C single bond of the enone moiety. The relative stability of these conformers is influenced by steric and electronic effects. For derivatives with bulky substituents, the s-trans form is often more stable. | Computational studies on α,β-unsaturated carbonyl compounds indicate that the s-trans conformer is typically more stable. However, the s-cis form can be more reactive in certain reactions[2]. |
| Reactivity towards Nucleophiles (e.g., Thiols) | The β-carbon of the enone system is electrophilic and susceptible to nucleophilic attack (Michael addition). The reactivity is influenced by the electronic nature of the substituents. The presence of an additional alkyl group may slightly decrease reactivity compared to simpler enones[2]. | The reactivity of α,β-unsaturated carbonyl compounds with thiol-containing enzymes is a subject of significant computational study. The reaction can proceed via a 1,4-addition mechanism, and the subsequent ketonization step is often crucial for irreversible inhibition[2]. |
| Frontier Molecular Orbitals (HOMO-LUMO) | The Highest Occupied Molecular Orbital (HOMO) is likely localized on the C=C double bond and the oxygen of the carbonyl group, while the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the β-carbon of the enone system. The HOMO-LUMO gap will be indicative of its kinetic stability and reactivity. | The distribution of frontier molecular orbitals is a key determinant of the reactivity of α,β-unsaturated systems. The LUMO's localization on the β-carbon explains its susceptibility to nucleophilic attack. |
Experimental Protocols: A Methodological Overview
The computational investigation of this compound would typically involve the following experimental protocols, based on standard practices for similar molecules:
-
Geometry Optimization and Frequency Calculations:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d,p), 6-311++G(d,p)).
-
Procedure: The initial structure of this compound in its keto and enol forms, as well as s-cis and s-trans conformers, would be built. A geometry optimization is performed to find the minimum energy structures. Frequency calculations are then carried out to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.
-
-
Tautomerism and Conformational Analysis:
-
Procedure: The relative energies of the optimized keto and enol tautomers, and the s-cis and s-trans conformers, are compared to determine their relative stabilities. The energy differences are typically reported in kcal/mol or kJ/mol.
-
Solvent Effects: To model the effect of different solvents, the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model is commonly employed.
-
-
Reactivity Analysis:
-
Procedure: To study the reactivity towards a nucleophile (e.g., a simple thiol like methanethiol), a reaction pathway is modeled. This involves locating the transition state (TS) for the nucleophilic addition to the β-carbon.
-
Analysis: The activation energy barrier (the energy difference between the reactants and the transition state) is calculated to predict the reaction rate. Natural Bond Orbital (NBO) analysis can be used to study charge distribution and orbital interactions along the reaction coordinate.
-
Visualizing Key Processes
The following diagrams illustrate fundamental concepts in the computational study of this compound.
Caption: Keto-Enol Tautomerism of this compound.
Caption: s-cis and s-trans Conformational Isomerism.
Caption: Workflow for Michael Addition Reactivity Study.
References
- 1. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]
- 2. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Oxohex-4-en-3-yl Acetate: A Guide for Laboratory Professionals
For immediate reference, treat 2-Oxohex-4-en-3-yl acetate as a hazardous chemical waste. Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of this compound.
Personnel handling this compound should always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this substance should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
Section 1: Waste Identification and Segregation
The first crucial step in proper waste management is the correct identification and segregation of the chemical waste.[3] Due to its chemical structure (an unsaturated ketone and an acetate ester), this compound should be classified as a flammable organic solvent waste.
Key Actions:
-
Do not mix this compound with other waste types, such as aqueous waste, solid waste, or incompatible chemicals.[4] Mixing incompatible chemicals can lead to dangerous reactions.
-
Consult your institution's chemical hygiene plan and local regulations for specific segregation requirements.
Section 2: Waste Collection and Storage
Proper containment is essential to prevent spills and exposure.
Container Selection:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or other solvent-resistant containers are generally suitable for organic solvent waste.[4][5]
-
Ensure the container is in good condition, with a secure, tight-fitting lid.[5]
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Include the date when the waste was first added to the container.[6]
-
Indicate the associated hazards (e.g., Flammable Liquid, Irritant).
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Keep the waste container closed at all times, except when adding waste.[5]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]
Section 3: Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[6][8] Evaporation in a fume hood is also not an acceptable method of disposal.[6]
Step-by-Step Disposal Protocol:
-
Collection: Carefully transfer the waste this compound into the properly labeled hazardous waste container.
-
Secure Containment: Tightly seal the container lid after adding the waste.
-
Temporary Storage: Place the container in your laboratory's designated satellite accumulation area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[5][6] Do not transport the hazardous waste yourself.[6]
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
Section 4: Spill and Emergency Procedures
In the event of a spill, restrict access to the area and ventilate the space.[9] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Storage | 55 gallons | [5] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | [5] |
| Maximum Storage Time in SAA | 12 months (unless accumulation limits are met sooner) | [5] |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. carlroth.com [carlroth.com]
- 8. reddit.com [reddit.com]
- 9. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]
Personal protective equipment for handling 2-Oxohex-4-en-3-yl acetate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Oxohex-4-en-3-yl acetate. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The required level of protection may vary based on the scale of the operation.
| Equipment | Small-Scale Operations (e.g., benchtop) | Large-Scale Operations (e.g., pilot plant) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene)[1]. | Double-gloving with chemical-resistant gloves (e.g., butyl rubber, Viton™)[1][2]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles[1][2][3]. | Chemical splash goggles and a face shield[1][2][4]. |
| Body Protection | Laboratory coat. | Chemical-resistant apron or coveralls over a lab coat[2][4]. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood. | Use of a full-face air-purifying respirator may be necessary if ventilation is inadequate[4]. |
| Footwear | Closed-toe shoes. | Chemical-resistant, steel-toe boots[4]. |
II. Operational Plan: Step-by-Step Handling
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound to minimize the duration of exposure.
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Ground/bond the container and receiving equipment to prevent static discharge, as the compound may be flammable.
-
Use only non-sparking tools when opening or transferring the chemical.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
If transferring, do so slowly to minimize splashing.
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
III. Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Handle uncleaned containers as you would the product itself.
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Disposal:
-
Dispose of chemical waste through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.
IV. Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
